D-Glucose-13C,d
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D |
InChI Key |
GZCGUPFRVQAUEE-XQPSBZNYSA-N |
Isomeric SMILES |
[2H][13C](=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Isotopically Labeled D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of isotopically labeled D-Glucose, with a focus on forms containing both Carbon-13 (¹³C) and Deuterium (D). Given the common use in metabolic research, this document will use D-Glucose-¹³C₆,1,2,3,4,5,6,6-d₇ as a primary example, while also presenting data for other relevant isotopologues for comparative purposes. This document is intended to serve as a technical resource for researchers utilizing these compounds in metabolic flux analysis, drug development, and other scientific applications.
Physical and Chemical Properties
Isotopically labeled D-Glucose serves as a crucial tracer in metabolic studies. Its physical and chemical properties are largely similar to that of unlabeled D-Glucose, with slight differences in molecular weight due to the incorporation of heavier isotopes. These differences are fundamental to their utility in mass spectrometry-based analyses.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of D-Glucose-¹³C₆,d₇ and related compounds.
| Property | D-Glucose-¹³C₆,1,2,3,4,5,6,6-d₇ | D-Glucose-¹³C₆ | D-Glucose-1-¹³C | Unlabeled D-Glucose |
| Synonyms | Dextrose-¹³C₆,C-d₇ | D-Glucopyranose-¹³C₆, Dextrose-¹³C₆ | Dextrose-1-¹³C | Dextrose, D-Glucopyranose |
| CAS Number | 201417-01-8 | 110187-42-3[1][2] | 40762-22-9 | 50-99-7 |
| Molecular Formula | ¹³C₆H₅D₇O₆ | ¹³C₆H₁₂O₆ | C₅¹³CH₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | 193.15 g/mol | 186.11 g/mol | 181.15 g/mol | 180.16 g/mol |
| Melting Point | 150-152 °C | 150-152 °C | 150-152 °C | 146 °C (α-form), 150 °C (β-form) |
| Appearance | White to off-white powder | White powder | White crystalline powder | White crystalline solid |
| Solubility | Soluble in water | Soluble in water | Soluble in water (50 mg/mL) | Highly soluble in water (909 g/L at 25°C) |
| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | +112.2° (α-form), +17.5° (β-form) in water |
| Isotopic Purity | ≥99 atom % ¹³C, ≥97 atom % D | ≥99 atom % ¹³C | ≥99 atom % ¹³C | Not Applicable |
| Chemical Purity | ≥98% (CP) | ≥98-99% (CP) | ≥98% (CP) | High purity grades available |
Experimental Protocols
The primary application of D-Glucose-¹³C,d is in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. The general workflow involves introducing the labeled glucose to cells or an organism, allowing for its metabolism, and then analyzing the distribution of the isotopic label in downstream metabolites.
General Protocol for ¹³C-Metabolic Flux Analysis
This protocol provides a generalized methodology for conducting a ¹³C-MFA experiment using labeled glucose.
1. Cell Culture and Labeling:
- Culture cells in a standard glucose-containing medium to the desired cell density.
- To initiate the experiment, replace the standard medium with a medium containing the isotopically labeled glucose (e.g., [U-¹³C₆]-glucose) at a known concentration.
- Collect cell samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic incorporation of the ¹³C label.
2. Metabolite Extraction:
- Rapidly quench metabolic activity by adding ice-cold 80% methanol to the cell culture.
- Harvest the cells (e.g., by scraping) and collect the cell extract.
- Separate the polar metabolites from lipids and other cellular debris by centrifugation.
3. Analytical Measurement:
- Analyze the polar metabolite extracts using a high-resolution analytical platform, typically Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are capable of separating and detecting different isotopologues of the metabolites.
- Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the positional information of the ¹³C label within the metabolite.
4. Data Analysis:
- Process the raw analytical data to identify and quantify the different mass isotopologues for each metabolite of interest (e.g., pyruvate, lactate, citrate).
- Correct the data for the natural abundance of ¹³C.
- Utilize the mass isotopologue distribution (MID) data to calculate metabolic flux rates through various pathways using specialized software.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the application of isotopically labeled glucose.
Caption: Metabolic fate of uniformly labeled D-Glucose-¹³C₆ through central carbon metabolism.
Caption: A generalized experimental workflow for conducting ¹³C-metabolic flux analysis.
References
A Technical Guide to the Synthesis and Purification of D-Glucose-¹³C,d for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for D-Glucose-¹³C,d, a critical isotopically labeled monosaccharide for metabolic research, drug development, and advanced diagnostic applications. This document details established chemical synthesis routes, robust purification protocols, and analytical methods for quality control, presented in a format tailored for scientific professionals.
Introduction
Isotopically labeled compounds are indispensable tools in modern scientific research, enabling the elucidation of metabolic pathways, the study of drug metabolism, and the quantification of endogenous molecules. D-Glucose-¹³C,d, featuring both a stable carbon-13 isotope and a deuterium atom, offers a unique advantage as a tracer in mass spectrometry-based metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy. The dual labeling provides distinct mass shifts and NMR signals, allowing for more precise tracking and quantification of glucose metabolism in complex biological systems. This guide outlines the key methodologies for the preparation of high-purity D-Glucose-¹³C,d to support these advanced research endeavors.
Synthesis of D-Glucose-¹³C,d
The synthesis of D-Glucose-¹³C,d involves a multi-step chemical process that strategically introduces both a carbon-13 and a deuterium isotope into the glucose molecule. While a single, direct synthesis is not commonly reported, a logical and efficient approach combines established methods for ¹³C labeling and deuteration. A feasible synthetic strategy involves the initial preparation of a ¹³C-labeled glucose precursor followed by a deuteration step.
A common and versatile method for introducing a ¹³C label at a specific position, such as the C1 position, is the cyanohydrin synthesis. This method extends the carbon chain of an aldose by one carbon, utilizing a ¹³C-labeled cyanide source. Subsequent deuteration can be achieved at various positions through specific chemical reactions.
Illustrative Synthetic Pathway: Cyanohydrin Synthesis followed by Deuteration
The following diagram illustrates a conceptual workflow for the synthesis of D-Glucose-¹³C,d, starting from D-arabinose.
Experimental Protocols
Protocol 1: Synthesis of D-Glucose-1-¹³C via Cyanohydrin Reaction
This protocol is adapted from established cyanohydrin synthesis methods for preparing ¹³C-labeled sugars.[1]
-
Reaction Setup: In a reaction vessel, dissolve D-arabinose in water.
-
Cyanide Addition: Add a solution of sodium ¹³C-cyanide (Na¹³CN) to the D-arabinose solution. The reaction is typically carried out under controlled pH conditions, often using a buffer such as sodium bicarbonate, to favor the formation of the desired gluconic epimer.[1]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Hydrolysis: Upon completion, the resulting cyanohydrins are hydrolyzed to the corresponding aldonic acids. This is often achieved by heating the reaction mixture.
-
Lactonization and Reduction: The aldonic acid is then converted to the corresponding lactone, which is subsequently reduced to D-Glucose-1-¹³C using a reducing agent such as sodium borohydride or through catalytic hydrogenation.
Protocol 2: Specific Deuteration of D-Glucose-1-¹³C
The introduction of a deuterium atom can be achieved at various positions depending on the desired final product. For example, deuteration at the C2 position can be accomplished through an epimerization-reduction sequence.
-
Protection of Hydroxyl Groups: To achieve regioselective deuteration, it is often necessary to protect the hydroxyl groups of the glucose molecule, for instance, by forming acetals or esters.
-
Oxidation: The hydroxyl group at the target position (e.g., C2) is oxidized to a ketone.
-
Deuteride Reduction: The ketone is then reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom.[2]
-
Deprotection: The protecting groups are removed to yield the final D-Glucose-¹³C,d.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of isotopically labeled glucose. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Reference |
| Cyanohydrin Synthesis & Reduction | D-Arabinose | D-Glucose-1-¹³C | ~50 | >95 | [1] |
| Specific Deuteration | Protected D-Glucose-1-¹³C | Protected D-Glucose-¹³C,d | 42 (overall for similar transformations) | >98 | [2] |
| Deprotection | Protected D-Glucose-¹³C,d | D-Glucose-¹³C,d | >90 | >99 | General knowledge |
Purification of D-Glucose-¹³C,d
Achieving high purity is paramount for the use of D-Glucose-¹³C,d in sensitive analytical applications. A combination of chromatographic techniques is typically employed for the purification of the final product and intermediates.
Purification Workflow
The diagram below outlines a general workflow for the purification of D-Glucose-¹³C,d from a crude reaction mixture.
References
A Technical Guide to High-Purity D-Glucose-13C,d for Researchers and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. Among these, high-purity, deuterated and carbon-13 labeled D-glucose (D-Glucose-13C,d) serves as a critical tracer for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the mechanism of action of novel therapeutics.[1][2] This technical guide provides an in-depth overview of commercially available this compound, their quality attributes, and detailed experimental protocols for their application in metabolic research.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer a range of this compound products with varying labeling patterns and enrichment levels. The primary suppliers include Cambridge Isotope Laboratories, Sigma-Aldrich (Merck), and MedChemExpress.[2][3] The quality of these tracers is paramount for obtaining accurate and reproducible experimental results. Key quality parameters include isotopic enrichment, chemical purity, and the precise position of the isotopic labels.
Quality Control and Analytical Methods
Suppliers employ a battery of analytical techniques to ensure the quality of their isotopically labeled products.
-
Isotopic Enrichment: The percentage of molecules containing the heavy isotope is a critical parameter. This is typically determined by high-resolution mass spectrometry (MS) techniques such as Time-of-Flight (TOF) MS, which can resolve the mass difference between isotopomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the intramolecular distribution of 13C at natural abundance or in enriched samples.
-
Chemical Purity: The absence of unlabeled glucose and other chemical impurities is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing chemical purity. NMR spectroscopy can also provide information on the chemical purity of the compound.
-
Positional Purity: For specifically labeled compounds (e.g., D-Glucose-1-13C), it is essential to confirm that the isotope is at the correct atomic position. 13C-NMR is the primary technique for this verification.
The following tables summarize the quantitative data for various this compound products available from leading commercial suppliers.
Table 1: D-Glucose-13C Products from Cambridge Isotope Laboratories
| Product Name | Catalog Number | Isotopic Enrichment (% 13C) | Chemical Purity (%) | Applications |
| D-Glucose (1-¹³C, 99%) | CLM-420 | 99 | ≥98 | Biomolecular NMR, Metabolism, Metabolomics |
| D-Glucose (2-¹³C, 99%) | CLM-746 | 99 | 98 | Biomolecular NMR, Metabolism, Metabolomics |
| D-Glucose (1,2-¹³C₂, 99%) | CLM-504 | 99 | 98 | Biomolecular NMR, Metabolism, Metabolomics |
| D-Glucose (U-¹³C₆, 99%) | CLM-1396 | 99 | 98 | Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics |
| D-Glucose (U-¹³C₆, 99%; 1,2,3,4,5,6,6-D₇, 97-98%) | DLM-2062 | 99% ¹³C, 97-98% D | Not Specified | Metabolic Research |
Table 2: D-Glucose-13C Products from Sigma-Aldrich (Merck)
| Product Name | Product Number | Isotopic Enrichment (% 13C) | Chemical Purity (%) | Applications |
| D-Glucose-1-¹³C | 297046 | 99 atom % ¹³C | ≥99 (CP) | Bio NMR |
| D-Glucose-¹³C₆ | 389374 | ≥99 atom % ¹³C | ≥99 (CP) | De novo fatty acid synthesis, stable isotope tracer analysis, recombinant protein production |
| D-Glucose-6-¹³C | 486745 | 99 atom % ¹³C | ≥98 (CP) | Not Specified |
Table 3: this compound Products from MedChemExpress
| Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Applications |
| D-(+)-Glucose-13C,d | HY-112065S | Not Specified | Not Specified | Tracer, Internal Standard for NMR, GC-MS, or LC-MS |
| D-Glucose-13C | HY-112065 | Not Specified | Not Specified | Tracer, Internal Standard for NMR, GC-MS, or LC-MS |
| L-Glucose-13C6 | HY-112064ES | Not Specified | Not Specified | Tracer, Internal Standard for NMR, GC-MS, or LC-MS |
| alpha-D-glucose-d12 | HY-126233S1 | Not Specified | Not Specified | Endogenous metabolite research |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing high-purity this compound.
Metabolic Flux Analysis (MFA) in Cancer Cells using [U-13C6]-Glucose
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic pathways in cells. This protocol is adapted from studies on oncogene-induced senescence in fibroblasts and metabolic analysis of cancer stem cells.
a. Cell Culture and Labeling:
-
Culture human cancer cells (e.g., breast cancer cell line) in standard DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
When cells reach 70-80% confluency, replace the standard medium with DMEM containing 10 mM [U-13C6]-D-glucose.
-
Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 12, and 24 hours) to achieve a steady-state labeling of intracellular metabolites.
b. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a speed vacuum concentrator.
c. Sample Derivatization and GC-MS Analysis:
-
Resuspend the dried metabolites in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% TBDMS and incubate at 60°C for 30 minutes.
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Separate the metabolites on a suitable capillary column (e.g., DB-5ms).
-
Acquire mass spectra in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions.
d. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use software such as OpenMebius or INCA to calculate the metabolic fluxes from the mass isotopomer distribution data.
In Vivo Glucose Metabolism Study in a Murine Model
This protocol is designed to assess the in vivo metabolism of glucose in a mouse model, for applications such as studying the metabolic effects of drug candidates.
a. Animal Preparation and Infusion:
-
Fast mice for 6 hours prior to the experiment.
-
Anesthetize the mice with isoflurane.
-
Administer an intraperitoneal bolus of [U-13C6]-D-glucose (0.4 mg/g body weight).
-
Immediately following the bolus, start a continuous tail vein infusion of [U-13C6]-D-glucose (0.012 mg/g/min) for up to 50 minutes.
b. Sample Collection:
-
At the end of the infusion period, collect blood samples via cardiac puncture.
-
Immediately euthanize the mouse and harvest tissues of interest (e.g., liver, heart, tumor).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
c. Sample Preparation for LC-MS Analysis:
-
Homogenize the frozen tissue in ice-cold 80% methanol.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile, 0.1% formic acid in water).
d. LC-MS/MS Analysis:
-
Separate the metabolites using a reverse-phase or HILIC chromatography column.
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to detect and quantify the 13C-labeled metabolites.
-
Develop a multiple reaction monitoring (MRM) method for targeted quantification of specific metabolites of interest.
NMR Spectroscopy for Studying Hepatic Glucose Metabolism
NMR spectroscopy is a powerful non-invasive technique to study metabolic pathways in real-time in perfused organs or in vivo.
a. Liver Perfusion:
-
Isolate the liver from a rat or mouse.
-
Perfuse the liver with Krebs-Henseleit bicarbonate buffer containing [1-13C]-D-glucose (e.g., 20 mM).
-
Place the perfused liver in an NMR spectrometer.
b. 13C NMR Spectroscopy:
-
Acquire 13C NMR spectra at regular intervals to monitor the incorporation of the 13C label into downstream metabolites such as glycogen and lactate.
-
Use a high-field NMR spectrometer (e.g., 9.4 T or higher) for optimal sensitivity and resolution.
c. Data Analysis:
-
Integrate the peak areas of the 13C-labeled metabolites to determine their relative concentrations over time.
-
Calculate the rates of metabolic pathways, such as glycogen synthesis, from the time course of label incorporation.
Conclusion
High-purity this compound are powerful tools for researchers, scientists, and drug development professionals. The careful selection of the appropriate labeled glucose, coupled with robust and well-validated experimental protocols, is essential for generating high-quality data to advance our understanding of metabolism in health and disease. The information and protocols provided in this guide serve as a valuable resource for designing and executing successful stable isotope tracer studies.
References
A Technical Guide to Isotopic Enrichment of Commercially Available D-Glucose-¹³C,d for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available D-Glucose-¹³C,d. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate isotopically labeled glucose for their studies and in understanding the methodologies for verifying isotopic enrichment. This guide includes a comparative summary of commercially available products, detailed experimental protocols for enrichment analysis, and visualizations of relevant metabolic pathways and experimental workflows.
Introduction to Isotopic Labeling with D-Glucose-¹³C,d
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1] D-Glucose labeled with carbon-13 (¹³C) and/or deuterium (d) is a fundamental tracer in metabolic research, enabling the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the study of cellular physiology in both healthy and diseased states. The precise knowledge of the isotopic enrichment of the labeled glucose is paramount for the accuracy and reliability of experimental results.
Commercially Available D-Glucose-¹³C,d: A Comparative Analysis
The selection of an appropriate isotopically labeled glucose depends on the specific research application. Different labeling patterns and enrichment levels are available from various commercial suppliers. The following table summarizes the isotopic enrichment levels of a selection of commercially available D-Glucose-¹³C,d products.
| Product Name | Supplier | Labeling | Isotopic Enrichment (atom % ¹³C or D) | Chemical Purity |
| D-Glucose-¹³C₆ | Sigma-Aldrich | Uniformly ¹³C labeled | ≥99% | ≥99% (CP)[2] |
| D-Glucose-1-¹³C | Sigma-Aldrich | ¹³C at C1 position | 99% | 99% (CP)[3] |
| D-Glucose (U-¹³C₆, 99%) | Cambridge Isotope Laboratories | Uniformly ¹³C labeled | 99% | 98%[4][5] |
| D-Glucose (2-¹³C, 98-99%) | Cambridge Isotope Laboratories | ¹³C at C2 position | 98-99% | 98% |
| D-Glucose-¹³C,d | MedChemExpress | ¹³C and Deuterium labeled | Not specified | Not specified |
| D-Glucose-¹³C-1 | MedChemExpress | ¹³C at C1 position | Not specified | Not specified |
| D-Glucose-¹³C-2 | MedChemExpress | ¹³C at C2 position | Not specified | Not specified |
Experimental Protocols for Determining Isotopic Enrichment
The two primary analytical techniques for determining the isotopic enrichment of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry-Based Isotopic Enrichment Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for analyzing ¹³C-labeling in metabolites like glucose. The workflow typically involves sample preparation, derivatization, GC-MS analysis, and data analysis.
1. Sample Preparation and Derivatization:
-
Cell Culture and Metabolite Extraction: For cellular metabolism studies, cells are cultured in a medium containing the ¹³C-labeled glucose. After a desired incubation period, the medium is removed, and cells are washed. Metabolites are then extracted, often using a cold solvent mixture like methanol/water, followed by protein precipitation.
-
Derivatization: Since sugars are not volatile, derivatization is necessary for GC-MS analysis. A common method is oximation followed by silylation.
-
Oximation: Dissolve the dried metabolite extract in a solution of an oximating agent (e.g., 40 mg/mL ethylhydroxylaminehydrochloride in pyridine) and heat at 70°C for 30 minutes.
-
Silylation: After cooling, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat again at 70°C for 30 minutes. This process replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatography: The derivatized sample is injected into the GC, where different compounds are separated based on their boiling points and interactions with the column stationary phase.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI). The resulting ions are separated based on their mass-to-charge ratio (m/z).
3. Data Analysis:
-
The mass spectra of the derivatized glucose will show a distribution of isotopologues (molecules that differ only in their isotopic composition).
-
The isotopic enrichment is calculated by analyzing the relative abundances of the mass isotopologues. For example, for uniformly ¹³C-labeled glucose (¹³C₆-glucose), the molecular ion peak will be shifted by +6 mass units compared to the unlabeled glucose.
-
Corrections for the natural abundance of ¹³C must be made to accurately determine the experimental enrichment.
NMR Spectroscopy-Based Isotopic Enrichment Analysis
NMR spectroscopy is another powerful technique for determining isotopic enrichment and provides positional information of the label.
1. Sample Preparation:
-
Extraction: Similar to MS, metabolites from cells or tissues are extracted.
-
Sample Formulation: The dried extract is redissolved in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS). The pH of the sample is adjusted to a standard value (e.g., 7.4). The sample is then transferred to an NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer is used.
-
¹H-NMR: One-dimensional ¹H NMR spectra can be acquired to observe the protons attached to carbon atoms. The presence of a ¹³C atom adjacent to a proton will result in satellite peaks flanking the main ¹H peak due to ¹H-¹³C coupling. The relative intensity of the satellite peaks to the central peak can be used to determine ¹³C enrichment at that specific position.
-
¹³C-NMR: Direct ¹³C NMR spectroscopy can also be performed. However, due to the low natural abundance and lower gyromagnetic ratio of ¹³C, it is less sensitive than ¹H NMR. For highly enriched samples, ¹³C NMR provides a direct measure of the labeled carbons.
-
Advanced Techniques: Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons, providing detailed information about labeling patterns.
3. Data Processing and Analysis:
-
The acquired NMR spectra are processed (Fourier transformation, phasing, and baseline correction).
-
The integrals of the satellite peaks (for ¹H NMR) or the ¹³C signals (for ¹³C NMR) are compared to the integral of the corresponding main peak or a reference signal to calculate the isotopic enrichment.
Visualizations: Workflows and Pathways
Experimental Workflow for Isotopic Enrichment Analysis
The following diagram illustrates a general workflow for determining the isotopic enrichment of ¹³C-labeled glucose in a cell culture experiment using GC-MS.
Metabolic Pathway: Glycolysis
The following diagram illustrates the initial steps of glycolysis, showing how uniformly ¹³C-labeled glucose ([U-¹³C₆]-glucose) is metabolized, leading to the formation of labeled pyruvate. This is a common application for studying metabolic flux.
Conclusion
The accurate determination of isotopic enrichment is critical for the integrity of metabolic research. This guide provides a foundational understanding of the commercially available D-Glucose-¹³C,d products and the methodologies used to verify their enrichment. Researchers should carefully consider the specific requirements of their experiments when selecting a labeled substrate and employ rigorous analytical methods to ensure the quality of their data. The provided protocols and diagrams serve as a starting point for developing detailed experimental plans for metabolic flux analysis and other applications of stable isotope tracers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of D-Glucose-13C,d: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Glucose-13C,d, a stable isotope-labeled monosaccharide crucial for metabolic research and as a tracer in drug development. Ensuring the integrity of this compound is paramount for obtaining accurate and reproducible experimental results. This document outlines best practices for storage, potential degradation pathways, and methodologies for stability assessment.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the chemical and isotopic purity of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Recommendations |
| Solid (Powder) | Standard | Room Temperature | Long-term | Store in a tightly sealed container, protected from light and moisture.[1][2][3][4][5] The compound is hygroscopic. |
| Refrigerated | 4°C | Long-term | An alternative for long-term storage, ensuring protection from light. | |
| Frozen | -20°C | 3 years | Recommended for extended long-term storage as a powder. | |
| In Solvent (Aqueous Solution) | Frozen | -80°C | 6 months | For stock solutions, store in tightly sealed vials to prevent evaporation and contamination. |
| Frozen | -20°C | 1 month | Suitable for shorter-term storage of prepared solutions. |
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Use in a well-ventilated area to avoid dust formation.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Avoid contact with strong oxidizing agents.
-
Further processing of the solid material may result in the formation of combustible dust.
Stability Profile and Potential Degradation Pathways
Solid this compound is a stable compound when stored under the recommended conditions. However, exposure to adverse conditions such as high temperatures, extreme pH, oxidizing agents, and light can lead to degradation. The primary degradation pathways for glucose, which are applicable to its isotopically labeled forms, include Maillard reactions and caramelization, particularly at elevated temperatures.
In aqueous solutions, glucose degradation can be influenced by temperature and pH. Studies on unlabeled glucose have shown that temperature is the most significant factor in the production of degradation products during storage. At a pH of around 3.2, glucose solutions exhibit greater stability against degradation during both heat sterilization and storage.
Potential Degradation Products:
Under forced degradation conditions, D-glucose can degrade into a variety of products. While specific studies on this compound are limited, the degradation products are expected to be analogous to those of unlabeled glucose. These can include:
-
Maillard Reaction Products: Formed in the presence of amino acids, these can include complex heterocyclic compounds.
-
Caramelization Products: Formed at high temperatures, these can include 5-hydroxymethylfurfural (5-HMF) and other furan derivatives.
-
Oxidation Products: Such as gluconic acid.
-
Hydrolysis and Dehydration Products: Including glyoxal, methylglyoxal, and 3-deoxyglucosone.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound for research applications, particularly in regulated environments, stability-indicating methods and forced degradation studies are essential.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish the specificity of analytical methods. A typical protocol involves exposing the this compound to various stress conditions.
Objective: To generate potential degradation products of this compound and validate a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) in a calibrated oven for a specified period.
-
Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
Samples from each stress condition should be analyzed at appropriate time points using a validated stability-indicating method.
Stability-Indicating Analytical Method: HPLC-MS
A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is suitable for the quantitative analysis of this compound and the detection of its degradation products.
Instrumentation:
-
HPLC system with a suitable column (e.g., an amino-based column for carbohydrate analysis).
-
Mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) for sensitive and specific detection.
Chromatographic Conditions (Example):
-
Column: Amino column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and its potential degradation products.
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Application in Metabolic Research: Tracing Cellular Pathways
This compound is extensively used as a tracer to elucidate metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). The stable isotope label allows for the tracking of carbon atoms as they are metabolized by cells.
Experimental Workflow for 13C-Glucose Tracing in Cell Culture
The following diagram illustrates a typical workflow for a metabolic tracing experiment using this compound in cultured cells.
Glycolysis and Pentose Phosphate Pathway Tracing
The specific labeling pattern of this compound (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) determines which pathways can be effectively traced. The following diagram illustrates how carbons from [U-¹³C₆]glucose are incorporated into metabolites of glycolysis and the pentose phosphate pathway.
By analyzing the mass isotopologue distribution of downstream metabolites like pyruvate, lactate, and ribose-5-phosphate, researchers can quantify the relative flux through these interconnected pathways. This information is critical for understanding cellular metabolism in various physiological and pathological states.
References
A Technical Guide to the Natural Abundance of ¹³C and Deuterium in Glucose for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural abundance of carbon-13 (¹³C) and deuterium (²H or D) in glucose. It is intended for researchers, scientists, and drug development professionals who utilize isotopic analysis for authenticity testing, metabolic research, and understanding biosynthetic pathways. This document details the variations in isotopic composition based on the photosynthetic origin of glucose (C₃ vs. C₄ plants), presents quantitative data in structured tables, and offers detailed experimental protocols for isotopic analysis by Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide includes visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the underlying principles and methodologies.
Introduction
Glucose, a central molecule in biochemistry, exhibits subtle variations in its isotopic composition that serve as a powerful analytical fingerprint. The natural abundance of the stable isotopes ¹³C and deuterium is not uniform and is primarily influenced by the photosynthetic pathway employed by the source plant. Plants are broadly categorized into two major photosynthetic groups, C₃ and C₄, which discriminate against the heavier isotopes of carbon and hydrogen to different extents. This differential fractionation leads to distinct isotopic signatures in the resulting glucose molecules.
The analysis of these natural isotopic abundances has significant applications in:
-
Food Authenticity and Traceability: Detecting the adulteration of food products, such as honey or fruit juices, with sugars from different botanical origins (e.g., cane sugar vs. beet sugar).
-
Metabolic Research: Tracing the fate of glucose in metabolic pathways and understanding metabolic fluxes in various organisms.
-
Drug Development: Assessing the metabolic stability of drug candidates and understanding their interaction with metabolic pathways.
-
Paleoclimatology and Ecology: Reconstructing past dietary habits and environmental conditions.
This guide provides the foundational knowledge and practical methodologies for researchers to leverage the natural isotopic abundance of ¹³C and deuterium in glucose for their specific applications.
Quantitative Data on Natural Isotopic Abundance
The isotopic composition of an element is often expressed in the delta (δ) notation, which represents the deviation of the isotope ratio of a sample from that of an international standard, in parts per thousand (per mil, ‰).
For carbon, the standard is Vienna Pee Dee Belemnite (VPDB), and the δ¹³C value is calculated as:
δ¹³C (‰) = [((¹³C/¹²C)ₛₐₘₚₗₑ / (¹³C/¹²C)ᵥₚDB) - 1] * 1000
For deuterium, the standard is Vienna Standard Mean Ocean Water (VSMOW), and the δ²H (or δD) value is calculated as:
δ²H (‰) = [((²H/¹H)ₛₐₘₚₗₑ / (²H/¹H)ᵥₛₘₒw) - 1] * 1000
Bulk Isotopic Composition of Glucose from C₃ and C₄ Plants
C₃ plants (e.g., wheat, rice, potatoes, sugar beet) and C₄ plants (e.g., maize, sugarcane, sorghum) exhibit distinct ranges of δ¹³C values in their tissues and, consequently, in the glucose they produce. C₄ plants are less depleted in ¹³C compared to C₃ plants.[1][2]
| Isotope | Photosynthetic Pathway | Plant Source Example | Typical δ-Value Range (‰) |
| ¹³C | C₃ | Sugar Beet, Wheat, Potato | -22 to -34[3] |
| C₄ | Sugarcane, Maize | -10 to -16[3] | |
| Deuterium (²H) | C₃ | Sugar Beet, Grape | Mean δ²H of non-exchangeable H: -92.0[4] |
| C₄ | Sugarcane, Maize | Mean δ²H of non-exchangeable H: -32.5 |
Intramolecular Isotopic Distribution in Glucose
The distribution of ¹³C and deuterium within the glucose molecule is non-statistical, meaning that some atomic positions are enriched in the heavy isotope while others are depleted relative to the average isotopic composition of the molecule. This site-specific isotopic fractionation provides a more detailed fingerprint of the glucose's origin and metabolic history.
Table 2: Intramolecular ¹³C Distribution in Glucose from C₃ (Sugar Beet) and C₄ (Maize) Plants (Δδ¹³C in ‰ relative to the molecular average)
| Carbon Position | Sugar Beet (C₃) Δδ¹³C (‰) | Maize (C₄) Δδ¹³C (‰) |
| C-1 | +0.4 | +1.2 |
| C-2 | -1.1 | -0.8 |
| C-3 | +2.8 | +2.5 |
| C-4 | +4.6 | +5.2 |
| C-5 | +0.1 | -0.1 |
| C-6 | -6.8 | -8.0 |
Table 3: Intramolecular ²H Distribution in Glucose from C₃ (Sugar Beet) and C₄ (Maize) Plants (Δδ²H in ‰ relative to the molecular average of carbon-bound hydrogens)
| Hydrogen Position | Sugar Beet (C₃) Δδ²H (‰) | Maize (C₄) Δδ²H (‰) |
| H-1 | +25 | +15 |
| H-2 | +50 | +10 |
| H-3 | -10 | -5 |
| H-4 | -20 | -15 |
| H-5 | -15 | -5 |
| H-6R | -60 | -30 |
| H-6S | -60 | -30 |
Note: The data in Tables 2 and 3 are compiled and averaged from multiple literature sources for illustrative purposes. Actual values may vary depending on the specific plant species, environmental conditions, and analytical methods.
Key Metabolic Pathways Influencing Isotopic Fractionation
The distinct isotopic signatures in glucose from C₃ and C₄ plants arise from differences in their carbon fixation pathways.
C₃ Photosynthesis (Calvin Cycle)
In C₃ plants, the first step of carbon fixation is the reaction of CO₂ with ribulose-1,5-bisphosphate (RuBP), catalyzed by the enzyme RuBisCO. RuBisCO discriminates significantly against ¹³CO₂, leading to a greater depletion of ¹³C in C₃ plants.
C₄ Photosynthesis (Hatch-Slack Pathway)
C₄ plants have an additional carbon fixation step that occurs before the Calvin cycle. CO₂ is first fixed into a four-carbon compound (oxaloacetate) in the mesophyll cells by the enzyme PEP carboxylase, which has a lower discrimination against ¹³CO₂. This four-carbon compound is then transported to the bundle sheath cells, where CO₂ is released and enters the Calvin cycle. This CO₂-concentrating mechanism reduces photorespiration and results in less ¹³C depletion compared to C₃ plants.
Experimental Protocols
The determination of ¹³C and deuterium abundance in glucose requires specialized analytical techniques. The two primary methods are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for ¹³C and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) for deuterium.
General Experimental Workflow
The overall process for isotopic analysis of glucose from a plant source involves several key steps, as illustrated below.
References
- 1. A single glucose derivative suitable for gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. embibe.com [embibe.com]
Unveiling Metabolic Dynamics: An In-Depth Technical Guide to Stable Isotope Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of stable isotope tracers in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful technology. From experimental design to data interpretation, this document offers a detailed exploration of how stable isotope tracers can illuminate the intricate workings of metabolic pathways, providing critical insights for disease understanding and therapeutic development.
Core Principles of Stable Isotope Tracers
Stable isotope tracers are non-radioactive isotopes of elements that can be incorporated into metabolic substrates.[1] These labeled compounds are chemically identical to their naturally occurring counterparts and are processed by metabolic pathways in the same manner.[2] The key difference lies in their atomic mass, which allows them to be distinguished and tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2]
The fundamental principle involves introducing a substrate enriched with a stable isotope (e.g., ¹³C-glucose, ¹⁵N-leucine, ²H₂O) into a biological system, be it cell culture, an animal model, or a human subject. As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites over time, researchers can quantify the rates of metabolic reactions, a concept known as metabolic flux.[3] This provides a dynamic view of metabolism that is not attainable by simply measuring metabolite concentrations.
Key Applications in Metabolic Research
Stable isotope tracers have a broad range of applications in metabolic research, enabling the quantification of in vivo kinetics of various metabolic processes.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose, and measuring the resulting ¹³C labeling patterns in downstream metabolites, researchers can computationally determine the flux through various pathways. This approach is invaluable for understanding how metabolic networks are rewired in diseases like cancer and for identifying potential therapeutic targets.
Protein Synthesis and Breakdown
Stable isotope-labeled amino acids are instrumental in measuring the rates of protein synthesis and breakdown. By infusing a labeled amino acid, such as L-[ring-¹³C₆]-phenylalanine, and measuring its incorporation into tissue proteins (e.g., muscle), the fractional synthetic rate (FSR) of that protein can be calculated. Similarly, by monitoring the dilution of the isotopic tracer in the free amino acid pool, the rate of protein breakdown can be determined. These measurements are crucial for studying conditions associated with muscle wasting and for evaluating the efficacy of nutritional and therapeutic interventions.
De Novo Lipogenesis (DNL)
De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, can be quantified using stable isotope tracers, most commonly deuterium oxide (D₂O). When D₂O is administered, the deuterium is incorporated into newly synthesized fatty acids. By measuring the deuterium enrichment in specific fatty acids, the rate of DNL can be calculated. This is a key metabolic pathway implicated in obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Experimental Protocols
This section provides detailed methodologies for three key experiments utilizing stable isotope tracers.
Protocol for ¹³C-Metabolic Flux Analysis in Cell Culture
This protocol outlines a generalized procedure for conducting a ¹³C-MFA experiment in adherent mammalian cells using [U-¹³C₆]-glucose.
1. Cell Culture and Isotopic Labeling:
-
Seed cells in appropriate culture vessels and grow in standard, unlabeled medium until they reach approximately 70-80% confluency.
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Immediately add the ¹³C-labeling medium, which is identical to the standard medium except that glucose is replaced with [U-¹³C₆]-glucose.
-
Incubate the cells for a duration sufficient to approach isotopic steady state, typically 18-24 hours for central carbon metabolism in many mammalian cell lines. It is recommended to perform a time-course experiment to empirically determine the time to steady state for the specific cell line and pathways of interest.
-
Just before harvesting, collect a small aliquot of the culture medium to measure the uptake of glucose and the secretion of lactate.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture vessel.
-
Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
4. Data Analysis and Flux Calculation:
-
The measured mass isotopomer distributions, along with the measured uptake and secretion rates, are used as inputs for a computational model of cellular metabolism.
-
Software packages such as INCA or Metran are used to estimate the intracellular metabolic fluxes that best fit the experimental data.
Protocol for Measuring Muscle Protein Synthesis in Humans
This protocol describes the primed-constant infusion of a stable isotope-labeled amino acid to measure the fractional synthetic rate (FSR) of muscle protein in humans.
1. Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.
2. Tracer Infusion:
-
Administer a priming bolus of the stable isotope tracer (e.g., L-[ring-¹³C₆]-phenylalanine) to rapidly achieve isotopic equilibrium in the plasma.
-
Immediately following the bolus, begin a continuous intravenous infusion of the tracer at a constant rate for the duration of the study (typically 3-6 hours).
3. Sample Collection:
-
Collect arterialized venous blood samples at regular intervals throughout the infusion period to monitor plasma tracer enrichment.
-
Obtain muscle tissue biopsies from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period. The first biopsy serves as the baseline, and the second measures the incorporation of the tracer into muscle protein.
4. Sample Processing and Analysis:
-
Plasma samples are deproteinized, and the free amino acids are derivatized for analysis by GC-MS or LC-MS to determine the plasma tracer enrichment.
-
Muscle tissue is homogenized, and the protein is precipitated and hydrolyzed to release the constituent amino acids.
-
The enrichment of the tracer amino acid in the hydrolyzed muscle protein is measured by GC-MS or LC-MS.
5. Calculation of Fractional Synthetic Rate (FSR):
-
The FSR of muscle protein is calculated using the following formula:
-
FSR (%/h) = (E_p₂ - E_p₁) / (E_precursor * t) * 100
-
Where:
-
E_p₂ is the enrichment of the tracer in the protein-bound pool at the end of the infusion.
-
E_p₁ is the baseline enrichment of the tracer in the protein-bound pool.
-
E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intracellular free amino acid) during the infusion.
-
t is the duration of the tracer incorporation period in hours.
-
-
Protocol for Quantifying De Novo Fatty Acid Synthesis with Deuterium Oxide
This protocol details the use of deuterium oxide (D₂O) to measure the rate of de novo fatty acid synthesis in vivo.
1. D₂O Administration:
-
Administer a priming dose of D₂O (typically as a 0.9% saline solution) via intraperitoneal injection to rapidly enrich the body water pool.
-
Provide drinking water enriched with a lower concentration of D₂O (e.g., 4-8%) for the duration of the experiment to maintain a stable body water enrichment.
2. Tissue and Plasma Collection:
-
At the end of the labeling period, collect blood and the tissue of interest (e.g., liver, adipose tissue).
3. Measurement of Body Water Enrichment:
-
Determine the deuterium enrichment in the body water from plasma or tissue samples using a method such as the acetone exchange method followed by GC-MS analysis.
4. Lipid Extraction and Analysis:
-
Extract total lipids from the tissue samples.
-
Saponify the lipid extract to release the fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for analysis by GC-MS.
-
Measure the mass isotopomer distribution of the fatty acids of interest (e.g., palmitate).
5. Calculation of Fractional Synthesis Rate (FSR) of Fatty Acids:
-
The fractional synthesis rate of a specific fatty acid is calculated based on the enrichment of deuterium in the fatty acid and the body water.
-
The calculation involves determining the molar enrichment of the newly synthesized fatty acid and relating it to the precursor (body water) enrichment. The number of exchangeable hydrogen atoms on the fatty acid is a key parameter in this calculation.
-
Data Presentation
Quantitative data from stable isotope tracer studies are best presented in structured tables to facilitate comparison and interpretation.
| Table 1: Metabolic Fluxes in Cancer Cells | |
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 250 ± 25 |
| Lactate Secretion | 400 ± 30 |
| Glycolytic Flux (Pyruvate Kinase) | 200 ± 18 |
| Pentose Phosphate Pathway Flux | 30 ± 5 |
| TCA Cycle Flux (Citrate Synthase) | 50 ± 7 |
| This table presents hypothetical but representative metabolic flux data for a cancer cell line as determined by ¹³C-MFA. Data are presented as mean ± standard deviation. |
| Table 2: Muscle Protein Fractional Synthetic Rates (FSR) in Response to Nutrition | |
| Condition | FSR (%/h) |
| Fasted | 0.045 ± 0.005 |
| Fed (Amino Acid Infusion) | 0.080 ± 0.008 |
| Fed (Whey Protein Ingestion) | 0.095 ± 0.010 |
| This table summarizes typical muscle protein FSR values in humans under different nutritional states. Data are presented as mean ± standard deviation. |
| Table 3: De Novo Lipogenesis (DNL) Rates in Different Tissues | |
| Tissue | Fractional DNL Rate (%/day) |
| Liver | 15 ± 3 |
| White Adipose Tissue | 2 ± 0.5 |
| Brown Adipose Tissue | 8 ± 1.5 |
| This table shows representative DNL rates in different tissues of a rodent model as measured by D₂O labeling. Data are presented as mean ± standard deviation. |
Visualization of Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic research. The following diagrams are generated using the DOT language for Graphviz.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
Caption: A streamlined workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.
Glycolysis Pathway
Caption: The central metabolic pathway of glycolysis, converting glucose to pyruvate.
Pentose Phosphate Pathway (Oxidative Phase)
Caption: The oxidative phase of the Pentose Phosphate Pathway, generating NADPH.
Tricarboxylic Acid (TCA) Cycle
Caption: The Tricarboxylic Acid (TCA) Cycle, a central hub of cellular respiration.
Conclusion
Stable isotope tracers are an indispensable tool in modern metabolic research, offering unparalleled insights into the dynamic nature of metabolic pathways. The methodologies outlined in this guide provide a framework for researchers to design and execute robust experiments to quantify metabolic fluxes in various biological systems. By combining these powerful techniques with rigorous data analysis and clear visualization, the scientific community can continue to unravel the complexities of metabolism, paving the way for novel diagnostic and therapeutic strategies for a wide range of diseases.
References
- 1. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-Glucose-¹³C,d in Tracing Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotope-labeled glucose, specifically D-Glucose-¹³C,d, in tracing and quantifying metabolic pathways. This powerful technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), has become an indispensable tool in academic research and the pharmaceutical industry for elucidating the intricate workings of cellular metabolism, identifying novel drug targets, and understanding disease states. By replacing naturally abundant ¹²C atoms with the heavy isotope ¹³C at specific or all carbon positions, researchers can track the journey of glucose-derived carbons through various metabolic networks.
Core Principles of ¹³C Metabolic Flux Analysis
¹³C-MFA is a sophisticated methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. The fundamental principle involves introducing a ¹³C-labeled substrate, such as a specifically labeled D-glucose molecule, to a biological system (e.g., cell culture, perfused organ, or in vivo model). As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is a direct reflection of the activities of the metabolic pathways involved.[1]
These MIDs are precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] By feeding this experimental data into a computational model of the cell's metabolic network, it is possible to calculate the flux values that best explain the observed labeling patterns.[3] This approach provides a dynamic view of cellular physiology, a significant advantage over other 'omics' technologies that offer a static snapshot of cellular components.
Key Metabolic Pathways Traced by D-Glucose-¹³C,d
D-Glucose-¹³C,d tracers are instrumental in elucidating the flux through several central carbon metabolism pathways:
-
Glycolysis: Tracing the conversion of glucose to pyruvate and lactate.
-
Pentose Phosphate Pathway (PPP): Quantifying the flux through this pathway, which is crucial for producing NADPH and precursors for nucleotide biosynthesis.[4][5]
-
Tricarboxylic Acid (TCA) Cycle: Assessing the entry of glucose-derived carbons into the TCA cycle and their subsequent oxidation for energy production and biosynthesis.
The choice of a specific D-Glucose-¹³C,d isotopologue can be tailored to investigate particular pathways with greater precision. For instance, [1,2-¹³C₂]glucose is often used to resolve fluxes between glycolysis and the PPP.
Data Presentation: Quantitative Insights from ¹³C Tracing
The following tables summarize quantitative data from representative studies, showcasing the mass isotopomer distributions in key metabolites following the administration of ¹³C-labeled glucose. This data provides a clear picture of how metabolic fluxes can be quantified.
Table 1: Mass Isotopomer Distribution in Lactate from Hep G2 Cells
This table illustrates the fractional abundance of lactate isotopomers after a 24-72 hour incubation with 30% enriched [1,2-¹³C₂]glucose. The data is sourced from a study on the nonoxidative pathways of the pentose cycle.
| Isotopomer | Fractional Abundance (%) |
| m₀ (Unlabeled) | Not specified |
| m₁ (¹³C₁) | 1.9 |
| m₂ (¹³C₂) | 10.0 |
Table 2: Fractional Enrichment of TCA Cycle Intermediates in SFD iRPE Cells
This table shows the fractional enrichment of key TCA cycle metabolites after a 24-hour steady-state isotopic tracing with [U-¹³C₆]glucose. The data highlights the contribution of glucose to the TCA cycle in these cells.
| Metabolite | Isotopologue | Fractional Enrichment |
| Citrate | M+2 | ~0.6 |
| Citrate | M+4 | ~0.1 |
| α-Ketoglutarate | M+2 | ~0.4 |
| α-Ketoglutarate | M+4 | ~0.05 |
| Fumarate | M+2 | ~0.3 |
| Fumarate | M+4 | ~0.08 |
| Malate | M+2 | ~0.4 |
| Malate | M+4 | ~0.1 |
| Aspartate | M+2 | ~0.35 |
| Aspartate | M+4 | ~0.08 |
Table 3: Time Course of ¹³C Enrichment in Krebs Cycle Intermediates in Neonatal Rat Cardiac Myocytes
This table presents the fractional enrichment of Krebs cycle intermediates at different time points after introducing ¹³C₆-glucose, demonstrating the dynamics of glucose carbon incorporation into the cycle.
| Time Point | Citrate (M+2) | Aconitate (M+2) | α-Ketoglutarate (M+2) |
| 5 min | ~0.20 | ~0.20 | ~0.0 |
| 4 h | ~0.80 | ~0.80 | ~0.75 |
| 8 h | ~0.85 | ~0.85 | ~0.80 |
| 12 h | ~0.90 | ~0.90 | ~0.85 |
| 18 h | ~0.95 | ~0.95 | ~0.90 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ¹³C-MFA studies. Below are generalized protocols for key experimental stages.
Protocol 1: ¹³C-Glucose Labeling and Metabolite Extraction from Adherent Mammalian Cells
This protocol outlines the steps for labeling cultured mammalian cells with ¹³C-glucose and extracting metabolites for analysis.
Materials:
-
Adherent mammalian cell line of interest
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Glucose-¹³C,d tracer (e.g., [U-¹³C₆]glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80:20 methanol:water), -80°C
-
Extraction solvent (e.g., 80% methanol), -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.
-
Medium Exchange: One hour prior to labeling, replace the culture medium with fresh medium containing dFBS. The use of dialyzed serum is critical to minimize the presence of unlabeled glucose.
-
Initiate Labeling: Replace the medium with pre-warmed labeling medium containing the D-Glucose-¹³C,d tracer at the desired concentration.
-
Incubation: Incubate the cells for the desired period to allow for the incorporation of the ¹³C label into downstream metabolites. Incubation time can range from minutes to hours depending on the pathways of interest and the desired level of isotopic steady state.
-
Metabolic Quenching: To halt all enzymatic activity, rapidly wash the cells with ice-cold PBS. Immediately add the pre-chilled quenching solution to the culture vessel.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at a high speed (e.g., 16,000 x g) at 4°C to pellet the cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Metabolite extracts
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system equipped with an appropriate column
Procedure:
-
Sample Derivatization: Dry the metabolite extracts under a stream of nitrogen gas. Re-suspend the dried metabolites in a derivatization agent to increase their volatility for GC analysis.
-
GC Separation: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different metabolites based on their boiling points and interactions with the column.
-
Mass Spectrometry Analysis: As the separated metabolites elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of different mass isotopologues.
-
Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distribution for each metabolite of interest. This data is then corrected for the natural abundance of ¹³C.
Protocol 3: NMR Spectroscopy for ¹³C Metabolic Flux Analysis
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy for analyzing ¹³C labeling patterns.
Materials:
-
Metabolite extracts
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Transfer the sample to an NMR tube and place it in the NMR spectrometer. Acquire ¹³C NMR spectra. The choice of pulse sequence will depend on the specific information required (e.g., direct ¹³C detection or indirect ¹H-[¹³C] detection).
-
Spectral Analysis: Process the NMR spectra to identify and quantify the signals from ¹³C-labeled carbons in different metabolites. The position and splitting of the peaks provide information about which carbon atoms are labeled and their proximity to other labeled carbons.
-
Isotopomer Analysis: Analyze the fine structure of the NMR signals (e.g., singlets, doublets, triplets) to determine the abundance of different isotopomers. This information is crucial for calculating metabolic fluxes.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involved in ¹³C-glucose tracing studies.
Conclusion
D-Glucose-¹³C,d-based metabolic tracing is a cornerstone of modern metabolic research. It provides unparalleled quantitative insights into the dynamic operations of cellular metabolism. For researchers in basic science and drug development, a thorough understanding of these techniques is essential for designing informative experiments and accurately interpreting the complex data they generate. This guide has provided a foundational overview of the core principles, data presentation, experimental protocols, and visual representations of key pathways, serving as a valuable resource for professionals in the field.
References
- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Metabolic Flux Analysis Using D-Glucose-13C,d
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biomedical research and drug development, a deep understanding of cellular metabolism is paramount. Stable isotope-resolved metabolomics (SIRM) has emerged as a powerful technique to unravel the intricate network of metabolic pathways in vivo.[1] By using non-radioactive, stable isotopes like Carbon-13 (¹³C), researchers can trace the metabolic fate of nutrients and drugs within a living organism without the safety concerns associated with radioactive isotopes.[2] This approach provides a dynamic snapshot of metabolic fluxes, offering invaluable insights into disease pathogenesis, drug efficacy, and off-target effects.[1][3]
This document provides detailed application notes and protocols for conducting in vivo metabolic flux analysis (MFA) using D-Glucose-¹³C,d as a tracer. D-Glucose, a primary energy source, is central to several key metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By tracing the journey of ¹³C-labeled glucose, researchers can quantify the rates of these pathways, revealing how metabolic networks are rewired in response to disease or therapeutic intervention.[4]
Principle of ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a sophisticated technique that quantifies the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate, in this case, D-Glucose, enriched with ¹³C at specific or all carbon positions (e.g., [U-¹³C]glucose, where all six carbons are ¹³C). As the labeled glucose is metabolized, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these ¹³C isotopes in the metabolites, known as mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing these MIDs within the context of a metabolic network model, the fluxes through the various pathways can be computationally estimated.
Applications in Research and Drug Development
The insights gained from in vivo ¹³C-MFA are instrumental across various stages of research and drug development:
-
Disease Modeling and Biomarker Discovery: Understanding how metabolic pathways are altered in diseases like cancer, diabetes, and neurodegenerative disorders can lead to the identification of novel therapeutic targets and diagnostic biomarkers.
-
Pharmacodynamics and Target Engagement: ¹³C-MFA can be used to assess how a drug candidate modulates specific metabolic pathways, providing a quantitative measure of its on-target effect.
-
Toxicity and Off-Target Effects: By revealing unintended alterations in metabolic networks, this technique can help in the early identification of potential off-target toxicities of a drug.
-
Personalized Medicine: Assessing the metabolic phenotype of an individual can aid in predicting their response to a particular therapy, paving the way for personalized treatment strategies.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo metabolic flux analysis experiment using D-Glucose-¹³C,d.
Caption: General workflow for in vivo ¹³C metabolic flux analysis.
Detailed Experimental Protocols
The following protocols are generalized from established methodologies for in vivo ¹³C-glucose metabolic flux analysis in mice. Researchers should adapt these protocols based on their specific experimental design, animal model, and available equipment.
Protocol 1: Continuous Infusion of D-Glucose-¹³C,d via Tail Vein
This protocol is suitable for achieving a steady-state isotopic enrichment in the plasma and tissues.
Materials:
-
D-Glucose-¹³C,d (e.g., [U-¹³C₆]glucose)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Infusion pump and syringes
-
Tail vein catheter
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools (e.g., forceps, scissors, liquid nitrogen)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Fast mice for 6 hours prior to the infusion to reduce endogenous glucose levels.
-
Anesthetize the mouse using isoflurane (1.5-2.0% in oxygen).
-
Insert a catheter into the tail vein for infusion.
-
-
Tracer Infusion:
-
Prepare a sterile solution of D-Glucose-¹³C,d in saline.
-
Administer an initial bolus of the tracer to rapidly increase plasma ¹³C-glucose enrichment. A typical bolus is 0.4 mg/g body weight.
-
Immediately following the bolus, begin a continuous infusion of the tracer at a rate of 0.012 mg/g/min.
-
The infusion duration should be sufficient to achieve isotopic steady state, typically 30-60 minutes.
-
-
Sample Collection:
-
Collect small blood samples (e.g., 10-20 µL) from the tail tip or saphenous vein at timed intervals during the infusion to monitor plasma ¹³C-glucose enrichment.
-
At the end of the infusion period, collect a terminal blood sample via cardiac puncture.
-
Immediately following blood collection, rapidly excise tissues of interest and freeze-clamp them in liquid nitrogen to quench metabolic activity.
-
-
Sample Processing and Storage:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and tissue samples at -80°C until metabolite extraction.
-
Protocol 2: Bolus Injection of D-Glucose-¹³C,d via Tail Vein
This protocol is simpler to implement and is useful for shorter-term labeling studies.
Materials:
-
D-Glucose-¹³C,d (e.g., [¹³C₆]glucose)
-
Sterile saline or PBS
-
Restrainer for tail vein injection
-
Blood and tissue collection supplies as in Protocol 1
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and fasting procedures as in Protocol 1.
-
Place the mouse in a restrainer to immobilize the tail.
-
-
Tracer Administration:
-
Prepare a sterile solution of D-Glucose-¹³C,d.
-
Administer a single bolus injection of the tracer solution via the tail vein. A typical dose is 20 mg in 80 µL for a 25g mouse. For higher enrichment, repeated bolus injections can be given at 15-minute intervals.
-
-
Sample Collection:
-
Collect blood and tissue samples at a predetermined time point after the injection (e.g., 15, 30, 60 minutes). The timing will depend on the metabolic pathways of interest and their turnover rates.
-
Rapidly collect and process samples as described in Protocol 1.
-
Analytical Methods
Metabolite Extraction:
Metabolites are typically extracted from plasma and pulverized frozen tissue using a cold solvent mixture, such as 80% methanol or a combination of methanol, acetonitrile, and water. The choice of extraction solvent depends on the specific metabolites of interest.
Isotopomer Analysis:
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for measuring mass isotopomer distributions. Metabolites are separated chromatographically and then ionized, and the mass spectrometer measures the relative abundance of different mass isotopomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly detect the position of ¹³C atoms within a molecule, providing valuable information about specific carbon transitions. While generally less sensitive than MS, NMR is non-destructive and can be used for in vivo measurements.
Data Presentation
The quantitative data obtained from ¹³C-MFA experiments are crucial for interpreting the results. The following tables provide examples of how to present such data.
Table 1: ¹³C Enrichment in Key Metabolites Over Time
This table shows the percentage of ¹³C enrichment in key metabolites in the heart tissue of mice at different time points following a continuous infusion of [U-¹³C]glucose.
| Metabolite | 10 min | 20 min | 30 min | 50 min |
| Glucose | 35% | 45% | 42% | 40% |
| Lactate | 15% | 25% | 28% | 26% |
| Alanine | 10% | 20% | 22% | 21% |
| Glutamate | 5% | 12% | 15% | 14% |
| Succinate | 8% | 18% | 20% | 19% |
Table 2: Relative Metabolic Fluxes in Different Tissues
This table presents the relative contribution of glucose to the TCA cycle in various tissues of mice infused with ¹³C-glucose.
| Tissue | Glucose Contribution to TCA Cycle (%) |
| Brain | 85 ± 5 |
| Heart | 40 ± 8 |
| Liver | 25 ± 6 |
| Skeletal Muscle | 30 ± 7 |
| Kidney | 60 ± 9 |
Table 3: Absolute Metabolic Flux Rates in Brain
This table shows calculated metabolic flux rates in the mouse brain determined by ¹³C-MRS following an infusion of [1,6-¹³C₂]glucose.
| Metabolic Flux | Rate (µmol/g/min) |
| Neuronal TCA Cycle (VTCA(n)) | 0.56 ± 0.03 |
| Glial TCA Cycle (Vg) | 0.16 ± 0.03 |
| Pyruvate Carboxylase (VPC) | 0.041 ± 0.003 |
| Neurotransmission Rate (VNT) | 0.084 ± 0.008 |
| Cerebral Metabolic Rate of Glucose (CMRglc) | 0.38 ± 0.02 |
Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways traced by D-Glucose-¹³C,d.
Caption: Overview of the Glycolysis pathway.
Caption: Overview of the Pentose Phosphate Pathway.
Caption: Overview of the Tricarboxylic Acid (TCA) Cycle.
Conclusion
In vivo metabolic flux analysis using D-Glucose-¹³C,d is a robust and insightful technique for elucidating the complexities of cellular metabolism in a physiological context. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to design and execute these powerful experiments. By carefully considering experimental design, employing rigorous analytical methods, and utilizing appropriate data analysis and visualization tools, ¹³C-MFA can significantly advance our understanding of metabolic regulation in health and disease, ultimately accelerating the development of novel therapeutics.
References
- 1. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 2. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolysis / Pentose Phosphate Pathway [utmb.edu]
Application Notes: D-Glucose-¹³C,d as a Tracer for NMR-Based Metabolomics
Introduction
Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating the activity of metabolic pathways in biological systems.[1] The use of stable, non-radioactive isotopes like Carbon-13 (¹³C) allows for the safe tracing of metabolic fates of key nutrients. D-Glucose, labeled with ¹³C at specific or all carbon positions, is a cornerstone tracer for investigating central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical platform for these studies. Its non-destructive nature allows for the analysis of complex mixtures with minimal sample preparation and high reproducibility.[5] A key advantage of NMR over mass spectrometry (MS) is its ability to resolve positional isotopomers—molecules with ¹³C at different positions—which provides detailed insights into pathway activities and carbon atom rearrangements. This makes the combination of ¹³C-glucose tracers and NMR detection an indispensable tool for metabolic flux analysis (MFA), drug discovery, and understanding disease metabolism.
Core Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a network to understand the cellular metabolic state.
-
Drug Development: Assessing the mechanism of action of novel therapeutic agents by observing their impact on cellular metabolism.
-
Cancer Metabolism Research: Investigating metabolic reprogramming in cancer cells, such as the Warburg effect, by tracing glucose utilization.
-
Disease Phenotyping: Identifying metabolic biomarkers and dysregulated pathways in various diseases.
Visualizing Metabolic Tracing: The Journey of ¹³C-Glucose
The diagram below illustrates how carbon atoms from D-Glucose labeled at the first and second positions ([1,2-¹³C₂]glucose) are traced through glycolysis and into the TCA cycle. This specific tracer is highly effective for providing precise estimates for fluxes in glycolysis and the pentose phosphate pathway.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of D-Glucose-¹³C,d Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of metabolites derived from D-Glucose-¹³C,d using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Stable isotope tracing with labeled glucose is a powerful technique to investigate cellular metabolism and delineate the metabolic fate of glucose in various biological systems.
Introduction
Stable isotope-labeled glucose, such as uniformly labeled D-Glucose-¹³C₆ or other positional isomers, serves as a tracer to map the flow of carbon atoms through metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate pathway activity, identify metabolic bottlenecks, and understand the impact of genetic modifications or drug treatments on cellular metabolism.[1][2] LC-MS/MS is a highly sensitive and specific analytical technique for this purpose, enabling the separation and quantification of various isotopologues of metabolites.[3]
This guide outlines the essential steps for conducting a ¹³C-glucose tracing experiment, from cell culture and metabolite extraction to LC-MS/MS analysis and data interpretation.
Experimental Workflow
A typical ¹³C-glucose tracing experiment follows a standardized workflow, ensuring reproducibility and high-quality data. The key stages are outlined below.
Caption: A generalized experimental workflow for ¹³C-glucose metabolic tracing studies.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol provides a general framework for conducting a ¹³C-glucose tracing experiment in adherent cell culture.
Materials:
-
Adherent cell line of interest
-
Appropriate cell culture vessels
-
Standard cell culture medium
-
¹³C-glucose-containing medium (e.g., glucose-free medium supplemented with [U-¹³C₆]glucose)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the culture medium containing the desired ¹³C-glucose isotopomer at a known concentration. Ensure the medium is otherwise identical to the standard culture medium.
-
Tracer Introduction: Remove the standard culture medium and wash the cells twice with pre-warmed PBS to remove any remaining ¹²C-glucose.
-
Labeling: Add the pre-warmed ¹³C-glucose-containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the ¹³C-glucose. The incubation time is critical and should be optimized to achieve isotopic steady-state for the metabolites of interest.[4]
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol details the extraction of polar metabolites from adherent cells for LC-MS/MS analysis.
Materials:
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scrapers
-
Dry ice
-
Centrifuge capable of 13,000 rpm and 4°C
-
1.5 mL microcentrifuge tubes
Procedure:
-
Quenching: To quench metabolic activity, rapidly aspirate the ¹³C-glucose medium and place the culture dish on a bed of dry ice.
-
Washing (Optional but Recommended): Gently wash the cells with ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each dish.
-
Cell Lysis: Scrape the cells into the methanol solution using a cell scraper. Ensure that over 90% of the cells are detached.[2]
-
Collection: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of ¹³C-labeled metabolites is typically performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole or high-resolution mass spectrometer. HILIC is well-suited for the separation of polar compounds like glucose and its downstream metabolites.
Liquid Chromatography Parameters (HILIC)
| Parameter | Setting |
| Column | Amide HILIC column (e.g., 150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 15 minutes, then re-equilibrate |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
The mass spectrometer is typically operated in negative ion mode using Selected Reaction Monitoring (SRM) for targeted analysis of expected metabolites. The Q1/Q3 transitions for unlabeled (M+0) and labeled isotopologues are monitored.
| Metabolite | Precursor Ion (Q1) | Product Ion (Q3) | Polarity |
| Glucose-6-phosphate (M+0) | 259.0 | 97.0 | Negative |
| Glucose-6-phosphate (M+6) | 265.0 | 97.0 | Negative |
| Fructose-6-phosphate (M+0) | 259.0 | 97.0 | Negative |
| Fructose-6-phosphate (M+6) | 265.0 | 97.0 | Negative |
| Pyruvate (M+0) | 87.0 | 43.0 | Negative |
| Pyruvate (M+3) | 90.0 | 46.0 | Negative |
| Lactate (M+0) | 89.0 | 43.0 | Negative |
| Lactate (M+3) | 92.0 | 46.0 | Negative |
| Citrate (M+0) | 191.0 | 111.0 | Negative |
| Citrate (M+2) | 193.0 | 113.0 | Negative |
| Citrate (M+4) | 195.0 | 113.0 | Negative |
| Citrate (M+6) | 197.0 | 115.0 | Negative |
| α-Ketoglutarate (M+0) | 145.0 | 101.0 | Negative |
| α-Ketoglutarate (M+5) | 150.0 | 106.0 | Negative |
| Malate (M+0) | 133.0 | 115.0 | Negative |
| Malate (M+4) | 137.0 | 119.0 | Negative |
Data Presentation and Analysis
The raw data from the LC-MS/MS is processed to obtain peak areas for each isotopologue of a given metabolite. This data is then corrected for the natural abundance of ¹³C. The results are often presented as the fractional contribution of each isotopologue to the total pool of the metabolite.
Example Quantitative Data
The following table shows representative data from a ¹³C-glucose tracing experiment in a cancer cell line.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | % Labeled |
| Glycolysis | ||||||||
| Glucose-6-Phosphate | 5.2% | 0.6% | 0.3% | 0.2% | 1.1% | 2.5% | 90.1% | 94.8% |
| Pyruvate | 25.8% | 3.1% | 1.5% | 69.6% | - | - | - | 74.2% |
| Lactate | 28.3% | 3.5% | 1.8% | 66.4% | - | - | - | 71.7% |
| TCA Cycle | ||||||||
| Citrate | 45.1% | 5.2% | 35.8% | 2.1% | 10.5% | 0.8% | 0.5% | 54.9% |
| α-Ketoglutarate | 52.3% | 6.1% | 28.9% | 1.9% | 9.8% | 1.0% | - | 47.7% |
| Malate | 55.6% | 6.5% | 25.4% | 1.7% | 10.8% | - | - | 44.4% |
Signaling Pathways and Metabolic Maps
Visualizing the flow of ¹³C atoms through metabolic pathways is crucial for data interpretation. The following diagram illustrates the central carbon metabolism pathways traced by ¹³C-glucose.
Caption: Flow of ¹³C from glucose through central carbon metabolism.
Conclusion
LC-MS/MS-based stable isotope tracing with D-Glucose-¹³C,d is a robust methodology for quantitatively assessing metabolic fluxes. The protocols and information provided herein offer a comprehensive guide for researchers to design, execute, and interpret these powerful experiments, leading to a deeper understanding of cellular metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Glucose-¹³C,d Infusion in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in vivo metabolic flux analysis using stable isotope-labeled D-glucose in animal models. The infusion of D-glucose labeled with carbon-13 (¹³C) and/or deuterium (d) is a powerful technique to trace the fate of glucose carbons through metabolic pathways, offering quantitative insights into cellular metabolism in a physiological context.[1][2][3] This method is invaluable for studying metabolic alterations in various disease models, including cancer and cardiac conditions, and for assessing the metabolic effects of therapeutic interventions.[4][5]
I. Overview of the Technique
Stable isotope tracing with molecules like [U-¹³C]glucose, where all six carbon atoms are replaced by ¹³C, allows for the tracking of glucose-derived carbons through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. By measuring the incorporation of ¹³C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the relative and absolute rates of metabolic pathways, a practice known as metabolic flux analysis.
The choice of tracer can be tailored to the specific metabolic pathway of interest. For instance, [1,2-¹³C₂]glucose is particularly useful for distinguishing between glycolysis and the PPP. The experimental design can involve either a continuous infusion to achieve a metabolic steady state or a bolus administration for shorter-term studies.
II. Experimental Protocols
This section details a generalized protocol for a primed, continuous infusion of [U-¹³C]glucose in mice, a common methodology for achieving isotopic steady state. Modifications may be necessary depending on the specific animal model, research question, and available equipment.
A. Animal Preparation
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Fasting: Fast the animals for a defined period, typically 6 hours, before the infusion to reduce endogenous glucose levels and enhance the relative enrichment from the tracer.
-
Catheterization (Optional but Recommended): For conscious and unrestrained animal studies, surgical implantation of catheters into a vein (e.g., jugular vein) for infusion and an artery (e.g., carotid artery) for sampling is recommended to minimize stress during the experiment. This is often a feature of hyperinsulinemic-euglycemic clamp studies.
B. Infusion Protocol
-
Tracer Preparation: Prepare a sterile solution of [U-¹³C]glucose (e.g., from Sigma Aldrich or Cambridge Isotope Laboratories) in a suitable vehicle like phosphate-buffered saline (PBS).
-
Priming Bolus: Administer an initial intraperitoneal (IP) or intravenous (IV) bolus of the ¹³C-glucose solution to rapidly increase the isotopic enrichment in the plasma. A typical priming dose in mice is 0.4 mg/g body weight.
-
Continuous Infusion: Immediately following the bolus, commence a continuous infusion via the tail vein or an implanted catheter using a syringe pump. A representative infusion rate for mice is 0.012 mg/g/min.
-
Duration: The infusion duration should be sufficient to achieve isotopic steady state in the plasma and tissues of interest. This is typically determined empirically, but a 30-minute infusion has been shown to be effective for heart tissue in mice. Longer infusion times, up to 6 hours, may be required for certain experimental questions.
-
Monitoring: Throughout the infusion, monitor the animal's vital signs and maintain body temperature at 37°C using a heating pad.
C. Sample Collection and Processing
-
Blood Sampling: Collect blood samples at baseline and at various time points during the infusion to monitor plasma glucose concentration and isotopic enrichment.
-
Tissue Harvest: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest. Freeze-clamp the tissue in liquid nitrogen to quench metabolic activity instantly.
-
Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a suitable solvent system, such as a mixture of acetonitrile, water, and chloroform.
D. Sample Analysis
-
Mass Spectrometry (MS) or NMR Spectroscopy: Analyze the extracted metabolites to determine the isotopic enrichment of ¹³C in various compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques.
-
Metabolic Flux Analysis: Use the measured isotopic labeling patterns to calculate metabolic fluxes through various pathways. This often involves the use of specialized software and metabolic models.
III. Quantitative Data Summary
The following tables summarize typical experimental parameters for D-Glucose-¹³C infusion studies in mice, compiled from various sources.
| Parameter | Value | Animal Model | Source |
| Tracer | [U-¹³C]glucose | Mouse | |
| Fasting Duration | 6 hours | Mouse | |
| Anesthesia | 1.5% Isoflurane | Mouse | |
| Priming Bolus Dose (IP) | 0.4 mg/g | Mouse | |
| Continuous Infusion Rate (IV) | 0.012 mg·g⁻¹·min⁻¹ | Mouse | |
| Infusion Duration | 30 minutes | Mouse (for heart) | |
| Target Plasma Enrichment | ~45% | Mouse |
| Parameter | Value | Animal Model | Source |
| Tracer | ¹³C₆-glucose | Mouse | |
| Administration Route | Intraperitoneal (IP) Injection | Mouse | |
| Dosage | 4 mg/g | Mouse | |
| Label Incorporation Period | 90 minutes | Mouse | |
| Fasting Duration | 3 hours | Mouse (most organs) | |
| Fasting Duration | No fasting | Mouse (heart) |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the key steps in a typical D-Glucose-¹³C infusion experiment.
Caption: Experimental workflow for D-Glucose-¹³C infusion in animal studies.
B. Glucose Metabolism and ¹³C Labeling
The diagram below depicts the central carbon metabolism pathways and the flow of the ¹³C label from [U-¹³C]glucose.
Caption: Flow of ¹³C from [U-¹³C]glucose through central carbon metabolism.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of in vivo glucose kinetics using stable isotope tracers to determine their alteration in humans during critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring In Vivo Tissue Metabolism Using 13C Glucose Infusions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Calculating Glucose Oxidation Rates with D-Glucose-13C,d
Introduction
The measurement of substrate metabolism is fundamental to understanding physiology in both health and disease. Glucose, a primary energy source, has its oxidation rate frequently altered in conditions such as diabetes, obesity, cancer, and during physical exercise. Stable isotope tracers, particularly D-Glucose labeled with Carbon-13 (¹³C), provide a powerful and non-invasive method to quantify in vivo glucose oxidation rates. This technique relies on the principle of introducing a labeled substrate into the body and tracking the appearance of the isotope label in metabolic end-products, such as expired carbon dioxide (CO₂).[1][2] These methods offer a dynamic view of carbohydrate metabolism, allowing researchers to distinguish between the oxidation of exogenous (ingested) and endogenous (stored) glucose.[1][3]
Principle of the Method
When ¹³C-labeled glucose is infused or ingested, it enters the body's metabolic pools and is processed through glycolysis and the tricarboxylic acid (TCA) cycle.[4] During these processes, the ¹³C atoms are released in the form of ¹³CO₂. This labeled CO₂ enters the bicarbonate pool in the blood, is transported to the lungs, and subsequently exhaled.
By simultaneously measuring the total rate of carbon dioxide production (V̇CO₂) using indirect calorimetry and the enrichment of ¹³C in expired air using isotope ratio mass spectrometry (IRMS), the rate of ¹³C-glucose oxidation can be precisely calculated. The rate of exogenous glucose oxidation is determined by multiplying the total V̇CO₂ by the ¹³C enrichment in the expired CO₂. This allows for a detailed assessment of fuel utilization and metabolic flexibility in response to various physiological stimuli or therapeutic interventions.
Data Presentation
Table 1: Representative Glucose Oxidation Rates in Humans
| Condition | Subject Population | Tracer | Glucose Oxidation Rate (mg/kg/min) | Reference |
| Basal, Post-absorptive | Healthy Volunteers | [U-¹³C]glucose | 1.34 ± 0.08 | |
| Euglycemic-Hyperinsulinemic Clamp | Healthy Volunteers | [6,6-²H]glucose & [U-¹³C]glucose | 9 - 10 | |
| Prolonged Exercise (Low CHO Diet) | Trained Cyclists | Oral [¹³C]glucose | ~10.5 (0.63 g/min ) | |
| Prolonged Exercise (High CHO Diet) | Trained Cyclists | Oral [¹³C]glucose | ~8.7 (0.52 g/min ) |
Note: Values from g/min were converted to mg/kg/min assuming an average subject weight of 60kg for comparison.
Table 2: Common D-Glucose Isotopomers and Their Applications
| Isotopomer | Common Application | Principle of Use | Reference |
| [U-¹³C₆]glucose | General whole-body and exogenous glucose oxidation | All six carbons are labeled, providing a strong signal in ¹³CO₂ upon complete oxidation. Ideal for measuring overall oxidation rates. | |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) flux | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for estimation of this pathway's activity relative to glycolysis. | |
| [1,2-¹³C₂]glucose | Glycolysis vs. Pentose Phosphate Pathway | Provides precise estimates for fluxes through both glycolysis and the PPP by analyzing the labeling patterns of downstream metabolites. | |
| [6,6-²H₂]glucose | Glucose turnover / Rate of Appearance (Ra) | Deuterium label is not lost in glycolysis. Used to measure the rate at which glucose appears in circulation, without interference from recycling pathways. Often used with a ¹³C tracer. |
Experimental Protocols
Protocol 1: Human In Vivo Glucose Oxidation via Primed-Constant Infusion
This protocol describes the measurement of whole-body glucose oxidation in human subjects using a primed-constant infusion of [U-¹³C]glucose coupled with indirect calorimetry.
1. Subject Preparation:
-
Subjects should fast for 10-12 hours overnight prior to the study.
-
A standardized diet may be provided for 3-7 days leading up to the trial to normalize glycogen stores.
-
On the study day, subjects should rest in a semi-supine position. Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.
2. Tracer Preparation:
-
Prepare a sterile solution of [U-¹³C]glucose in 0.9% saline. The infusion rate is typically around 0.004 - 0.02 mg/kg/min.
-
Prepare a sterile priming solution of Sodium Bicarbonate (NaH¹³CO₃) at a dosage of ~0.32 mg/kg. The priming dose shortens the time required to reach isotopic equilibrium in the bicarbonate pool.
3. Experimental Procedure:
-
Collect baseline blood and breath samples to determine background isotopic enrichment.
-
Administer the priming dose of NaH¹³CO₃ as a bolus injection to prime the bicarbonate pool.
-
Immediately following, administer a bolus of [U-¹³C]glucose (~0.32 mg/kg) and begin the continuous intravenous infusion.
-
Collect breath samples every 15-30 minutes into collection bags (e.g., Vacutainers).
-
Collect blood samples every 30-60 minutes.
-
Perform indirect calorimetry measurements using a ventilated hood system to determine V̇O₂ and V̇CO₂.
-
Continue the infusion for a minimum of 120 minutes to achieve an isotopic steady state in expired air. A duration of up to 6 hours may be necessary under certain non-steady-state conditions.
4. Sample Analysis:
-
Breath Samples: Analyze the ¹³CO₂/¹²CO₂ ratio in expired air using an Isotope Ratio Mass Spectrometer (IRMS).
-
Blood Samples: Centrifuge blood to separate plasma. Plasma glucose ¹³C enrichment can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
5. Data Calculation:
-
Calculate ¹³C enrichment in breath as Atom Percent Excess (APE), correcting for baseline values.
-
Calculate the rate of exogenous glucose oxidation using the following formula:
- Glucose Oxidation ( g/min ) = V̇CO₂ (L/min) * (APE_breath / APE_tracer) * (1 / C)
- Where:
-
V̇CO₂ is the volume of CO₂ produced.
-
APE_breath is the ¹³C enrichment of expired CO₂.
-
APE_tracer is the ¹³C enrichment of the infused glucose.
-
C is a correction factor (typically ~0.81-0.9) to account for the retention of ¹³CO₂ in the body's bicarbonate pools.
Protocol 2: Murine In Vivo Glucose Oxidation Using Metabolic Cages
This protocol is adapted for measuring glucose oxidation in mouse models.
1. Animal Preparation:
-
Acclimatize mice to single housing in metabolic cages for at least 24 hours.
-
Fast mice for 4-6 hours prior to the experiment, with free access to water.
2. Tracer Administration:
-
Prepare a solution of [U-¹³C]glucose.
-
Administer the tracer via oral gavage, intraperitoneal (i.p.) injection, or tail vein injection. A typical dose is 0.1 g/kg based on lean body mass.
3. Experimental Procedure:
-
Place the mouse in a sealed metabolic cage integrated with an indirect calorimetry system and a ¹³C isotope analyzer.
-
Allow for a baseline measurement period (30-60 min) to establish background ¹³CO₂ levels.
-
Administer the ¹³C-glucose tracer.
-
Continuously monitor V̇O₂, V̇CO₂, and exhaled ¹³CO₂/¹²CO₂ for 2-3 hours.
-
At the end of the experiment, tissues can be collected via freeze-clamping for further metabolomic analysis.
4. Data Calculation:
-
The rate of tracer oxidation is the mathematical product of V̇CO₂ and the level of ¹³C enrichment in the exhaled CO₂.
-
Calculate the rate of ¹³C-glucose oxidation (nanomoles/min) by first determining the Atom Fraction Excess (AFE) from the raw ¹³C data, correcting for background enrichment.
-
The calculation must also account for the number of ¹³C atoms in the tracer molecule (e.g., 6 for [U-¹³C₆]glucose).
Visualizations
Caption: Metabolic pathway of ¹³C from glucose to expired CO₂.
Caption: High-level workflow for ¹³C-glucose oxidation studies.
Caption: Logical flow for calculating glucose oxidation rates.
References
Unraveling Cancer's Metabolic Secrets: Applications of D-Glucose-¹³C Tracing
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Stable isotope tracing with D-Glucose-¹³C has emerged as a cornerstone technique in cancer metabolism research, providing unprecedented insights into the intricate metabolic reprogramming that fuels tumor growth and progression. This powerful tool allows researchers, scientists, and drug development professionals to dissect metabolic pathways in cancer cells, identify potential therapeutic targets, and develop novel diagnostic strategies. These detailed application notes and protocols serve as a comprehensive guide to leveraging D-Glucose-¹³C for cutting-edge cancer research.
Application Notes
The metabolic landscape of a cancer cell is dramatically different from that of a normal cell. This phenomenon, known as metabolic reprogramming, is a hallmark of cancer and is essential for meeting the bioenergetic and biosynthetic demands of rapid cell proliferation. D-Glucose, a primary nutrient for most cells, is at the heart of this metabolic shift. By replacing standard glucose with D-Glucose labeled with the stable isotope carbon-13 (¹³C), researchers can trace the fate of glucose-derived carbons as they journey through various metabolic pathways.
The primary applications of D-Glucose-¹³C in cancer metabolism research include:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a cell. By measuring the incorporation of ¹³C into downstream metabolites, researchers can map the flow of carbon through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This allows for the identification of pathways that are upregulated or downregulated in cancer cells.[1][2][3][4]
-
Identifying Therapeutic Targets: By understanding which metabolic pathways are critical for cancer cell survival and proliferation, researchers can identify specific enzymes or transporters that could be targeted by novel anti-cancer drugs. For example, if a particular cancer type is heavily reliant on the PPP for nucleotide synthesis, inhibitors of key PPP enzymes could be effective therapeutic agents.
-
Biomarker Discovery: The metabolic profile of a tumor, as revealed by ¹³C tracing, can serve as a source of novel biomarkers for cancer detection, prognosis, and monitoring treatment response. For instance, altered levels of ¹³C-labeled lactate or other oncometabolites could be indicative of tumor progression or response to therapy.
-
Understanding Drug Resistance: D-Glucose-¹³C tracing can be employed to study the metabolic adaptations that contribute to drug resistance. By comparing the metabolic fluxes in drug-sensitive and drug-resistant cancer cells, researchers can uncover the mechanisms of resistance and devise strategies to overcome it.
Key Metabolic Pathways Investigated with D-Glucose-¹³C
The flow of ¹³C from labeled glucose can be tracked through several key metabolic pathways that are often dysregulated in cancer.
Quantitative Data Summary
The choice of ¹³C-glucose tracer and the experimental conditions can significantly influence the resulting data. The following tables summarize key quantitative parameters for in vitro and in vivo studies.
| Parameter | Typical Range/Value | Notes | Reference |
| In Vitro Studies | |||
| ¹³C-Glucose Concentration | 2-25 mM | Should match the glucose concentration of the standard culture medium. | [5] |
| Cell Density | 70-80% confluency | Ensures cells are in an exponential growth phase. | |
| Incubation Time | 2-24 hours | Time to reach isotopic steady state can vary between cell lines and metabolites. | |
| Glucose Uptake Rate | 100–400 nmol/10⁶ cells/h | Highly variable depending on the cancer cell line. | |
| Lactate Secretion Rate | 200–700 nmol/10⁶ cells/h | Indicative of the Warburg effect. |
Table 1: Typical experimental parameters for in vitro ¹³C-glucose labeling studies.
| Parameter | Value | Animal Model | Reference |
| In Vivo Studies | |||
| Fasting Period | 6-16 hours | To increase the fractional enrichment of ¹³C-glucose in plasma. | |
| Bolus Injection | 0.6 mg/g body mass | Administered intravenously over 1 minute. | |
| Continuous Infusion Rate | 0.0138 mg/g body mass/min | Maintained for 3-6 hours to approach isotopic steady state. | |
| Total Infusion Volume | 150-200 µL/h |
Table 2: In vivo ¹³C-glucose infusion parameters for mouse models.
Experimental Protocols
Protocol 1: In Vitro ¹³C-Glucose Labeling of Cancer Cells for LC-MS Analysis
This protocol outlines the steps for labeling cancer cells in culture with ¹³C-glucose, extracting polar metabolites, and preparing them for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cancer cell line of interest
-
Standard cell culture medium
-
¹³C-Glucose labeling medium (standard medium with ¹²C-glucose replaced by U-¹³C₆-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
LC-MS system
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates or 10 cm dishes and grow them in standard culture medium until they reach 70-80% confluency.
-
Isotope Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-Glucose labeling medium to the cells.
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate (or 5 mL for a 10 cm dish).
-
Incubate the plates at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the cell lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
-
Sample Reconstitution and LC-MS Analysis:
-
Reconstitute the dried metabolite pellet in an appropriate volume (e.g., 50-100 µL) of LC-MS grade water or a suitable buffer for your chromatography method.
-
Vortex briefly and centrifuge at high speed to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Analyze the samples using a targeted LC-MS/MS method to measure the abundance of ¹³C-labeled isotopologues of key metabolites.
-
Protocol 2: In Vivo ¹³C-Glucose Infusion in a Mouse Tumor Model
This protocol provides a general framework for performing a continuous intravenous infusion of ¹³C-glucose in a mouse bearing a tumor xenograft or a patient-derived xenograft (PDX).
Materials:
-
Tumor-bearing mouse
-
U-¹³C₆-glucose solution (sterile, for injection)
-
Saline (sterile)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Catheter (e.g., 20-gauge for tail vein)
-
Infusion pump
-
Blood collection tubes (e.g., K₂-EDTA microtubes)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
Procedure:
-
Animal Preparation:
-
Fast the mouse for 6-12 hours prior to the infusion to lower endogenous glucose levels.
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
-
Catheterization:
-
Place a catheter into the lateral tail vein of the anesthetized mouse.
-
Secure the catheter in place.
-
-
¹³C-Glucose Infusion:
-
Administer a bolus injection of U-¹³C₆-glucose (e.g., 0.6 mg/g body weight in 150 µL saline) over 1 minute using the infusion pump.
-
Immediately following the bolus, begin a continuous infusion of U-¹³C₆-glucose (e.g., 0.0138 mg/g body weight per minute) for a duration of 3-6 hours.
-
-
Blood Sampling:
-
Collect a small blood sample (e.g., 20-30 µL) from the tail tip or saphenous vein at baseline (before infusion) and at regular intervals during the infusion to monitor plasma ¹³C-glucose enrichment.
-
-
Tissue Harvesting:
-
At the end of the infusion period, maintain the mouse under anesthesia.
-
Perform a terminal blood collection via cardiac puncture.
-
Quickly dissect the tumor and other tissues of interest (e.g., adjacent normal tissue, liver, kidney).
-
Immediately flash-freeze the tissues in liquid nitrogen to quench metabolism.
-
Store the frozen tissues at -80°C until metabolite extraction.
-
-
Metabolite Extraction and Analysis:
-
Pulverize the frozen tissues under liquid nitrogen.
-
Extract metabolites using a suitable method (e.g., methanol/chloroform/water extraction).
-
Analyze the extracts by LC-MS or GC-MS to determine the isotopic enrichment in various metabolites.
-
By providing a clearer picture of how cancer cells utilize glucose, D-Glucose-¹³C tracing is a vital tool in the quest for more effective cancer therapies. These application notes and protocols offer a solid foundation for researchers to design and execute robust experiments that will continue to advance our understanding of cancer metabolism.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Insulin Resistance with D-Glucose-¹³C,d Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to insulin. The use of stable isotope tracers, particularly D-glucose labeled with carbon-13 (¹³C) and deuterium (d), has become an indispensable tool for quantitatively assessing glucose metabolism and insulin sensitivity in vivo.[1][2] These tracers allow for the dynamic measurement of metabolic fluxes through key pathways, providing a deeper understanding of the mechanisms underlying insulin resistance.[3][4] This document provides detailed application notes and experimental protocols for utilizing D-Glucose-¹³C,d tracers in insulin resistance research.
Stable isotope tracers offer a safe and powerful method to investigate carbohydrate, fat, and protein metabolism in living organisms without the need for radioactive materials.[5] By introducing a labeled molecule, researchers can track its metabolic fate, determining rates of appearance, disappearance, and oxidation of substrates like glucose. This approach provides critical kinetic information that static metabolite concentration measurements cannot offer.
Key Concepts and Applications
The primary applications of D-Glucose-¹³C,d tracers in the context of insulin resistance include:
-
Quantification of whole-body and tissue-specific glucose uptake: Measuring the rate at which glucose is taken up from the circulation by various tissues.
-
Assessment of endogenous glucose production (EGP): Determining the rate of glucose release into the circulation, primarily from the liver.
-
Elucidation of intracellular glucose metabolic pathways: Tracing the flow of carbon from glucose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
Evaluation of therapeutic interventions: Assessing the efficacy of drugs or lifestyle modifications aimed at improving insulin sensitivity.
Different isotopomers of labeled glucose can be used to probe specific metabolic pathways. The choice of tracer is critical for a successful metabolic flux analysis experiment.
Data Presentation: Quantitative Parameters in Insulin Resistance Studies
The following table summarizes key quantitative data that can be obtained from studies using D-Glucose-¹³C,d tracers.
| Parameter | Description | Typical Units | Relevance to Insulin Resistance |
| Glucose Rate of Appearance (Ra) | The rate at which glucose enters the circulation, reflecting both endogenous production and exogenous intake. | µmol/kg/min or mg/kg/min | In the fasting state, an elevated Ra can indicate increased hepatic glucose output, a hallmark of insulin resistance. |
| Glucose Rate of Disappearance (Rd) | The rate at which glucose is cleared from the circulation by tissues. | µmol/kg/min or mg/kg/min | A decreased Rd, particularly under insulin-stimulated conditions, signifies impaired glucose uptake by peripheral tissues. |
| Endogenous Glucose Production (EGP) | The rate of glucose synthesis by the liver and kidneys. | µmol/kg/min or mg/kg/min | Insulin resistance is associated with a failure of insulin to suppress EGP. |
| Metabolic Clearance Rate (MCR) | The volume of plasma cleared of glucose per unit time. | mL/kg/min | A lower MCR indicates reduced efficiency of glucose removal from the blood, a characteristic of insulin resistance. |
| Insulin Sensitivity Index (SI) | A measure of the ability of insulin to promote glucose disposal and suppress glucose production. | 10-4 min-1/(µU/mL) | A lower SI value is indicative of insulin resistance. |
| Glucose Oxidation Rate | The rate at which glucose is completely oxidized to CO₂. | µmol/kg/min | Reduced glucose oxidation can be a feature of insulin resistance, as cells may shift towards lipid oxidation. |
| Tissue-Specific Glucose Uptake | The rate of glucose uptake into specific tissues like skeletal muscle, adipose tissue, and brain. | nmol/g/min | Decreased insulin-stimulated glucose uptake in skeletal muscle and adipose tissue is a primary defect in insulin resistance. |
Experimental Protocols
Protocol 1: Hyperinsulinemic-Euglycemic Clamp with [6,6-²H₂]-Glucose Tracer
This protocol is considered the gold standard for assessing insulin sensitivity in vivo. It involves infusing insulin at a constant rate to achieve a hyperinsulinemic state while maintaining euglycemia through a variable glucose infusion. The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. The use of a tracer allows for the simultaneous measurement of endogenous glucose production.
Materials:
-
[6,6-²H₂]-Glucose (D₂-Glucose) tracer
-
Insulin (e.g., human regular)
-
20% Dextrose solution
-
Saline solution
-
Catheters for infusion and blood sampling
-
Infusion pumps
-
Blood glucose analyzer
-
Sample collection tubes (e.g., containing EDTA)
Procedure:
-
Animal/Subject Preparation: Fast the subject overnight (e.g., 8-12 hours for humans, 5-6 hours for rodents). Place catheters for infusion and blood sampling.
-
Basal Period (t = -120 to 0 min):
-
Collect baseline blood samples for background glucose and insulin concentrations and tracer enrichment.
-
Administer a priming bolus of [6,6-²H₂]-Glucose.
-
Begin a continuous infusion of [6,6-²H₂]-Glucose to maintain isotopic steady-state.
-
-
Clamp Period (t = 0 to 120 min):
-
Begin a continuous infusion of insulin.
-
Simultaneously, begin a variable infusion of 20% dextrose to maintain blood glucose at the basal level (euglycemia).
-
Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate accordingly.
-
Continue the [6,6-²H₂]-Glucose infusion.
-
Collect blood samples at regular intervals (e.g., every 15-30 minutes) during the last 30-60 minutes of the clamp to ensure steady-state conditions for the determination of glucose kinetics and hormone concentrations.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Analyze plasma for glucose and insulin concentrations.
-
Determine the isotopic enrichment of glucose in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Intravenous Glucose Tolerance Test (IVGTT) with [1-¹³C]-Glucose
The IVGTT assesses the ability of the body to clear a glucose load from the circulation. The addition of a labeled glucose tracer allows for the estimation of glucose effectiveness and insulin sensitivity using minimal model analysis.
Materials:
-
[1-¹³C]-Glucose tracer
-
50% Dextrose solution
-
Saline solution
-
Catheters for injection and blood sampling
-
Sample collection tubes
Procedure:
-
Animal/Subject Preparation: Fast the subject overnight. Place catheters for injection and blood sampling.
-
Baseline Sampling (t = -30 to 0 min): Collect at least two baseline blood samples to determine fasting glucose, insulin, and background tracer enrichment.
-
Glucose Bolus (t = 0 min): Administer a bolus of 50% dextrose containing a known amount of [1-¹³C]-Glucose intravenously over a short period (e.g., 1-2 minutes).
-
Blood Sampling: Collect blood samples at frequent intervals immediately following the bolus and then at progressively longer intervals for up to 3-4 hours (e.g., at 2, 3, 4, 5, 6, 8, 10, 12, 15, 20, 30, 40, 50, 60, 90, 120, 150, and 180 minutes).
-
Sample Processing and Analysis:
-
Process and store plasma samples as described in Protocol 1.
-
Analyze plasma for glucose and insulin concentrations at each time point.
-
Determine the isotopic enrichment of [1-¹³C]-Glucose in plasma at each time point using GC-MS or Isotope Ratio Mass Spectrometry (IRMS).
-
Use the glucose, insulin, and tracer data for minimal model analysis to calculate the insulin sensitivity index (SI) and glucose effectiveness (SG).
-
Protocol 3: ¹³C-Glucose Breath Test for Assessing Whole-Body Glucose Oxidation
This non-invasive test measures the rate of ¹³CO₂ excretion in the breath after the administration of a ¹³C-labeled glucose, providing an index of whole-body glucose oxidation.
Materials:
-
[U-¹³C]-Glucose tracer
-
Breath collection bags or an indirect calorimetry system with a ¹³CO₂ analyzer.
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample to determine the natural abundance of ¹³CO₂.
-
Tracer Administration: The subject ingests a solution containing a known amount of [U-¹³C]-Glucose.
-
Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for 2-3 hours.
-
Analysis:
-
Measure the ¹³CO₂/¹²CO₂ ratio in the expired air using Isotope Ratio Mass Spectrometry (IRMS).
-
Calculate the percentage of the administered ¹³C dose recovered in the breath over time. A lower recovery rate can be indicative of impaired glucose oxidation and insulin resistance.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Insulin signaling pathway leading to glucose uptake.
Caption: General experimental workflow for glucose tracer studies.
Caption: Metabolic fate of ¹³C-glucose within the cell.
References
- 1. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
Deuterium Metabolic Imaging (DMI) with Deuterated Glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium Metabolic Imaging (DMI) is an emerging non-invasive magnetic resonance imaging (MRI) technique that provides a unique window into in vivo metabolism. By using a deuterated substrate, most commonly [6,6’-²H₂]glucose, DMI can map the spatial distribution and flux of glucose through key metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. This technique offers a safe and non-radioactive alternative to Positron Emission Tomography (PET) with ¹⁸F-FDG, with the added advantage of distinguishing downstream metabolic products.[1][2]
The core principle of DMI lies in the administration of a deuterium-labeled compound and subsequent detection of the deuterium signal from the substrate and its metabolites using ³H MR spectroscopic imaging (MRSI).[3][4] The extremely low natural abundance of deuterium in the body ensures that the detected signals are almost exclusively from the administered tracer and its metabolic products.[1] This allows for the quantification of metabolic activity, providing valuable insights into disease states characterized by altered metabolism, particularly in oncology and neuroscience.
Applications
DMI with deuterated glucose has several key applications in research and drug development:
-
Oncology :
-
Tumor Detection and Characterization : DMI can differentiate tumor tissue from healthy brain tissue based on metabolic differences. High-grade tumors often exhibit increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. DMI can visualize this by measuring the ratio of deuterated lactate to glutamate/glutamine.
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Assessing Treatment Response : By quantifying metabolic changes, DMI can provide an early indication of tumor response to therapy, including chemotherapy and immunotherapy. A reduction in glycolytic flux post-treatment can be a biomarker of therapeutic efficacy.
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Guiding Precision Medicine : DMI holds the potential to stratify patients for metabolically targeted therapies and to monitor the metabolic effects of such treatments.
-
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Neuroscience :
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Mapping Brain Glucose Metabolism : DMI can create 3D maps of glucose uptake and metabolism in the healthy and diseased brain, offering insights into neurodegenerative disorders and brain function.
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Stroke and Ischemia : The technique can be used to study metabolic alterations following ischemic events.
-
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Drug Development :
-
Pharmacodynamic Biomarkers : DMI can serve as a non-invasive pharmacodynamic biomarker to assess the in vivo metabolic effects of novel drug candidates that target metabolic pathways.
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Preclinical and Clinical Trials : The translational nature of DMI allows for its application in both preclinical animal models and human clinical trials, bridging the gap between basic research and clinical application.
-
Quantitative Data Summary
A key metric derived from DMI with [6,6’-²H₂]glucose is the ratio of deuterated lactate (²H-Lac) to deuterated glutamate and glutamine (²H-Glx). This ratio serves as an in vivo indicator of the relative rates of glycolysis versus oxidative phosphorylation (TCA cycle activity). An elevated Lac/Glx ratio is indicative of the Warburg effect.
| Study Type | Tissue/Condition | Lac/(Lac+Glx) Ratio | Key Findings | Reference |
| Human Brain Tumor Study | High-Grade Glioma | Significantly elevated compared to normal-appearing white matter | The Lac/(Lac+Glx) ratio shows a strong correlation with tumor grade, indicating its potential as a biomarker for tumor aggressiveness. | |
| Human Brain Tumor Study | Primary Brain Tumors (various grades) | Higher in high-grade tumors | DMI provides high tumor-to-brain image contrast and the metabolic signature reflects the Warburg effect in aggressive tumors. | |
| Preclinical Rat Glioma Model | Glioma Tissue | Higher Lac/Glx ratio in tumor | DMI revealed pronounced metabolic differences between normal brain and tumor tissue. |
Experimental Protocols
Protocol 1: DMI of Human Brain Tumors
This protocol is intended for the study of glucose metabolism in patients with primary brain tumors.
1. Subject Preparation:
- Subjects should fast for at least 6 hours prior to the study to ensure a stable baseline glucose level.
- Obtain informed consent according to institutional guidelines.
- Position the patient comfortably in the MRI scanner. A standard anatomical MRI (e.g., T1-weighted, T2-weighted) is typically acquired for anatomical reference.
2. Deuterated Glucose Administration:
- Tracer: [6,6’-²H₂]glucose.
- Dosage: 0.75 g/kg body weight.
- Administration: The deuterated glucose is dissolved in water and administered orally.
3. Metabolic Uptake Period:
- Allow a period of 70-90 minutes for the oral ingestion, absorption, and metabolism of the deuterated glucose before starting the DMI acquisition. For steady-state imaging, this allows the labeled metabolites to reach a relatively stable concentration in the brain.
4. MRI Data Acquisition:
- Scanner: 3T or 4T clinical MRI scanner equipped with a deuterium RF coil.
- Sequence: 3D ¹H MR spectroscopic imaging (MRSI) sequence.
- Typical Acquisition Parameters (4T): | Parameter | Value | | :--- | :--- | | Repetition Time (TR) | 400 ms | | Field of View (FOV) | 240 x 180 x 180 mm³ | | Nominal Voxel Size | 10 x 10 x 10 mm³ | | Number of Averages | 8 | | Acquisition Time | ~25-35 minutes |
- Note: These parameters may need to be optimized based on the specific scanner and coil being used.
5. Data Processing and Analysis:
- The raw MRSI data is processed, which includes Fourier transformation and phase correction.
- The deuterium spectra from each voxel are fitted using software (e.g., DMIWizard) to quantify the signal intensities of deuterated water (HDO), glucose (Glc), glutamate/glutamine (Glx), and lactate (Lac).
- Metabolic maps are generated by plotting the concentration of each metabolite in each voxel.
- The ratio of Lac/(Lac+Glx) or Lac/Glx is calculated to create a map of the Warburg effect.
- The metabolic maps are overlaid on the anatomical MRI scans for anatomical localization.
Protocol 2: DMI in Preclinical Animal Models (e.g., Mouse Model of Glioblastoma)
This protocol is adapted for studying glucose metabolism in small animal models.
1. Animal Preparation:
- Anesthetize the animal according to approved institutional protocols.
- Maintain the animal's body temperature throughout the experiment.
- Position the animal in a stereotactic frame within the MRI scanner.
2. Deuterated Glucose Administration:
- Tracer: [6,6’-²H₂]glucose or [1,2,3,4,5,6,6’-²H₇]glucose (D7-glucose may provide higher SNR).
- Administration: Intravenous (IV) infusion via a tail vein catheter is often preferred to achieve stable blood glucose levels. Intraperitoneal (IP) infusion is an alternative.
- Dosage: A typical infusion rate might be around 1.95 g/kg over 120 minutes for a rat model.
3. MRI Data Acquisition:
- Scanner: High-field preclinical MRI scanner (e.g., 9.4T or 11.7T) with a dedicated deuterium coil for the animal size.
- Sequence: 3D ¹H MRSI.
- Typical Acquisition Parameters (9.4T Rat Model): | Parameter | Value | | :--- | :--- | | Repetition Time (TR) | 400 ms | | Nominal Voxel Size | 3 x 3 x 3 mm³ | | Number of Averages | 8 | | Acquisition Time | ~35 minutes |
- Note: For dynamic studies aiming to measure metabolic fluxes, DMI acquisitions are repeated over time (e.g., every 10 minutes).
4. Data Processing and Analysis:
- The data processing steps are similar to the human protocol, involving spectral fitting to quantify deuterated metabolites.
- Metabolic maps and ratios are generated and co-registered with anatomical images.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of [6,6’-²H₂]glucose in DMI studies.
Caption: General experimental workflow for a DMI study.
References
- 1. Deuterated Metabolic Imaging (DMI) â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Glucose | C6H12O6 | CID 16213872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deuterium metabolic imaging of the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Metabolic Insights: Application Notes and Protocols for ¹³C-Glucose Breath Tests
FOR IMMEDIATE RELEASE
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Application of ¹³C-Labeled Glucose Breath Tests in Metabolic Studies.
This document provides detailed application notes and experimental protocols for the use of ¹³C-labeled glucose breath tests, a non-invasive and powerful tool for investigating various metabolic processes. These tests offer significant advantages for clinical and research applications, providing dynamic information on substrate metabolism in vivo.[1][2][3] The methodologies outlined below are designed to ensure robust and reproducible data collection for applications ranging from gastric emptying to the assessment of insulin resistance.
Principle of the Test
The ¹³C-glucose breath test is based on the administration of glucose labeled with the stable, non-radioactive isotope, carbon-13 (¹³C).[3] Following ingestion, the ¹³C-labeled glucose is absorbed, distributed, and metabolized through various pathways. The ultimate end-product of glucose oxidation is carbon dioxide (CO₂), which is expelled in the breath. By measuring the ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath over time, it is possible to quantify the rate of appearance of the labeled carbon, providing a dynamic measure of glucose metabolism.[4]
Key Applications and Experimental Protocols
The versatility of the ¹³C-glucose breath test allows for its application in a wide range of metabolic studies. Detailed protocols for key applications are provided below.
Assessment of Gastric Emptying
The ¹³C-breath test is a validated and reliable method for measuring the rate of gastric emptying of solids and liquids, offering a non-radioactive alternative to scintigraphy.
Experimental Protocol:
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Patient Preparation: Patients should fast for a minimum of 8 hours overnight. Certain medications that may affect gastric motility should be discontinued prior to the test, as advised by a clinician. Patients should remain in an upright sitting position and avoid physical activity during the test.
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Test Meal: A standardized meal is crucial for reproducible results. A common solid-phase test meal consists of a scrambled egg containing a known dose of a ¹³C-labeled substrate, such as 43 mg of ¹³C-Spirulina or 91 mg of ¹³C-octanoic acid, served with saltine crackers or white bread and water.
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Baseline Breath Sample: Before consuming the test meal, a baseline breath sample is collected to determine the natural abundance of ¹³CO₂.
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Test Meal Administration: The patient consumes the entire standardized meal.
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Post-Meal Breath Sample Collection: Breath samples are collected at regular intervals. For gastric emptying studies, a typical collection schedule is every 15 minutes for the first two hours, and then every 30 minutes for the subsequent two hours, for a total of a four-hour test period.
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Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared isotope spectrometer (NDIRS).
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Data Analysis: The rate of gastric emptying is calculated from the change in the ¹³CO₂/¹²CO₂ ratio over time compared to the baseline value.
Experimental Workflow for Gastric Emptying ¹³C-Breath Test
Caption: Workflow for the ¹³C-Gastric Emptying Breath Test.
Evaluation of Exogenous Glucose Metabolism and Insulin Resistance
The ¹³C-glucose breath test is a non-invasive method to evaluate the metabolism of exogenous glucose and can be used to detect insulin resistance. Different isotopomers of ¹³C-glucose can provide insights into specific metabolic pathways.
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[1-¹³C]glucose: Primarily reflects the pentose phosphate pathway and the TCA cycle.
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[2-¹³C]glucose: Can be useful in evaluating impaired gluconeogenesis suppression, which is an early sign of insulin resistance.
-
[3-¹³C]glucose: Reflects glucose uptake and the anaerobic glycolysis system.
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[U-¹³C₆]d-glucose: Uniformly labeled glucose provides a measure of overall glucose oxidation.
Experimental Protocol:
-
Patient Preparation: Patients should fast overnight.
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Substrate Administration: A solution containing a specific dose of ¹³C-labeled glucose (e.g., 75 mg to 100 mg) dissolved in water is administered orally. For insulin resistance studies, this is often given with a standard 75g oral glucose load.
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Baseline Breath Sample: A baseline breath sample is collected before substrate administration.
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Post-Administration Breath Sample Collection: Breath samples are collected at regular intervals, for instance, every 10-20 minutes for a period of 150 to 240 minutes.
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio is measured using IRMS or NDIRS.
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Data Analysis: Key parameters such as the peak ¹³CO₂ excretion (Cmax) and the area under the curve (AUC) of ¹³CO₂ excretion over time are calculated.
Quantitative Data Summary: ¹³C-Glucose Breath Test in Healthy Controls vs. Type 2 Diabetes Patients
| Parameter | [1-¹³C]glucose | [2-¹³C]glucose | [3-¹³C]glucose | Reference |
| Cmax (Healthy Controls) | - | - | Highest | |
| Cmax (Diabetic Patients) | 7.0 ± 1.9 %dose/h | 7.5 ± 2.5 %dose/h | 11.3 ± 1.6 %dose/h | |
| AUC₁₅₀ (Diabetic Patients) | Lower than controls | Lower than controls | Lower than controls | |
| Time to Cmax (Diabetic Patients) | Delayed | Delayed | Delayed |
Metabolic Fate of ¹³C-Labeled Glucose
Caption: Metabolic pathway of orally administered ¹³C-glucose.
Assessment of Carbohydrate Malabsorption
¹³C-breath tests can be used to assess the digestion and absorption of specific carbohydrates, such as sucrose and lactose.
Experimental Protocol (¹³C-Sucrose Breath Test):
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Patient Preparation: Patients should follow a diet low in sucrose for 24 hours prior to the test and fast overnight.
-
Substrate Administration: A solution of ¹³C-sucrose is given orally.
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Baseline and Post-Dose Breath Collection: A baseline breath sample is collected, followed by serial breath sample collection every 15 minutes for 120 minutes.
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Sample Analysis and Interpretation: The rate of ¹³CO₂ excretion reflects the activity of sucrase-isomaltase in the small intestine. A lower than normal ¹³CO₂ excretion suggests malabsorption.
Quantitative Data Summary: Reproducibility of ¹³C-Carbohydrate Breath Tests
| Breath Test | Mean Coefficient of Variation (% CV) | Reference |
| ¹³C-glucose BT | 14% | |
| ¹³C-sucrose BT | 9% |
Data Interpretation and Considerations
The interpretation of ¹³C-breath test results requires careful consideration of several factors:
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Cut-off Values: Establishing appropriate cut-off values to distinguish between normal and abnormal metabolic function is crucial and may vary between populations.
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Confounding Factors: Various factors can influence test results, including diet, physical activity, concurrent diseases, and medications.
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Standardization: The use of standardized protocols and test meals is essential for ensuring the comparability and reproducibility of results.
Conclusion
¹³C-labeled glucose breath tests represent a valuable, non-invasive tool in the field of metabolic research and clinical diagnostics. Their ability to provide dynamic, quantitative data on a variety of metabolic processes makes them particularly useful for researchers, scientists, and drug development professionals. The detailed protocols and application notes provided in this document are intended to facilitate the effective implementation of these powerful techniques in metabolic studies.
References
- 1. Stable isotope biomarker breath tests for human metabolic and infectious diseases: a review of recent patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stable isotope breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of minimally invasive 13C-glucose breath test to examine different exogenous carbohydrate sources in patients with glycogen storage disease type Ia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Glucose-¹³C,d Tracer Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing D-Glucose-¹³C and D-Glucose-d tracer experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Question: Why am I observing low incorporation of the ¹³C or deuterium label into my metabolites of interest?
Answer:
Low isotopic enrichment can stem from several factors throughout the experimental workflow. Here are the most common causes and how to address them:
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Suboptimal Labeling Duration: The time required to reach isotopic steady state varies between metabolites and cell types. Glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take hours.
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Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific metabolites of interest. Analyze metabolite enrichment at multiple time points to ensure steady state has been achieved.
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High Endogenous Pools of Unlabeled Metabolites: If the intracellular pool of a metabolite is large, it will take longer to be replaced by the labeled counterpart, diluting the isotopic enrichment.
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Solution: Consider strategies to reduce the initial pool size, such as a brief period of glucose starvation before introducing the labeled glucose. However, be cautious as this can alter cellular metabolism.
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Tracer Dilution from Alternative Carbon Sources: Cells in culture may utilize other substrates from the medium, such as amino acids (e.g., glutamine), which can contribute to the carbon backbone of central metabolites and dilute the ¹³C label from glucose.
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Solution: Use a defined medium with known concentrations of all potential carbon sources. Consider performing parallel labeling experiments with other tracers, like ¹³C-glutamine, to understand the relative contribution of different substrates.
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Incorrect Tracer Concentration: The concentration of the labeled glucose in the medium might be too low to compete effectively with any residual unlabeled glucose or other substrates.
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Solution: Ensure the labeling medium is prepared with a high concentration of the isotopic tracer and that the standard medium is thoroughly washed from the cells before adding the labeling medium.
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Slow Metabolic Rate of Cells: The metabolic activity of your cells might be lower than expected, leading to slower uptake and processing of the tracer.
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Solution: Ensure cells are in the exponential growth phase and have optimal culture conditions. Verify cell viability and density before starting the experiment.
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Question: My mass spectrometry data shows unexpected or inconsistent labeling patterns. What could be the cause?
Answer:
Inconsistent labeling patterns are often a result of issues with sample preparation, analytical methods, or data processing.
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Metabolic Quenching Issues: Failure to rapidly and completely halt metabolic activity can lead to changes in metabolite levels and labeling patterns after the intended experimental endpoint.
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Solution: Quench metabolism rapidly using ice-cold solutions. A common and effective method is to wash cells quickly with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold extraction solvent like 80% methanol.
-
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Sample Extraction Inefficiencies: Incomplete extraction of metabolites can lead to a skewed representation of the intracellular metabolic state.
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Solution: Optimize your metabolite extraction protocol. Ensure the chosen solvent is appropriate for the metabolites of interest and that the extraction is performed thoroughly.
-
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Analytical Platform Variability: Different analytical platforms (GC-MS, LC-MS) have different strengths and weaknesses that can affect the detected labeling patterns.
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Solution: Choose the analytical platform best suited for your target metabolites. Ensure the instrument is properly calibrated and that you are using appropriate standards.
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Natural Isotope Abundance Not Corrected: The raw mass spectrometry data includes the natural abundance of ¹³C, which must be corrected to accurately determine the incorporation from the tracer.
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Solution: Utilize specialized software to correct for the natural abundance of heavy isotopes in your data.
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Question: How do I interpret complex labeling patterns in downstream metabolites?
Answer:
Complex labeling patterns arise from the intricate network of metabolic pathways. Understanding these patterns is key to elucidating metabolic fluxes.
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Multiple Contributing Pathways: A single metabolite can be synthesized from multiple pathways, each producing a unique labeling pattern. For example, pyruvate can be generated from glycolysis and the pentose phosphate pathway (PPP), and the resulting labeling will be a mix from both.
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Solution: Use specific ¹³C-glucose isotopomers to differentiate between pathways. For instance, [1,2-¹³C₂]-glucose is excellent for resolving the relative fluxes through glycolysis versus the oxidative PPP.
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Metabolic Cycling: The repeated passage of labeled carbons through a metabolic cycle, such as the TCA cycle, will lead to scrambling of the label and the appearance of multiple isotopologues.
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Solution: This is an expected outcome and is informative for calculating cycle fluxes. Metabolic flux analysis (MFA) software is designed to interpret these complex patterns.
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Carbon Transitions are Not Always Direct: Be aware of reactions that remove or add carbons (e.g., decarboxylation), as this will alter the labeling pattern in downstream metabolites.
-
Solution: A thorough understanding of the biochemical pathways and atom transitions is crucial. Use metabolic network maps to trace the fate of each carbon atom from your specific tracer.
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Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right ¹³C-labeled glucose tracer for my experiment?
A1: The optimal tracer depends on the specific metabolic pathways you aim to investigate. There is no single "best" tracer for all studies.
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[U-¹³C]-Glucose: All six carbons are labeled. This tracer provides a general overview of glucose metabolism and its entry into various pathways like glycolysis, the PPP, and the TCA cycle. However, the labeling patterns can become complex and difficult to interpret for specific flux calculations.
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[1,2-¹³C₂]-Glucose: Excellent for resolving the relative flux through glycolysis versus the oxidative pentose phosphate pathway (PPP). It produces distinct labeling patterns in downstream metabolites.
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[1-¹³C]-Glucose or [2-¹³C]-Glucose: Often used to probe the activity of the pentose phosphate pathway. The C1 carbon is lost as ¹³CO₂ in the oxidative PPP.
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Parallel Labeling: A powerful approach is to conduct parallel experiments with different tracers (e.g., ¹³C-glucose and ¹³C-glutamine) and integrate the data. This significantly enhances the resolution of multiple metabolic pathways.
Q2: What are the key differences between using ¹³C-glucose and deuterated glucose (D-glucose-d) as tracers?
A2: Both are stable isotope tracers, but they track different atoms and can provide complementary information.
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¹³C-Glucose: Tracks the carbon backbone of glucose. It is ideal for elucidating carbon transitions and metabolic pathway fluxes in central carbon metabolism.
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Deuterated Glucose (e.g., [6,6-²H₂]-glucose): Tracks the hydrogen atoms of glucose. It is particularly useful for studying redox metabolism (e.g., NADPH production) and the activity of specific dehydrogenases. Deuterium metabolic imaging (DMI) is an emerging application for in vivo studies.
Q3: How long should my labeling experiment be?
A3: The experiment should be long enough to achieve both metabolic and isotopic steady state, which is a critical assumption for many metabolic flux analysis models.
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Verification: To confirm steady state, you should measure the isotopic labeling of key metabolites at two or more time points near the end of your planned experiment. If the labeling is no longer changing, steady state has been reached.
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Typical Durations:
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Glycolytic intermediates: ~15-30 minutes
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TCA cycle intermediates: ~2-4 hours
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Nucleotides: ~6-15 hours
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Data Analysis and Interpretation
Q4: What is the difference between isotopic enrichment and metabolic flux?
A4: These are related but distinct concepts.
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Isotopic Enrichment (or Labeling): Refers to the percentage of a metabolite pool that contains the stable isotope label. It is a direct measurement from the mass spectrometer.
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Metabolic Flux: Is the rate of a metabolic reaction (e.g., the rate of conversion of glucose to pyruvate). It is not directly measured but is calculated from the isotopic labeling data using mathematical models.
Q5: What software is available for metabolic flux analysis (MFA)?
A5: Several software packages are available to help you calculate metabolic fluxes from your labeling data. These tools typically require your measured isotopologue distributions and a metabolic network model. Some examples include FiatFlux and mfapy.
Q6: What do large confidence intervals for a calculated flux value mean?
A6: Large confidence intervals indicate that the specific flux is poorly resolved by your experimental data. This can happen if the chosen tracer does not produce a unique labeling pattern for the reactions involved in that flux. To improve the precision, you may need to perform additional experiments with different ¹³C tracers that provide more constraints on that part of the metabolic network.
Data Presentation
Table 1: Comparison of Common ¹³C-Glucose Tracers
| Isotopic Tracer | Primary Target Pathways | Advantages | Limitations |
| [U-¹³C]-Glucose | Glycolysis, PPP, TCA Cycle | Provides a general overview of glucose metabolism. | Labeling patterns can become complex and difficult to interpret for specific flux calculations. |
| [1,2-¹³C₂]-Glucose | Glycolysis, PPP | Excellent for resolving the relative flux through glycolysis versus the oxidative PPP. | Less informative for TCA cycle fluxes compared to other tracers. |
| [1-¹³C]-Glucose | Pentose Phosphate Pathway (PPP) | The C1 carbon is lost as ¹³CO₂, allowing for estimation of oxidative PPP activity. | Provides limited information about other pathways. |
| Mixtures (e.g., [1-¹³C] & [U-¹³C]) | Central Carbon Metabolism | Can improve the precision of flux estimates for specific pathways. | Requires more complex data analysis. |
Table 2: Comparison of Analytical Platforms for ¹³C-Metabolite Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High | Very High | Low |
| Resolution | High for volatile compounds | High for a wide range of metabolites | Lower, but provides positional information |
| Sample Preparation | Derivatization often required | Minimal, but matrix effects can be a concern | Minimal |
| Compound Coverage | Limited to volatile and thermally stable compounds | Broad, covers a wide range of polar and non-polar metabolites | Detects all compounds with the target |
Technical Support Center: D-Glucose-13C,d Isotopic Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of D-Glucose-13C,d in their cell culture studies for stable isotope-resolved metabolomics (SIRM).
Frequently Asked Questions (FAQs)
1. What is the primary purpose of using this compound in cell culture?
This compound, where one or more 12C atoms are replaced by the heavy isotope 13C, is used as a tracer to investigate cellular metabolism.[1][2] By supplying cells with this labeled glucose, researchers can track the path of the carbon atoms through various metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][3] This technique, known as Metabolic Flux Analysis (MFA), allows for the quantification of intracellular reaction rates (fluxes) and provides a detailed map of cellular metabolic activity.[1] It is invaluable for understanding how disease states, like cancer, or drug treatments alter cellular metabolism.
2. Which isotopically labeled form of glucose should I use for my experiment?
The choice of the 13C-labeled glucose tracer depends on the specific metabolic pathway you intend to investigate. Different isotopologues provide distinct labeling patterns that are informative for different pathways.
| Labeled Glucose Variant | Primary Application(s) | Reference |
| [U-13C6]-glucose | General labeling of central carbon metabolism; provides an overall view of glucose contribution to various pathways. | |
| [1,2-13C2]-glucose | Analysis of the Pentose Phosphate Pathway (PPP) and glycolysis. This tracer provides the most precise estimates for these pathways. | |
| [1-13C]-glucose | Often used, but tracers like [2-13C]glucose and [3-13C]glucose may perform better for certain analyses. | |
| [3-13C]-glucose or [3,4-13C2]-glucose | Provides information on pyruvate oxidation. |
3. What is a typical concentration of this compound to use in cell culture medium?
The concentration of this compound should ideally match the glucose concentration in the standard culture medium to which the cells are adapted, to avoid metabolic perturbations. Standard high-glucose DMEM, for instance, contains 25 mM glucose. Therefore, a common practice is to substitute the normal glucose with [U-13C6]-glucose at the same final concentration (e.g., 25 mM). It is crucial to use glucose-free medium as a base and then add the labeled glucose.
4. How long should I incubate my cells with the labeled glucose?
The incubation time depends on whether you are conducting a steady-state or a kinetic labeling experiment.
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Steady-State Labeling: The goal is to achieve isotopic equilibrium, where the fractional abundance of labeled carbons in downstream metabolites has plateaued. This typically requires incubating the cells for at least 24-48 hours, or for several cell doublings. However, the time to reach isotopic steady state varies for different pathways.
| Metabolic Pathway | Typical Time to Reach Isotopic Steady State | Reference |
| Glycolysis | Within minutes (~10 min) | |
| TCA Cycle | Several hours (~2 h) | |
| Nucleotides | ~24 hours |
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Kinetic Labeling: This approach involves shorter incubation times to measure the rate of label incorporation into metabolites. Time points can range from minutes to a few hours.
5. Can high concentrations of glucose be toxic to my cells?
Yes, high concentrations of D-glucose can induce cytotoxic, genotoxic, and apoptotic effects in some cell lines, such as MCF-7 human breast adenocarcinoma cells. While physiological or low glucose concentrations (e.g., 5 mg/mL or ~27.8 mM) might slightly increase proliferation, higher concentrations (10–80 mg/mL or ~55.5-444 mM) can decrease cell viability in a dose- and time-dependent manner. It is important to consider the physiological relevance of the glucose concentration used in your experiments.
Troubleshooting Guide
Issue 1: Low or no incorporation of 13C label into downstream metabolites.
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Possible Cause 1: Presence of unlabeled glucose.
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Solution: Ensure you are using glucose-free basal medium to prepare your labeling medium. If using Fetal Bovine Serum (FBS), it is highly recommended to use dialyzed FBS (dFBS) to remove small molecule metabolites, including unlabeled glucose. Non-dialyzed FBS can contribute a significant amount of unlabeled glucose, which will dilute the labeled tracer.
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-
Possible Cause 2: Insufficient incubation time.
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Solution: For steady-state experiments, ensure the labeling period is long enough for the pathway of interest to reach isotopic equilibrium. For metabolites in pathways like the TCA cycle or nucleotide synthesis, this can take several hours to a full day.
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Possible Cause 3: Cell density is too high, leading to nutrient depletion.
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Solution: Seed cells at a density that will result in approximately 80% confluency at the time of extraction. If the culture medium is depleted of 13C-glucose before the end of the experiment, the labeling patterns will be altered. It is good practice to measure the glucose concentration in the spent medium to confirm it was not depleted.
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Issue 2: Unexpected or difficult-to-interpret labeling patterns.
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Possible Cause 1: Contribution from other carbon sources.
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Solution: Mammalian cells in culture often utilize other substrates from the medium, such as glutamine, which can also contribute to the TCA cycle and other pathways. Consider performing parallel labeling experiments with other labeled substrates (e.g., 13C-glutamine) to understand their relative contributions.
-
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Possible Cause 2: Metabolic compartmentalization.
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Solution: Be aware that many metabolites are present in multiple subcellular compartments (e.g., cytoplasm and mitochondria). The labeling patterns measured are typically an average across the whole cell, which can affect interpretation.
-
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Possible Cause 3: High osmolarity in high-glucose medium.
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Solution: When using very high concentrations of glucose, consider the potential effects of increased osmolarity on the cells. A common control is to add a non-metabolizable sugar, such as mannitol, to control cultures to match the osmolarity of the high-glucose condition.
-
Experimental Protocols
Protocol 1: Steady-State 13C-Glucose Labeling in Adherent Mammalian Cells
Objective: To determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.
Materials:
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Cell line of interest (e.g., A549, HeLa)
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Glucose-free DMEM
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Dialyzed Fetal Bovine Serum (dFBS)
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[U-13C6]-glucose
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Phosphate-buffered saline (PBS)
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6-well cell culture plates
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Extraction solvent: 80% methanol, pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO2).
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Preparation of Labeling Medium: Prepare DMEM using glucose-free powder. Add necessary supplements and substitute normal glucose with [U-13C6]-glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS.
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Adaptation Phase (Recommended): For true steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium.
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Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed 13C-labeling medium to the wells.
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Incubation: Incubate the cells for the desired labeling period. For steady-state, this is typically 24 hours or until labeling in key downstream metabolites (like citrate) has plateaued.
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells once with cold PBS.
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the wells to cover the cells.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
-
Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
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Sample Processing: Centrifuge the samples at high speed to pellet the protein and cell debris. The supernatant contains the extracted metabolites and is ready for analysis by mass spectrometry.
Visualizations
Caption: Workflow for a steady-state 13C-glucose labeling experiment.
Caption: Flow of 13C carbons from glucose into major metabolic pathways.
References
Technical Support Center: Improving Signal-to-Noise Ratio in 13C NMR with D-Glucose-13C,d
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Glucose-13C,d to enhance the signal-to-noise ratio in 13C NMR experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your 13C NMR experiments with this compound.
Issue 1: Low Signal-to-Noise (S/N) Ratio in a Standard 13C NMR Experiment
Question: I am using this compound, but my 13C NMR spectrum has a very low signal-to-noise ratio. What are the potential causes and how can I improve it?
Answer:
A low signal-to-noise ratio in 13C NMR, even with isotopic labeling, can stem from several factors. Here’s a step-by-step troubleshooting guide:
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Optimize Acquisition Parameters: The inherent low sensitivity of the 13C nucleus means that acquisition parameters must be carefully optimized.[1][2]
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Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. For very weak samples, running the experiment overnight to acquire a large number of scans is a common practice.
-
Adjust the Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay (D1) of 5 times the longest T1 relaxation time of your carbon nuclei is recommended to ensure full relaxation between pulses. However, for routine screening where quantitation is not critical, a shorter D1 can be used to acquire more scans in a given time.
-
Pulse Angle: Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse allows for shorter relaxation delays and thus more scans in a given time, which can improve the overall signal-to-noise ratio.
-
-
Sample Concentration: Ensure your sample concentration is adequate. While 13C labeling significantly boosts the signal, a higher concentration of the labeled glucose will naturally lead to a stronger signal.
-
Check Shimming: Poor magnetic field homogeneity will lead to broad lines and a reduced signal-to-noise ratio. Always ensure the spectrometer is properly shimmed before starting your experiment.
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Nuclear Overhauser Effect (NOE): For protonated carbons, the Nuclear Overhauser Effect (NOE) can enhance the 13C signal. Ensure that your experiment includes proton decoupling during the acquisition and relaxation delay to maximize the NOE.[1]
-
Consider a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T1 relaxation times of your carbon nuclei, allowing for a shorter relaxation delay and more scans in the same amount of time, thereby improving the signal-to-noise ratio.[3]
Issue 2: Poor Resolution and Signal Broadening
Question: My 13C signals are broad, leading to poor resolution in my spectrum. What could be causing this?
Answer:
Signal broadening can obscure important details in your spectrum. Here are some common causes and solutions:
-
Shimming: As mentioned above, improper shimming is a primary cause of broad peaks.
-
Sample Viscosity: Highly viscous samples can lead to broader lines. If possible, try diluting your sample or increasing the temperature of the experiment.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.
-
Chemical Exchange: If the glucose molecule is undergoing chemical exchange on a timescale comparable to the NMR timescale, this can lead to broadened signals. This can sometimes be addressed by changing the temperature or pH of the sample.
-
13C-13C Coupling: If you are using uniformly labeled glucose (U-13C), the one-bond and two-bond 13C-13C couplings will split your signals, which can appear as broadening if not fully resolved. Using specifically labeled glucose (e.g., [1-13C]-glucose) can simplify the spectrum and avoid this issue.[4]
Issue 3: Complicated Spectra with Uniformly Labeled Glucose (U-13C)
Question: I am using uniformly labeled this compound (U-13C) and my spectrum is very complex and difficult to interpret. Why is this and what can I do?
Answer:
The complexity arises from homonuclear 13C-13C scalar couplings, which lead to multiplets (doublets, triplets, etc.) for each carbon signal. This can make the spectrum crowded and difficult to assign.
-
Use Specifically Labeled Glucose: The simplest solution is to use a glucose molecule with a single 13C label, such as [1-13C]-glucose or [6-13C]-glucose. This will result in a much simpler spectrum with singlet peaks for the labeled carbon.
-
Homonuclear Decoupling: Advanced NMR techniques that employ homonuclear 13C decoupling can be used to simplify the spectrum, but these are not standard experiments and may require specialized expertise.
-
2D NMR: Two-dimensional NMR experiments like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) can be used to trace out the carbon skeleton and assign the coupled signals.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over unlabeled glucose in 13C NMR?
A1: The primary advantage is a significant increase in the signal-to-noise ratio. The natural abundance of 13C is only about 1.1%. By using glucose enriched with 13C at specific positions, you are dramatically increasing the number of detectable nuclei, leading to a much stronger NMR signal. The deuteration (d) can also be beneficial by reducing relaxation pathways and potentially narrowing the 13C signals.
Q2: What is Dynamic Nuclear Polarization (DNP) and how does it improve the signal?
A2: Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the NMR signal by transferring the high polarization of electron spins to the nuclear spins of interest (in this case, 13C). This is achieved by co-dissolving the 13C-labeled glucose with a stable radical in a glassy matrix at very low temperatures (around 1-4 K) and irradiating with microwaves. The hyperpolarized sample is then rapidly dissolved and transferred to the NMR spectrometer for detection. DNP can lead to signal enhancements of several orders of magnitude, enabling real-time metabolic studies that would otherwise be impossible.
Q3: What are the key considerations for a successful DNP experiment with this compound?
A3: A successful DNP experiment requires careful attention to several factors:
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Sample Preparation: The sample, consisting of the 13C-labeled glucose and a radical (e.g., trityl radicals like OX063 or TEMPO), must form a good glass upon freezing to ensure efficient polarization transfer.
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Polarization Time: Sufficient time must be allowed for the nuclear spins to become hyperpolarized. This can range from minutes to hours depending on the sample and the DNP setup.
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Rapid Dissolution and Transfer: The hyperpolarized state decays with the T1 relaxation time of the 13C nuclei. Therefore, the dissolution of the frozen sample and its transfer to the NMR magnet must be as fast as possible to minimize polarization loss.
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Optimized Pulse Sequence: A low flip angle pulse sequence is typically used to acquire the signal over time, as each pulse consumes some of the hyperpolarization.
Q4: How does deuteration in this compound affect the 13C NMR spectrum?
A4: Deuteration can have several effects on the 13C NMR spectrum:
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Isotope Shift: The presence of a deuteron can cause a small upfield shift in the resonance of the directly attached carbon (α-effect) and adjacent carbons (β-effect). This effect can be useful for signal assignment.
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Reduced Dipolar Relaxation: Replacing protons with deuterons can reduce the contribution of 1H-13C dipolar interactions to the relaxation of the 13C nucleus. This can lead to longer T1 relaxation times and potentially narrower linewidths.
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Elimination of 1H-13C Coupling: For the deuterated positions, the one-bond 1H-13C coupling is replaced by a much smaller 2H-13C coupling, which is often not resolved, simplifying the spectrum.
Q5: Can I perform quantitative 13C NMR with this compound?
A5: Yes, quantitative 13C NMR is possible but requires careful experimental setup. To obtain accurate quantitative data, you must ensure that all carbon nuclei have fully relaxed between scans. This typically involves:
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Long Relaxation Delays (D1): A delay of at least 5 times the longest T1 value is recommended.
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Gated Proton Decoupling: To suppress the NOE, which can lead to non-quantitative signal enhancements, the proton decoupler should only be on during the acquisition time.
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Use of a Relaxation Agent: As mentioned earlier, a paramagnetic relaxation agent can be used to shorten T1 values and make quantitative measurements more time-efficient.
Data Presentation
Table 1: Comparison of Signal Enhancement Techniques
| Technique | Principle | Typical S/N Enhancement | Key Considerations |
| Isotopic Labeling (e.g., [1-13C]-Glucose) | Increased concentration of 13C nuclei. | Proportional to enrichment level. | Cost of labeled compound; potential for complex spectra with uniform labeling. |
| Dynamic Nuclear Polarization (DNP) | Transfer of electron spin polarization to nuclear spins. | 1,000 to 10,000-fold or more. | Requires specialized equipment; hyperpolarized state is transient. |
| Nuclear Overhauser Effect (NOE) | Transfer of polarization from nearby protons. | Up to ~3-fold for protonated carbons. | Only affects carbons with nearby protons; can be non-uniform. |
| Paramagnetic Relaxation Agents | Shortens T1 relaxation times, allowing for more scans. | Indirectly improves S/N by enabling faster acquisition. | Can cause line broadening if concentration is too high. |
Table 2: Typical 13C NMR Acquisition Parameters for this compound
| Parameter | Recommended Value (Qualitative) | Recommended Value (Quantitative) | Purpose |
| Pulse Angle | 30-45° | 90° | Excitation of the 13C nuclei. |
| Relaxation Delay (D1) | 1-2 seconds | > 5 x T1 (longest) | Allows for spin-lattice relaxation. |
| Acquisition Time (AQ) | 1-2 seconds | 1-2 seconds | Time during which the FID is recorded. |
| Number of Scans (NS) | 128 to several thousands | Dependent on desired S/N | Signal averaging to improve S/N. |
| Proton Decoupling | On during acquisition and delay | On only during acquisition (gated) | Simplifies spectrum and provides NOE. |
Experimental Protocols
Protocol 1: Standard 13C NMR of this compound
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Sample Preparation:
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Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) to the desired concentration. A typical concentration is 10-50 mg in 0.5-0.7 mL of solvent.
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Transfer the solution to a clean NMR tube.
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If quantitative results are desired and T1 values are long, consider adding a paramagnetic relaxation agent like Cr(acac)₃ to a final concentration of 10-50 mM.
-
-
Spectrometer Setup:
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Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature.
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Lock the spectrometer on the deuterium signal of the solvent.
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Tune and match the 13C and 1H channels of the probe.
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Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition:
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Load a standard 13C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
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Set the acquisition parameters according to your experimental goals (see Table 2).
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Start the acquisition.
-
-
Processing:
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Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
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Perform a Fourier transform to obtain the frequency-domain spectrum.
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Phase the spectrum to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale using a known reference signal (e.g., the solvent peak or an internal standard like TMS or DSS).
-
Protocol 2: Hyperpolarized 13C NMR using Dynamic Nuclear Polarization (DNP)
-
Sample Preparation for DNP:
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Prepare a solution of this compound and a stable radical (e.g., 15 mM OX063 trityl radical) in a glass-forming solvent mixture (e.g., D₂O:glycerol). The concentration of glucose is typically high (e.g., 3-4 M).
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Transfer a small aliquot (typically 25-50 µL) of this solution into a DNP sample cup.
-
-
Hyperpolarization:
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Insert the sample into the DNP polarizer.
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Cool the sample to cryogenic temperatures (e.g., 1.2 K).
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Irradiate the sample with microwaves at the appropriate frequency for the specific radical and magnetic field strength.
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Monitor the buildup of 13C polarization over time (typically 30-90 minutes).
-
-
Dissolution and Transfer:
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Once maximum polarization is reached, rapidly dissolve the frozen sample with a superheated solvent (e.g., D₂O or a buffer) and transfer the hyperpolarized liquid to the NMR spectrometer. This process should be automated and take only a few seconds.
-
-
Acquisition:
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Trigger a pre-defined NMR pulse sequence immediately upon arrival of the hyperpolarized sample in the detection coil.
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Use a series of small flip angle pulses (e.g., 5-10°) to acquire a time-course of spectra as the hyperpolarization decays.
-
-
Processing:
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Process each FID in the time series individually (Fourier transform, phasing, and baseline correction).
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Analyze the resulting spectra to observe the signal of the hyperpolarized glucose and its metabolic products.
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Mandatory Visualizations
Caption: Standard 13C NMR Experimental Workflow.
References
- 1. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling in D-Glucose-13C,d Experiments
Welcome to the technical support center for minimizing isotopic scrambling in D-Glucose-13C,d experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in 13C labeling experiments?
A1: Isotopic scrambling refers to the randomization of the position of isotopes, such as 13C, within a molecule, leading to labeling patterns that deviate from those predicted by known metabolic pathways.[1] This phenomenon is a significant issue in 13C Metabolic Flux Analysis (13C-MFA) because this technique relies on the precise tracking of labeled carbon atoms to accurately calculate the rates of metabolic reactions (fluxes).[1] If scrambling occurs, the measured mass isotopomer distributions will not accurately reflect the activity of the primary metabolic pathways of interest, resulting in erroneous flux calculations.[1]
Q2: What are the primary causes of isotopic scrambling?
A2: Isotopic scrambling can arise from several biochemical and experimental factors:
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Reversible Reactions: High rates of reversible enzymatic reactions are a major contributor, as they can redistribute labeled carbons within a molecule and among connected metabolite pools.[1]
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Metabolic Branch Points and Convergences: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.[1]
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Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to the continual cycling of metabolites and the scrambling of isotopic labels.
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Background CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the medium into metabolic intermediates can dilute the 13C enrichment and alter labeling patterns.
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Slow or Incomplete Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns.
Q3: How can I determine if my experiment has reached an isotopic steady state?
A3: Reaching an isotopic steady state, where the 13C enrichment in metabolites becomes stable over time, is crucial for many 13C-MFA studies. To verify this, you should perform a time-course experiment. This involves collecting samples at multiple time points after introducing the 13C-labeled substrate and measuring the mass isotopomer distribution of key metabolites. Isotopic steady state is achieved when the labeling patterns of these metabolites no longer change significantly over time. For systems where achieving a true isotopic steady state is impractical, isotopically nonstationary MFA (INST-MFA) is a more suitable approach.
Troubleshooting Guides
Problem 1: Unexpectedly low 13C incorporation in downstream metabolites.
| Possible Cause | Troubleshooting Steps |
| Slow Substrate Uptake or Metabolism | Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm it is being consumed. Check Cell Viability and Health: Ensure cells are healthy and metabolically active, as poor cell health can reduce metabolic activity. Optimize Substrate Concentration: The concentration of the labeled substrate may be too low. Consider increasing the concentration, but be mindful of potential toxic effects. |
| Dilution by Unlabeled Sources | Use Dialyzed Serum: If using serum, ensure it is dialyzed to remove small molecules like unlabeled glucose. Check for CO2 Fixation: In some organisms, the fixation of atmospheric CO2 can be a significant source of unlabeled carbon. This can be investigated by growing the organism in a 13CO2-enriched atmosphere. |
| Incorrect Sampling Time | Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time. This will help identify the optimal labeling duration. |
Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.
| Possible Cause | Troubleshooting Steps |
| High Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity | Use Different Labeled Substrates: Employing a combination of 13C-labeled glucose and glutamine can help to better resolve fluxes around the pyruvate node. Model Fitting: Utilize 13C-MFA software to estimate the relative fluxes through PDH and PC. Significant flux through both pathways can lead to complex labeling patterns. |
| Reversible Reactions within the TCA Cycle | Isotopically Nonstationary MFA (INST-MFA): This method can provide better resolution of reversible fluxes by analyzing the kinetics of label incorporation. Analyze Labeling in Multiple Intermediates: Examining the labeling patterns of several TCA cycle intermediates can provide a more comprehensive picture of metabolic activity. |
Data Presentation
Table 1: Impact of Isotopic Scrambling on Mass Isotopomer Distribution (MID) of Malate
This table illustrates a simplified example of how isotopic scrambling, often due to reversible reactions in the TCA cycle, can affect the mass isotopomer distribution (MID) of malate when using [U-13C6]glucose as a tracer. In the "Expected" scenario, malate is primarily synthesized from one molecule of labeled oxaloacetate (M+4) and one molecule of unlabeled acetyl-CoA. The "Scrambled" scenario shows altered MIDs due to the influence of reversible reactions.
| Mass Isotopomer | Expected MID (%) | Scrambled MID (%) | Interpretation of Scrambling Effect |
| M+0 | 5 | 10 | Increase in unlabeled fraction suggests dilution from other sources or reverse flux from unlabeled pools. |
| M+1 | 2 | 8 | Increase may indicate randomization of single 13C atoms. |
| M+2 | 3 | 15 | Significant increase points towards substantial cycling and reversible reactions within the TCA cycle. |
| M+3 | 10 | 25 | A higher M+3 fraction can be indicative of pyruvate carboxylase activity followed by scrambling. |
| M+4 | 80 | 42 | A significant decrease in the fully labeled fraction is a strong indicator of isotopic scrambling. |
Table 2: Comparison of 13C Tracers for Minimizing Ambiguity in Flux Analysis
The choice of 13C tracer significantly impacts the precision of flux estimations and can help deconvolve pathways prone to scrambling. Different tracers provide distinct labeling patterns that are more or less informative for specific reactions.
| Tracer | Target Pathway(s) | Advantages | Disadvantages |
| [U-13C6]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Provides a general overview of glucose metabolism and entry into various pathways. | Labeling patterns can become complex and difficult to interpret for specific flux calculations due to scrambling. |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Excellent for resolving the relative flux through glycolysis versus the oxidative PPP. Produces distinct labeling patterns in downstream metabolites. | Less informative for TCA cycle fluxes compared to other tracers. |
| [U-13C5]glutamine | TCA Cycle, Anaplerosis | The preferred tracer for analyzing the TCA cycle and glutaminolysis. | Offers minimal information for glycolysis and the PPP. |
| [1-13C]glucose | Glycolysis, PPP | Historically used, but often outperformed by other tracers for precision. | Less precise for resolving PPP flux compared to [1,2-13C2]glucose. |
| [2-13C]glucose & [3-13C]glucose | Glycolysis, PPP | Can offer better performance than [1-13C]glucose for certain flux estimations. | Specific advantages are context-dependent on the metabolic network. |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted from standard methods to rapidly halt metabolic activity and extract metabolites, which is critical for preventing isotopic scrambling that can occur post-sampling.
Materials:
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Adherent mammalian cells
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Pre-warmed complete culture medium
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Ice-cold phosphate-buffered saline (PBS)
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Quenching solution: 80:20 methanol:water, pre-chilled to -75°C
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Cell scraper
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Microcentrifuge tubes, pre-chilled
Procedure:
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Cell Culture: Culture adherent cells in a 6-well plate to ~80% confluency.
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Labeling: Aspirate the standard medium, wash once with PBS, and add pre-warmed medium containing the desired this compound tracer. Incubate for the desired labeling period (determined empirically to reach isotopic steady state).
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Quenching:
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Aspirate the labeling medium.
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Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
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Add 1 mL of pre-chilled (-75°C) 80:20 methanol:water to each well to instantly quench metabolic activity.
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Metabolite Extraction:
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Place the plate on dry ice for 10 minutes to ensure complete inactivation of enzymes.
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Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Vortex the tube vigorously for 30 seconds.
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Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
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Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
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Store the dried extracts at -80°C until analysis by mass spectrometry.
-
Visualizations
Diagram 1: Experimental Workflow for 13C Labeling
Caption: A typical workflow for a 13C isotopic labeling experiment.
Diagram 2: Troubleshooting Logic for Isotopic Scrambling
Caption: A troubleshooting flowchart for addressing isotopic scrambling.
Diagram 3: TCA Cycle Highlighting Reversible Reactions Prone to Scrambling
Caption: TCA cycle with reversible reactions that can cause scrambling.
References
Correcting for background interference in D-Glucose-13C,d mass spec
Welcome to the technical support center for D-Glucose-13C,d mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a focus on correcting for background interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background interference in this compound mass spectrometry?
The most significant source of background interference in stable isotope tracing experiments using this compound is the natural abundance of heavy isotopes.[1][2][3] Carbon, in its natural state, is composed of approximately 98.9% ¹²C and 1.1% ¹³C.[2] Other elements present in glucose and its derivatives, such as hydrogen, oxygen, and nitrogen (in derivatizing agents), also have naturally occurring heavy isotopes.[2] This means that even in an unlabeled sample, a certain percentage of molecules will contain one or more heavy isotopes, creating a mass isotopomer distribution (MID) that can be mistaken for or interfere with the signal from the introduced ¹³C-labeled tracer.
Q2: Why is it crucial to correct for natural isotopic abundance?
Correcting for natural isotopic abundance is essential for the accurate quantification of metabolic fluxes and pathway activities in stable isotope labeling experiments. The mass spectrometer measures the total ¹³C content in a molecule, which is a combination of the ¹³C from the experimental tracer and the ¹³C that is naturally present. Without correction, the contribution from natural abundance would inflate the measured enrichment of ¹³C-labeled metabolites, leading to inaccurate calculations of their synthesis and turnover. This correction ensures that the observed changes in isotopic patterns are genuinely due to the metabolic processing of the labeled substrate.
Q3: What is a Mass Isotopomer Distribution (MID)?
A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a molecule like glucose with six carbon atoms, there can be M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), and so on, up to M+6 (all ¹³C) isotopologues. The MID is a vector that lists the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 1 (or 100%).
Q4: How does the correction for natural ¹³C abundance generally work?
The correction is most commonly performed using a matrix-based mathematical approach. This involves constructing a correction matrix that accounts for the known natural isotopic abundances of all elements in the metabolite and any derivatizing agents. This matrix is then used to mathematically remove the contribution of naturally occurring heavy isotopes from the raw mass isotopomer distribution data obtained from the mass spectrometer. Several software packages and computational scripts are available to perform these calculations.
Troubleshooting Guides
Issue 1: After applying the natural abundance correction, some of my mass isotopomer abundances are negative. What does this mean and how can I fix it?
Q: Why am I seeing negative values for isotopomer abundances after correction?
A: Negative values in your corrected mass isotopomer distribution are not physically possible and typically indicate an issue with the raw data or the correction parameters. Common causes include:
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Incorrect Elemental Formula: The correction algorithm relies on the precise elemental composition of the analyte, including any derivatization agents. An error in the chemical formula will lead to an inaccurate correction matrix.
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Inaccurate Raw Data: Issues with peak integration, background subtraction, or high instrumental noise can lead to incorrect measurements of isotopologue intensities, particularly for low-abundance species.
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Underestimation of a Mass Isotopomer Peak: If a peak in the mass spectrum is underestimated, the correction algorithm might overcompensate, resulting in negative values for other isotopologues.
Q: How can I troubleshoot and resolve the issue of negative abundances?
A: Follow these steps to diagnose and fix the problem:
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Verify the Elemental Formula: Double-check the chemical formula of your glucose molecule and any silylating or other derivatizing agents used. Ensure the formula entered into your correction software is completely accurate.
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Review Raw Spectral Data: Manually inspect the raw mass spectra for the metabolite . Look for signs of poor peak shape, incorrect baseline correction, or integration errors. Re-integrate the peaks if necessary.
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Check Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated to minimize noise and ensure accurate mass assignments. A sufficient signal-to-noise ratio is critical for accurately quantifying low-abundance isotopologues.
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Analyze an Unlabeled Standard: A crucial validation step is to run an unlabeled control sample through your entire workflow. After correction, the M+0 isotopologue should be approximately 100% (or 1.0), with all other isotopologues (M+1, M+2, etc.) being close to zero. Significant deviations point to a flaw in your correction method or parameters.
Issue 2: The ¹³C enrichment in my labeled samples appears to be very low after correction.
Q: What are the potential reasons for low calculated ¹³C enrichment?
A: Low apparent enrichment post-correction can stem from both biological and technical factors:
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Slow Metabolic Flux: The metabolic pathway you are investigating may have a slow turnover rate, meaning that over the course of your experiment, only a small amount of the ¹³C-labeled glucose has been incorporated into the downstream metabolite.
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Dilution from Unlabeled Sources: The metabolite of interest might be synthesized from multiple carbon sources, not just the labeled glucose. This will dilute the ¹³C label.
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Incorrect Background Subtraction: If the background signal is not properly subtracted from your sample signal, it can artificially lower the calculated enrichment.
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Suboptimal Tracer Labeling Strategy: The choice of a specific ¹³C-labeled glucose tracer (e.g., [1,2-¹³C]glucose vs. [U-¹³C]glucose) can significantly impact the labeling patterns of downstream metabolites and the ability to resolve certain fluxes.
Q: What steps can I take to address low enrichment?
A: Consider the following adjustments to your experimental design and data analysis:
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Optimize Labeling Time: If biologically feasible, consider increasing the incubation time with the ¹³C-labeled glucose to allow for greater incorporation into the metabolites of interest.
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Review Experimental Conditions: Ensure that the cells or organism are in a metabolic state that actively utilizes glucose through the pathway you are studying.
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Refine Data Processing: Re-evaluate your peak integration and background subtraction methods to ensure they are being applied correctly and consistently.
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Evaluate Tracer Choice: Depending on the pathway of interest, a different isotopically labeled form of glucose might provide better resolution and higher enrichment in your target metabolites. For example, [U-¹³C]glucose is often used for general tracing of carbon through central metabolism.
Quantitative Data Summary
For accurate correction, the natural isotopic abundances of the elements constituting the metabolite and its derivatives are required.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.985% |
| ²H (D) | ~0.015% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% | |
| Nitrogen | ¹⁴N | ~99.63% |
| ¹⁵N | ~0.37% | |
| Silicon | ²⁸Si | ~92.23% |
| (from TBDMS) | ²⁹Si | ~4.68% |
| ³⁰Si | ~3.09% |
Note: These are approximate values and can vary slightly.
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
This protocol outlines the key steps for conducting a ¹³C labeling experiment and performing natural abundance correction.
1. Sample Preparation and MS Analysis:
- Culture cells or prepare the biological system in media containing both unlabeled (natural abundance) and ¹³C-labeled D-glucose.
- Harvest the cells or tissue and perform metabolite extraction.
- Derivatize the metabolites if necessary for your mass spectrometry method (e.g., silylation for GC-MS).
- Analyze both unlabeled control and labeled samples using a mass spectrometer (e.g., GC-MS or LC-MS/MS) to obtain the raw mass isotopomer distributions for glucose and other metabolites of interest.
2. Data Extraction:
- For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).
- Normalize these values to get the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This results in your measured MID.
3. Correction Using a Matrix-Based Method:
- Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including all atoms from any derivatizing agents.
- Construct the Correction Matrix: Use a computational tool or software (e.g., scripts in Python or R, or dedicated software like IsoCor) to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes (see table above).
- Apply the Correction: Multiply the inverse of the correction matrix by your measured MID vector to obtain the corrected MID, which reflects the true incorporation of the ¹³C tracer.
4. Validation:
- Apply the same correction method to the data from your unlabeled control sample.
- The corrected MID for the unlabeled sample should show an M+0 abundance close to 1.0 and all other isotopologue abundances close to 0. This confirms the validity of your correction procedure.
Visualizations
Experimental and Data Correction Workflow
Caption: Workflow for ¹³C labeling experiments and data correction.
Troubleshooting Logic for Negative Isotopologue Abundances
Caption: Logic for troubleshooting negative isotopologue abundances.
References
Technical Support Center: In Vivo D-Glucose-13C,d Isotope Tracing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with poor incorporation of D-Glucose-13C,d in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for low enrichment of 13C from this compound in my tissue of interest?
A1: Low enrichment can stem from several factors, including:
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Suboptimal Tracer Administration: The method of delivery (bolus injection vs. continuous infusion) greatly impacts tracer distribution and steady-state achievement. A single bolus may not be sufficient for pathways that are slow to label.[1]
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Incorrect Infusion Duration: The time required to reach isotopic steady state varies between metabolites and tissues. For example, estimating glucose oxidation requires a longer infusion time (approximately 6 hours) for 13CO2 to equilibrate in expired air.[2]
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Physiological State of the Animal: Factors like fasting status can significantly alter glucose metabolism and tracer uptake in different organs. For instance, fasting can improve labeling in most organs, but in the heart, labeling may be better without a fasting period.[3]
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Anesthesia: The type and duration of anesthesia can influence metabolic rates and glucose utilization, potentially affecting tracer incorporation.
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Tracer Dose: An insufficient amount of the labeled glucose will result in low signal-to-noise ratio in downstream metabolites.[4]
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Tissue-Specific Metabolism: The inherent metabolic activity of the tissue of interest plays a crucial role. Some tissues may have lower rates of glucose uptake and metabolism compared to others.[5]
Q2: How do I choose between a bolus injection and a continuous infusion for my experiment?
A2: The choice depends on your research question and the specific metabolic pathways being investigated.
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Bolus Injection: This method is simpler, requires less tracer, and is useful for assessing rapid metabolic processes. However, it may not achieve steady-state labeling, making flux analysis more complex. Bolus-based methods are often faster and more affordable.
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Primed-Continuous Infusion: This approach is preferred for achieving a steady isotopic enrichment in tissues, which simplifies the interpretation of metabolic flux. It is more invasive, technically complex, and generally more expensive due to the larger amount of tracer required.
Q3: What is the importance of achieving isotopic steady state?
A3: Achieving a constant or near-constant isotopic enrichment in downstream metabolites (isotopic steady state) is crucial for simplifying the interpretation of metabolic pathway activities. It allows for more accurate calculations of metabolic fluxes. Failure to reach steady state can lead to misinterpretation of the data, as the labeling patterns will be transient.
Q4: How does the choice of a specific labeled glucose tracer (e.g., uniformly-labeled vs. positionally-labeled) affect my experiment?
A4: The choice of tracer is critical and should be driven by the specific metabolic pathways you aim to investigate.
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Uniformly-labeled tracers (e.g., [U-13C]-glucose): These are global tracers that can label multiple downstream pathways, making them suitable for obtaining a broad overview of central carbon metabolism.
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Positionally-labeled tracers: These are used to interrogate specific pathways. For example, they can be used to evaluate the relative activity of different branches of the pentose phosphate pathway.
Troubleshooting Guide
Problem 1: Low 13C enrichment in target tissue metabolites.
| Possible Cause | Troubleshooting Step |
| Inadequate tracer dosage | Increase the concentration of the infused this compound. A study on TCA cycle labeling found that a higher dose of 4 mg/g provided better labeling. |
| Suboptimal infusion/labeling time | Optimize the duration of the infusion. For heart tissue, maximal enrichment of glucose was observed after 20 minutes of infusion. For TCA cycle intermediates, a 90-minute incorporation period after a bolus injection showed the best overall labeling. |
| Inappropriate tracer administration route | Consider alternative administration routes. One study found higher 13C glucose enrichment in the blood after subcutaneous injection compared to intravenous infusion. Oral gavage is another option for mimicking physiological feeding. |
| Animal's physiological state | Standardize the fasting period. A 3-hour fast improved labeling in most organs in one study, but not in the heart. Ensure consistent housing and handling conditions. |
| Anesthesia effects | If possible, use a consistent and minimally disruptive anesthetic regimen. Be aware that some anesthetics can suppress TCA cycle flux in normal tissues. |
Problem 2: High variability in 13C enrichment between biological replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent tracer administration | Ensure precise and consistent delivery of the tracer for each animal, whether by infusion pump or manual injection. |
| Differences in animal handling and stress | Handle animals consistently to minimize stress, which can alter metabolism. |
| Variations in tissue collection and processing | Standardize the timing and method of tissue collection and snap-freezing to halt metabolic activity instantly. |
| Biological heterogeneity | Increase the number of biological replicates to improve statistical power and account for natural variation. |
Experimental Protocols
Sample Protocol: In Vivo [U-13C]glucose Infusion in Mice
This protocol is a generalized example based on published studies and should be optimized for specific experimental needs.
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Animal Preparation:
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House mice (e.g., C57BL/6J) under standard conditions.
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Fast mice for a predetermined period (e.g., 3-6 hours) before the experiment, if required by the experimental design.
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Tracer Preparation:
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Prepare a sterile solution of [U-13C]glucose in an isotonic saline solution.
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Tracer Administration (Primed-Bolus with Continuous Infusion):
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Anesthetize the mouse (e.g., with 1.5% isoflurane).
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Administer an intraperitoneal bolus of [U-13C]glucose (e.g., 0.4 mg/g).
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Immediately begin a continuous tail vein infusion of [U-13C]glucose (e.g., 0.012 mg/g/min).
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Sample Collection:
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At the desired time point (e.g., 30 minutes), collect blood samples.
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Euthanize the mouse and rapidly excise the tissue of interest.
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Immediately snap-freeze the tissue in liquid nitrogen to quench metabolism.
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Metabolite Extraction and Analysis:
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Homogenize the frozen tissue and extract metabolites using appropriate solvents.
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Analyze the 13C enrichment in metabolites of interest using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
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Quantitative Data Summary
Table 1: Comparison of this compound Administration Protocols and Enrichment
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Reference | |||
| Subject | Human | Mouse | Mouse |
| Administration Method | Primed-Continuous IV Infusion | Primed-Bolus (IP) + Continuous IV Infusion | Bolus IP Injection |
| Tracer | [1-13C]glucose | [U-13C]glucose | 13C-glucose |
| Dosage | Bolus: 6g (100% enriched); Infusion: variable (30% enriched) | Bolus: 0.4 mg/g; Infusion: 0.012 mg/g/min | 4 mg/g |
| Duration | Clamp study | 30 minutes | 90 minutes |
| Maximal Enrichment | Not specified | ~45% in heart tissue (glucose) | Not specified |
Visualizations
References
- 1. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Optimized [1-13C]glucose infusion protocol for 13C magnetic resonance spectroscopy at 3 Tesla of human brain glucose metabolism under euglycemic and hypoglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Enhancing sensitivity of D-Glucose-13C,d detection in biological samples
Welcome to the technical support center for enhancing the sensitivity of D-Glucose-¹³C,d detection in biological samples. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic tracer studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting ¹³C-labeled glucose and its metabolites?
A1: The two primary techniques for detecting and quantifying ¹³C-labeled glucose and its downstream metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] MS distinguishes molecules based on their mass-to-charge ratio, allowing for the detection of mass shifts resulting from ¹³C incorporation.[1] NMR spectroscopy, particularly ¹³C NMR, can identify the specific positions of ¹³C atoms within a molecule, providing detailed information about metabolic pathways.[2]
Q2: Which type of ¹³C-labeled glucose tracer should I use for my experiment?
A2: The choice of the isotopic tracer is critical and depends on the specific metabolic pathway you are investigating.[1][3]
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[U-¹³C₆]-glucose , where all six carbon atoms are labeled, is commonly used for a general overview of central carbon metabolism as it allows for the tracking of all carbons from glucose into various downstream metabolites.
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Position-specific tracers , such as [1,2-¹³C₂]-glucose , are used to probe specific pathways. For instance, this tracer can help differentiate between glycolysis and the pentose phosphate pathway. The selection of the tracer significantly impacts the precision of metabolic flux estimations.
Q3: How long should I incubate my cells with the ¹³C-labeled glucose?
A3: For steady-state metabolic flux analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings. This adaptation phase helps to ensure that the intracellular metabolite pools have reached isotopic equilibrium. The optimal incubation time for the actual labeling experiment can vary depending on the specific metabolic pathways and cell type, and may range from a few hours to 24 hours or more.
Troubleshooting Guides
Mass Spectrometry (MS)-Based Detection
Issue 1: Low signal intensity or poor sensitivity for ¹³C-labeled metabolites.
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Possible Cause 1: Inefficient ionization or fragmentation.
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Solution: Chemical derivatization of glucose and its metabolites can significantly improve their chromatographic separation and ionization efficiency in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). For example, derivatization of glucose to methylglucosamine can create a favored cleavage site, which is beneficial for distinguishing C1 and C2 ¹³C-labeled glucose by MS/MS. PMP derivatization is another technique used for the analysis of monosaccharides.
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Possible Cause 2: High background noise from the biological matrix.
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Solution: Optimize your sample preparation protocol to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction. The use of hydrophilic interaction liquid chromatography (HILIC) can also help separate the highly polar glucose from other matrix components.
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Possible Cause 3: Insufficient tracer enrichment in the metabolites of interest.
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Solution: Increase the duration of the labeling experiment to allow for greater incorporation of ¹³C into downstream metabolites. Also, ensure that the initial concentration of the ¹³C-labeled glucose in the medium is sufficient.
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Issue 2: Difficulty in distinguishing between positional isotopomers (e.g., ¹³C at C1 vs. C2).
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Possible Cause: Co-fragmentation of underivatized glucose.
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Solution: Employ chemical derivatization to induce specific fragmentation patterns. As mentioned, derivatizing glucose to yield methylglucosamine makes the C1-C2 bond a favored cleavage site, which allows for their distinction using Multiple Reaction Monitoring (MRM) scans in a tandem mass spectrometer.
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Issue 3: Inaccurate quantification of ¹³C enrichment.
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Possible Cause: Isotope effects or contribution from natural ¹³C abundance.
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Solution: It is crucial to correct for the natural abundance of stable isotopes in your samples. This can be achieved by analyzing unlabeled control samples alongside your labeled samples. For accurate quantification, especially when using tandem mass spectrometry, a "correction factor" may need to be introduced to account for isotope effects on fragmentation patterns. The use of an appropriate internal standard, such as deuterium-labeled glucose, is also essential for accurate quantification.
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Nuclear Magnetic Resonance (NMR)-Based Detection
Issue 1: Low sensitivity of ¹³C NMR detection.
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Possible Cause: Inherently low gyromagnetic ratio of the ¹³C nucleus.
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Solution 1: Utilize 2D NMR techniques. 2D NMR experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) offer higher sensitivity and better spectral dispersion compared to traditional 1D ¹³C NMR.
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Solution 2: Employ advanced pulse sequences. New pulse sequences have been developed for ¹³C-direct detection that can enhance sensitivity by acquiring anti-phase and in-phase signals sequentially in a single scan.
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Solution 3: Use higher magnetic fields. Higher field strength magnets will increase the signal-to-noise ratio.
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Solution 4: Optimize sample preparation. For solid-state NMR, paramagnetic doping (e.g., with Cu(ii)) combined with cryoprobe technology can lead to a significant sensitivity boost.
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Issue 2: Spectral overlap and difficulty in assigning resonances.
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Possible Cause: Complexity of biological samples leading to crowded spectra.
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Solution: 2D NMR techniques such as HSQC provide increased spectral dispersion, which helps to resolve overlapping signals. Additionally, referencing a database of chemical shifts for various metabolites can aid in the identification and assignment of peaks.
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Issue 3: Inaccurate quantification due to ¹³C isotope effects on ¹H chemical shifts.
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Possible Cause: The presence of a ¹³C atom can cause small shifts in the chemical shifts of adjacent protons, which can affect quantification if not accounted for.
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Solution: Be aware of these isotope effects, which can be in the range of -1.5 to -4.4 ppb for one-bond effects and around -0.7 ppb for two-bond effects in glucose. These effects should be considered when analyzing spectra, especially for accurate quantification of isotopomer mixtures.
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Quantitative Data Summary
The primary quantitative output from stable isotope tracing experiments is the Mass Isotopologue Distribution (MID). The MID describes the fractional abundance of each isotopologue for a given metabolite.
Table 1: Example Mass Isotopologue Distribution (MID) for Citrate
| Isotopologue | Mass Shift | Fractional Abundance (%) | Interpretation |
| M+0 | 0 | 10 | Unlabeled citrate |
| M+1 | +1 | 15 | Citrate with one ¹³C atom |
| M+2 | +2 | 45 | Citrate with two ¹³C atoms (from one labeled acetyl-CoA) |
| M+3 | +3 | 20 | Citrate with three ¹³C atoms (from pyruvate anaplerosis) |
| M+4 | +4 | 8 | Citrate with four ¹³C atoms (from two labeled acetyl-CoA) |
| M+5 | +5 | 2 | Citrate with five ¹³C atoms |
| M+6 | +6 | 0 | Fully labeled citrate |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Labeling Experiment in Cell Culture
This protocol outlines the key steps for a typical stable isotope tracing experiment using cultured cells.
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Tracer Selection: Choose the appropriate ¹³C-labeled glucose tracer based on your research question (e.g., [U-¹³C₆]-glucose for central carbon metabolism).
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Preparation of Labeling Medium: Prepare the cell culture medium by substituting normal glucose with the selected ¹³C-labeled glucose at the desired concentration.
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Cell Seeding and Growth: Seed cells and allow them to reach the desired confluency under standard culture conditions.
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Adaptation Phase (for steady-state analysis): Replace the standard medium with the ¹³C-labeling medium and culture the cells for at least 24-48 hours to allow them to reach isotopic equilibrium.
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Labeling Experiment: Aspirate the adaptation medium, wash the cells once with PBS, and then add fresh, pre-warmed ¹³C-labeling medium. Incubate for the desired period (e.g., 8, 12, 24 hours).
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Metabolite Extraction:
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Quickly aspirate the medium.
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Wash the cells with ice-cold saline.
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Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate at -80°C to precipitate proteins.
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Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
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Sample Analysis: Analyze the extracted metabolites using MS or NMR.
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Data Analysis:
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Process the raw data to identify metabolites and their isotopologue distributions.
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Correct for the natural abundance of ¹³C.
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Perform metabolic flux analysis using appropriate software tools.
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Protocol 2: Derivatization of Glucose for GC-MS Analysis
This protocol describes a general procedure for preparing glucose derivatives for GC-MS analysis to improve volatility and chromatographic properties.
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Sample Preparation: Dry the metabolite extract containing glucose under a stream of nitrogen or using a vacuum concentrator.
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Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample. Incubate to convert the aldehyde and ketone groups to oximes.
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Silylation: Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the sample. Incubate to replace active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups.
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GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.
Visualizations
Caption: General workflow for a ¹³C stable isotope tracing experiment.
Caption: Troubleshooting logic for low MS signal intensity.
Caption: Simplified pathway of ¹³C flow from glucose into the TCA cycle.
References
Technical Support Center: D-Glucose-13C,d Tracer Studies Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing D-Glucose-13C,d tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound tracers in metabolic research?
A1: this compound tracers are stable, non-radioactive isotopes used to track the metabolic fate of glucose in biological systems.[1] By replacing naturally abundant ¹²C atoms with ¹³C at specific or all carbon positions, researchers can follow the journey of glucose-derived carbons through various metabolic pathways.[1] This allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of pathway activities such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).[1][2]
Q2: How do I choose the right ¹³C-labeled glucose tracer for my experiment?
A2: The choice of the isotopic tracer is critical and significantly impacts the precision of your flux estimates.[3] The optimal tracer depends on the specific pathways you want to resolve. For example, [1,2-¹³C₂]glucose is often recommended for quantifying fluxes in glycolysis and the pentose phosphate pathway, as it produces distinctly different labeling patterns in downstream metabolites for each pathway. For analysis of the TCA cycle, [U-¹³C₆]glucose or ¹³C-labeled glutamine may be more informative. It is now well-understood that there is no single best tracer for all ¹³C-MFA studies.
Q3: What are the key steps in a typical ¹³C-glucose tracing experiment workflow?
A3: A generalized experimental workflow for ¹³C-glucose metabolic tracing studies involves several key stages:
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Experimental Design: Define the metabolic network of interest and select the appropriate ¹³C-labeled tracer.
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Cell Culture and Labeling: Culture cells to a steady state and then switch to a medium containing the ¹³C-labeled substrate. The timing of labeling is crucial; for example, labeling glycolytic intermediates may take 15-30 minutes, while the TCA cycle may require 2-4 hours to reach isotopic steady state.
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Quenching and Metabolite Extraction: Rapidly quench metabolic activity to preserve the metabolic state of the cells and extract the metabolites.
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Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass isotopomer distributions (MIDs).
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Data Analysis: Correct the measured MIDs for the natural abundance of ¹³C and use computational software to estimate intracellular fluxes by fitting the experimental data to a metabolic model.
Q4: What software is available for analyzing data from ¹³C tracer studies?
A4: Several software packages are available to assist with the analysis of data from stable isotope labeling experiments. These tools help in processing raw mass spectrometry data, correcting for natural isotope abundance, and performing metabolic flux analysis. Some examples include Miso, an R package for multiple isotope labeling analysis, IsotopicLabelling, another R package for analyzing MS isotopic patterns, and Agilent's MassHunter VistaFlux, which provides a comprehensive workflow from data acquisition to analysis and visualization. For more advanced metabolic flux analysis (MFA), software like METRAN and INCA are commonly used.
Troubleshooting Guides
Problem: Poor Fit Between Simulated and Measured Labeling Data
A common challenge in ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is crucial for the credibility of the estimated fluxes.
| Possible Cause | Troubleshooting Steps |
| Incomplete or Incorrect Metabolic Model | Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions. Check Atom Transitions: Ensure the atom mapping for each reaction is correct. Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented. Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect. |
| Failure to Reach Isotopic Steady State | Extend Labeling Time: If the system is not at a steady state, extend the labeling period and re-sample. A fundamental assumption for standard ¹³C-MFA is that the system is at an isotopic steady state. Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption. |
| Analytical Errors | Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources. Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer. Data Correction: Apply necessary corrections for the natural abundance of ¹³C. |
| Incorrect External Rate Measurements | Verify Measurements: Inaccurate measurements of substrate uptake and product secretion rates will lead to incorrect flux estimations. Re-measure these rates carefully. For proliferating cancer cells, typical values are 100–400 nmol/10⁶ cells/h for glucose uptake and 200–700 nmol/10⁶ cells/h for lactate secretion. |
Problem: Wide Confidence Intervals for Flux Estimates
Even with a good model fit, the estimated fluxes may have large confidence intervals, indicating low precision.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Tracer Selection | Perform Tracer Comparison Studies: The choice of tracer significantly impacts the precision of flux estimates. For example, [1,2-¹³C₂]glucose provides more precise estimates for glycolysis and the PPP than [1-¹³C]glucose. Use Parallel Labeling Experiments: A powerful approach to increase the resolution of multiple pathways is to perform parallel experiments with different tracers (e.g., ¹³C-glucose and ¹³C-glutamine) and integrate the data into a single model. |
| Insufficient Measurement Data | Measure More Metabolites: Increasing the number of measured metabolites and their mass isotopomer distributions can help to better constrain the flux estimates. |
| High Measurement Noise | Improve Analytical Precision: Optimize your sample preparation and mass spectrometry methods to reduce analytical variability. Perform replicate measurements to get a better estimate of measurement variance. |
Experimental Protocols & Data
Generalized Experimental Workflow for ¹³C-Glucose Tracing
The following table outlines a typical protocol for an in vitro ¹³C-glucose tracing experiment.
| Step | Detailed Methodology |
| 1. Cell Culture | Culture cells in a standard medium to the desired confluency, ensuring they are in a metabolic steady state. |
| 2. Tracer Introduction | Aspirate the standard medium and replace it with a medium containing the chosen ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose). The concentration should be sufficient for significant labeling. |
| 3. Labeling Incubation | Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time depends on the pathways of interest. |
| 4. Quenching Metabolism | Rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a cold quenching/extraction solvent (e.g., 80% methanol at -80°C) to halt all enzymatic activity. |
| 5. Metabolite Extraction | Scrape the cells in the quenching solvent and collect the cell lysate. Centrifuge the lysate to pellet the protein and cellular debris. Collect the supernatant containing the extracted metabolites. |
| 6. Sample Preparation for MS | Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. For GC-MS analysis, the dried metabolites are often derivatized to increase their volatility. |
| 7. Mass Spectrometry | Reconstitute the sample in a suitable solvent and inject it into the GC-MS or LC-MS system for analysis of mass isotopomer distributions. |
| 8. Data Analysis | Process the raw data to identify metabolites and their labeling patterns. Correct for the natural abundance of ¹³C. Use metabolic flux analysis software to calculate intracellular fluxes. |
Comparison of Common ¹³C-Glucose Tracers
The choice of tracer is critical for the successful resolution of metabolic fluxes. The following table summarizes the applications of commonly used ¹³C-glucose isotopologues.
| Tracer | Primary Application | Rationale |
| [U-¹³C₆]glucose | General labeling of central carbon metabolism, TCA cycle. | Uniformly labels all carbons, allowing for tracing the complete glucose backbone into various metabolic pathways. |
| [1,2-¹³C₂]glucose | Glycolysis and Pentose Phosphate Pathway (PPP) flux. | Metabolism through glycolysis versus the PPP produces distinct labeling patterns in downstream metabolites like 3-phosphoglycerate (3PG). |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) flux. | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for estimation of pathway activity. |
| [2-¹³C]glucose | Glycolysis and PPP. | Offers good precision for estimating glycolytic and PPP fluxes. |
Visualizations
Data Analysis Workflow
Caption: A generalized workflow for this compound tracer data analysis.
Glycolysis and TCA Cycle Labeling from [U-¹³C₆]Glucose
References
Navigating Metabolic Modeling with D-Glucose-13C,d: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic modeling experiments using D-Glucose-13C,d. Our aim is to help you avoid common pitfalls and ensure the generation of high-quality, reproducible data.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your this compound labeling experiments.
Issue 1: Low or No 13C Incorporation into Downstream Metabolites
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Time | The time required for the 13C label to incorporate into downstream metabolites varies depending on the pathway and cell type. Glycolytic intermediates can be labeled within minutes, while TCA cycle intermediates may take several hours.[1] Solution: Perform a time-course experiment by collecting samples at multiple time points to determine the optimal labeling duration for your specific experimental system.[2] |
| Slow Substrate Uptake | Cells may not be efficiently taking up the labeled glucose from the medium. Solution: Verify substrate uptake by measuring the concentration of this compound in the culture medium over time.[2] Ensure cells are healthy and metabolically active, as poor cell health can reduce metabolic activity.[2] |
| Dilution from Unlabeled Sources | The labeled glucose can be diluted by unlabeled glucose present in the culture medium or from intracellular stores. Solution: Use glucose-free medium supplemented with dialyzed fetal bovine serum (dFBS) to prepare your labeling medium. dFBS has reduced levels of small molecules like glucose. One hour before labeling, replace the standard culture medium with fresh, pre-warmed complete medium to allow cells to utilize intracellular glucose stores.[3] |
| Metabolic Quenching Issues | If metabolic activity is not stopped instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns. Solution: Ensure rapid and effective quenching of metabolism. A common method is to aspirate the labeling medium, immediately wash the cells with ice-cold PBS, and then add pre-chilled (-80°C) 80% methanol. |
Issue 2: Inconsistent Results Between Biological Replicates
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | Differences in the number of cells between replicates can lead to variations in metabolite levels and labeling patterns. Solution: Ensure consistent cell seeding density across all wells or flasks. Aim for approximately 80% confluency at the time of the experiment. |
| Inconsistent Quenching and Extraction | The timing and efficiency of metabolism quenching and metabolite extraction can introduce variability. Solution: Standardize the quenching and extraction procedures for all samples. Minimize the time between sample collection and quenching. Use a consistent volume of extraction solvent for each sample. |
| Incomplete Metabolite Extraction | The efficiency of metabolite extraction can vary depending on the cell type and the solvent used. Solution: Test different extraction solvents (e.g., methanol, ethanol, chloroform/methanol mixtures) to find the optimal one for your metabolites of interest. Ensure complete cell lysis and extraction by vortexing and scraping the cells. |
Issue 3: Unexpected Labeling Patterns or Isotopic Scrambling
| Potential Cause | Troubleshooting Steps |
| Isotopic Scrambling | Reversible reactions and metabolic cycles can lead to the redistribution of 13C atoms within a molecule, which can complicate data interpretation. Solution: Be aware of pathways with highly reversible reactions. The choice of a specific this compound isotopomer can help to minimize scrambling and probe specific pathways more accurately. |
| Incorrect Metabolic Network Model | An incomplete or inaccurate metabolic model can lead to misinterpretation of labeling data. Solution: Ensure your metabolic network model is comprehensive and accurate for your specific biological system. Consider compartmentalization of metabolic pathways (e.g., cytosol vs. mitochondria). |
| Natural Isotope Abundance | The natural abundance of 13C (approximately 1.1%) can contribute to the mass isotopomer distribution, and failure to correct for this can lead to inaccurate results. Solution: Always correct your mass spectrometry data for the natural abundance of all elements in your metabolites and derivatizing agents. This is typically done using a matrix-based approach. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites are constant over time. Isotopic steady state, on the other hand, is reached when the fractional enrichment of a stable isotope in a metabolite becomes constant. Achieving isotopic steady state is crucial for many metabolic flux analysis studies.
Q2: How do I choose the right this compound isotopomer for my experiment?
A: The choice of the this compound isotopomer is critical and depends on the specific metabolic pathways you want to investigate. Different isotopomers provide different levels of information for various pathways. For example, [1,2-13C2]glucose is often used for analyzing the pentose phosphate pathway, while uniformly labeled [U-13C6]glucose is useful for tracing carbon through glycolysis and the TCA cycle.
Q3: How can I correct for the natural abundance of 13C in my samples?
A: Correction for natural 13C abundance is essential for accurate data interpretation and is typically performed using a matrix-based computational approach. This involves constructing a correction matrix based on the elemental formula of the metabolite and the known natural isotopic abundances of its constituent elements. Several software tools are available to perform this correction.
Q4: What are Mass Isotopomer Distributions (MIDs) or Mass Distribution Vectors (MDVs)?
A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all the mass isotopologues of a specific metabolite. For a metabolite with 'n' carbon atoms, there can be M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), up to M+n (all 13C) isotopologues. The MID is a vector that represents the relative abundance of each of these isotopologues.
Data Presentation
Table 1: Comparison of Common this compound Tracers for Metabolic Flux Analysis. This table summarizes the primary applications of different this compound isotopomers in metabolic flux analysis. The choice of tracer significantly impacts the precision of flux estimates for different pathways.
| 13C-Glucose Isotopomer | Primary Application(s) | Rationale |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for fluxes in the upper part of central carbon metabolism. |
| [U-13C6]glucose | Glycolysis, TCA Cycle | Traces all six glucose carbons through metabolic pathways, providing a comprehensive view of carbon fate. |
| [1-13C]glucose | Pentose Phosphate Pathway | The 13C label is lost as 13CO2 in the oxidative PPP, allowing for the quantification of this pathway's activity. |
| [6-13C]glucose | Glycolysis, TCA Cycle | The 13C label is retained through the PPP, providing a complementary tracer to [1-13C]glucose. |
Table 2: Typical Time to Reach Isotopic Steady State for Key Metabolic Pathways. The time required to reach isotopic steady state varies for different metabolic pathways. This table provides general guidelines; however, the optimal time should be determined empirically for each experimental system.
| Metabolic Pathway | Typical Time to Isotopic Steady State | Reference(s) |
| Glycolysis | Minutes | |
| Pentose Phosphate Pathway | Minutes to Hours | |
| TCA Cycle | Several Hours | |
| Amino Acid Synthesis | Hours to >24 hours | |
| Fatty Acid Synthesis | >24 hours |
Experimental Protocols
Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells
This protocol provides a step-by-step guide for labeling adherent mammalian cells with [U-13C6]-glucose for subsequent mass spectrometry analysis.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells overnight in their standard complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with 10% dialyzed fetal bovine serum (dFBS) and the desired concentration of [U-13C6]-glucose (e.g., 10 mM).
-
Pre-labeling Incubation: One hour before introducing the labeled medium, replace the culture medium with fresh, pre-warmed complete medium.
-
Labeling: At the start of the experiment, aspirate the medium, wash the cells once with pre-warmed glucose-free medium, and then add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state for the pathways of interest.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for MS Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Prior to MS analysis, resuspend the dried metabolites in a solvent compatible with your chromatography method.
-
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Metabolites
This protocol outlines a general procedure for the analysis of 13C-labeled polar metabolites using LC-MS/MS.
-
Chromatographic Separation:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water, both typically containing a small amount of a modifier like ammonium acetate or ammonium hydroxide.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
Set up transitions for both the unlabeled (M+0) and all possible 13C-labeled isotopologues (M+1, M+2, etc.) for each metabolite of interest.
-
Optimize collision energies and other MS parameters for each transition to ensure optimal sensitivity.
-
Utilize polarity switching if analyzing both positive and negative ionizing compounds in the same run.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of a given metabolite.
-
Correct the raw peak areas for the natural abundance of 13C and other isotopes.
-
Calculate the Mass Isotopomer Distribution (MID) for each metabolite.
-
Mandatory Visualization
References
Technical Support Center: D-Glucose-¹³C,d Metabolomics Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for D-Glucose-¹³C,d metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in sample preparation for ¹³C-glucose tracing studies?
A1: The most critical first step is the rapid and effective quenching of metabolic activity.[1][2] This ensures that the measured isotopic enrichment patterns accurately reflect the metabolic state at the time of sampling. Delays in quenching can lead to significant alterations in metabolite levels and labeling patterns, compromising the integrity of the data.[1] Common and effective methods for quenching include snap-freezing in liquid nitrogen or immediate extraction with a pre-chilled solvent mixture.[1][3]
Q2: Which extraction solvent is best for intracellular metabolites in ¹³C-glucose experiments?
A2: The optimal extraction solvent depends on the specific metabolites of interest and the analytical platform. However, cold solvent mixtures are generally preferred. Studies have shown that boiling ethanol and chloroform-methanol mixtures provide good efficacy and metabolite recoveries for a range of compounds. For a broad range of polar and semi-polar metabolites, a 75:25 (v/v) solution of ethanol and water with 0.1M formic acid has been shown to be effective. Methanol-based extraction is also widely used, with recommendations for 100% methanol or 80:20 methanol/water for different cell types.
Q3: Is derivatization necessary for analyzing ¹³C-labeled glucose and its metabolites?
A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to make the sugars volatile. Common methods include silylation (e.g., using BSTFA) and acetylation. An oximation step prior to silylation or trifluoroacetylation (TFA) can reduce the number of isomers and improve chromatographic separation. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always required, which simplifies sample preparation.
Q4: How can I normalize my data to account for variations in sample amount?
A4: Normalization is crucial for accurate comparison between samples. Several strategies exist, including normalization to cell number, total protein content, or DNA content. Using multiple internal standards can also help to correct for variability across different metabolite classes. Statistical methods like probabilistic quotient normalization (PQN) or normalization to the total useful signal are also employed.
Troubleshooting Guides
Issue 1: Low Signal or No Peaks Detected in MS Analysis
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Extraction | Ensure the chosen extraction solvent is appropriate for your target metabolites. Consider performing sequential extractions to maximize recovery. |
| Metabolite Degradation | Work quickly and keep samples on ice or at -80°C at all times to prevent enzymatic degradation. Ensure the quenching step was immediate and effective. |
| Instrumental Issues | Verify the performance of your LC-MS or GC-MS system. Check for a stable spray in the MS source and ensure there are no leaks or blockages in the LC system. Run a standard mix to confirm instrument sensitivity. |
| Derivatization Failure (GC-MS) | Ensure derivatization reagents are not expired and are protected from moisture, as compounds like MBTFA and BSTFA are moisture-sensitive. Optimize reaction time and temperature. |
| Ion Suppression (LC-MS) | A rapid water rinse of adherent cells before quenching can reduce components that cause electrospray ionization suppression. |
Issue 2: High Variability Between Replicate Samples
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Quenching | Standardize the quenching procedure to be as rapid and consistent as possible for all samples. |
| Incomplete Cell Lysis | Ensure the chosen lysis method (e.g., sonication, bead beating, freeze-thaw) is applied uniformly across all samples to achieve >90% cell disruption. |
| Variable Extraction Efficiency | Use a consistent volume of extraction solvent relative to the cell mass or tissue weight. Vortex or sonicate samples for the same duration. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with all volume transfers. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles as they can damage metabolites. Aliquot samples after the initial extraction if multiple analyses are planned. |
Issue 3: Isotopic Labeling Enrichment is Lower Than Expected
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Ensure the labeling experiment is long enough to achieve isotopic steady state for the metabolites of interest. This can be verified by measuring enrichment at multiple time points. |
| Tracer Dilution | Be aware of any unlabeled glucose present in the culture medium or from intracellular stores, which can dilute the ¹³C-labeled tracer. |
| Metabolic Quenching was Ineffective | If metabolism continues after the intended quenching point, labeled metabolites can be consumed or diluted. Re-evaluate and optimize the quenching protocol. |
| Natural Isotope Abundance | The measured mass isotopologue distribution (MID) must be corrected for the natural abundance of stable isotopes to accurately reflect the enrichment from the tracer. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells for LC-MS
This protocol is adapted from established methods for adherent cell lines.
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Tracer Introduction: Replace the standard culture medium with a medium containing D-Glucose-¹³C,d at the desired concentration.
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled glucose.
-
Quenching:
-
Rapidly aspirate the labeling medium.
-
Optional: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or water to remove extracellular components.
-
Immediately add liquid nitrogen directly to the culture dish to cover the cell monolayer and snap-freeze the cells.
-
-
Metabolite Extraction:
-
Before the liquid nitrogen completely evaporates, add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the dish.
-
Place the dish on ice and use a cell scraper to scrape the cells into the solvent.
-
Collect the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Cell Lysis & Debris Removal:
-
Further lyse the cells by sonication or three rapid freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Protocol 2: Derivatization of Glucose for GC-MS Analysis
This protocol describes a common two-step derivatization process involving oximation followed by silylation.
-
Sample Preparation: The sample should be a dried extract of metabolites.
-
Oximation:
-
Dissolve the dried sample in 200 µL of 40 mg/mL ethylhydroxylamine hydrochloride (EtOx) in pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Silylation:
-
Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture again at 70°C for 30 minutes.
-
-
Final Preparation:
-
Dilute the sample in a suitable solvent like ethyl acetate before injection into the GC-MS.
-
Visualizations
Caption: A generalized workflow for ¹³C-glucose metabolic tracing studies.
Caption: A logical flowchart for troubleshooting low signal issues in metabolomics.
References
Validation & Comparative
Navigating Metabolic Pathways: A Comparative Guide to D-Glucose-¹³C,d and Uniformly Labeled ¹³C-Glucose
An in-depth analysis for researchers, scientists, and drug development professionals on the selection of stable isotope tracers for metabolic studies.
The intricate network of metabolic pathways is central to understanding cellular function in both health and disease. Stable isotope tracers, particularly those derived from glucose, have become indispensable tools for elucidating these complex systems. Among the available options, uniformly labeled ¹³C-glucose (U-¹³C-glucose) and position-specific labeled glucose, such as D-glucose-¹³C with deuterium (D-glucose-¹³C,d), offer distinct advantages and disadvantages. The choice between these tracers is critical and depends entirely on the specific metabolic questions being addressed. This guide provides a comprehensive comparison to inform the selection of the most appropriate tracer for your research needs.
At a Glance: Key Differences and Applications
The primary distinction between U-¹³C-glucose and position-specific labeled glucose lies in the distribution of the ¹³C isotope. In U-¹³C-glucose, all six carbon atoms are replaced with their heavy isotope, ¹³C. This makes it an excellent tool for tracing the overall fate of the glucose carbon skeleton as it is metabolized through various pathways. In contrast, position-specific labeled glucose has a ¹³C atom at a defined location, allowing for the interrogation of specific enzymatic reactions and pathway branch points. The addition of deuterium (d) to a specific position can provide further insights into redox reactions and hydrogen transfer.
| Feature | Uniformly Labeled ¹³C-Glucose (U-¹³C-Glucose) | D-Glucose-¹³C,d |
| ¹³C Labeling | All six carbon atoms are ¹³C. | One or more specific carbon atoms are ¹³C. |
| Deuterium Labeling | Absent. | Present at specific positions. |
| Primary Application | General metabolic fate tracing, central carbon metabolism. | Elucidating specific pathways (e.g., Pentose Phosphate Pathway), redox metabolism. |
| Information Yield | Overall contribution of glucose to downstream metabolites. | Flux through specific enzymatic steps and pathway splits. |
| Complexity of Analysis | Relatively straightforward interpretation of mass isotopomer distributions. | More complex analysis requiring consideration of both ¹³C and deuterium labeling patterns. |
| Cost | Generally higher due to the synthesis of fully labeled molecules. | Can be more variable depending on the complexity of the specific labeling pattern. |
Delving Deeper: Experimental Insights
The choice of tracer profoundly impacts the experimental data obtained and the biological questions that can be answered. Below, we explore scenarios where each type of tracer excels, supported by experimental evidence.
Uniformly Labeled ¹³C-Glucose: A Broad View of Metabolism
U-¹³C-glucose is the workhorse for many metabolic flux analysis studies. By tracking the incorporation of ¹³C from glucose into downstream metabolites, researchers can gain a comprehensive understanding of central carbon metabolism. For instance, in cancer metabolism research, U-¹³C-glucose can be used to trace the path of glucose carbons into glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways such as nucleotide and amino acid synthesis.
A typical experimental workflow using U-¹³C-glucose is depicted below:
Figure 1. A generalized experimental workflow for metabolic flux analysis using U-¹³C-glucose.
The analysis of the mass isotopomer distribution (MID) of key metabolites, such as pyruvate and lactate, reveals the relative contributions of different pathways to their production.
D-Glucose-¹³C,d: Unraveling Specific Pathways and Redox Metabolism
Position-specific labeling, particularly with the dual labeling of carbon-13 and deuterium, allows for a more granular investigation of metabolic pathways. A prime example is the use of [1,2-¹³C2]glucose to differentiate between glycolysis and the pentose phosphate pathway (PPP). The fate of the ¹³C atoms at positions 1 and 2 of glucose can distinguish between their metabolism via the PPP, which decarboxylates the C1 position, and glycolysis.
The inclusion of deuterium can further enhance the resolution of metabolic analysis. For example, glucose labeled with deuterium at specific positions can be used to trace NADPH-producing pathways. NADPH is a critical reducing equivalent in the cell, and its production is tightly linked to anabolic processes and antioxidant defense.
The logical relationship for choosing a tracer based on the research question is illustrated below:
A Researcher's Guide: Cross-Validating Seahorse XF Analyzer Data with D-Glucose-¹³C Tracing
A Comparative Analysis for Validating Cellular Bioenergetics and Metabolic Flux
In the landscape of metabolic research, two powerful techniques stand out for their ability to probe the intricate workings of cellular energy production: the Agilent Seahorse XF Analyzer and stable isotope tracing using D-Glucose-¹³C. The Seahorse XF Analyzer provides a real-time, functional view of cellular bioenergetics by measuring oxygen consumption and extracellular acidification.[1][2][3] In parallel, D-Glucose-¹³C tracing offers a detailed, quantitative map of how cells process glucose through specific metabolic pathways.[4][5]
Head-to-Head Technology Comparison
The Seahorse XF Analyzer and ¹³C tracing provide different yet complementary perspectives on cellular metabolism. The Seahorse assay measures the rates of the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time. ¹³C tracing, on the other hand, follows the journey of labeled carbon atoms from glucose into various downstream metabolites, thereby quantifying the "flux" or rate of specific metabolic pathways.
Table 1: Core Technology Comparison
| Feature | Agilent Seahorse XF Analyzer | D-Glucose-¹³C Tracing with Mass Spectrometry |
| Principle | Real-time measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using optical sensors. | Cells are cultured with ¹³C-labeled glucose. The incorporation of ¹³C into downstream metabolites is measured by mass spectrometry to determine pathway activity. |
| Primary Output | Key parameters of mitochondrial function (Basal Respiration, ATP Production, Maximal Respiration) and a proxy for glycolysis rate (ECAR). | Fractional contribution of glucose to various metabolites (e.g., lactate, citrate, malate); relative and absolute metabolic pathway fluxes. |
| Measurement Type | Functional, real-time, kinetic data on live cells. | Endpoint measurement of isotopic enrichment in a population of cells, providing a steady-state view of metabolic flux. |
| Key Advantage | High-throughput, provides a rapid assessment of cellular bioenergetic phenotype and metabolic flexibility. | Provides detailed, pathway-specific information and can identify novel pathway utilization or blockages. |
| Limitations | ECAR is an indirect measure of glycolysis; OCR represents the sum of all mitochondrial oxygen consumption. | Lower throughput, requires specialized mass spectrometry equipment and complex data analysis. |
Experimental Validation: A Case Study
To illustrate how these techniques validate one another, consider an experiment where cancer cells are treated with a mitochondrial Complex I inhibitor, such as Rotenone. This treatment is expected to block the electron transport chain, thereby inhibiting mitochondrial respiration.
Seahorse XF Analyzer Data
A Seahorse XF Cell Mito Stress Test would be performed on control and Rotenone-treated cells. This assay uses sequential injections of mitochondrial modulators to measure key parameters of respiration. The expected outcome is a significant decrease in oxygen consumption.
Table 2: Representative Seahorse XF Mito Stress Test Data
| Parameter | Control Cells (pmol O₂/min) | Rotenone-Treated Cells (pmol O₂/min) | Expected Outcome |
| Basal Respiration | 150 | 40 | Decrease |
| ATP-Linked Respiration | 110 | 10 | Decrease |
| Maximal Respiration | 300 | 40 | Decrease |
| Spare Respiratory Capacity | 150 | 0 | Decrease |
| Basal ECAR | 60 mpH/min | 85 mpH/min | Increase (Compensatory Glycolysis) |
Data are illustrative and represent typical results.
The Seahorse data clearly indicates mitochondrial dysfunction upon Rotenone treatment. The increase in ECAR suggests that the cells are attempting to compensate for the loss of mitochondrial ATP production by upregulating glycolysis.
D-Glucose-¹³C Tracing Data
In a parallel experiment, control and Rotenone-treated cells are cultured with medium containing uniformly labeled D-Glucose-¹³C₆. After incubation, metabolites are extracted and analyzed by LC-MS to determine the fraction of each metabolite that is derived from the labeled glucose.
Table 3: Representative ¹³C Fractional Contribution Data
| Metabolite | Control Cells (% Labeled) | Rotenone-Treated Cells (% Labeled) | Expected Outcome |
| Lactate (M+3) | 85% | 95% | Increase |
| Citrate (M+2) | 70% | 15% | Decrease |
| Malate (M+2) | 65% | 12% | Decrease |
| Aspartate (M+2) | 60% | 10% | Decrease |
Data are illustrative. M+n denotes the isotopologue with 'n' ¹³C atoms.
The ¹³C tracing data provides a mechanistic validation of the Seahorse results. The sharp decrease in the labeling of TCA cycle intermediates (Citrate, Malate, Aspartate) confirms that the flux of glucose-derived carbons into the mitochondria is severely impaired. The increased labeling of lactate corroborates the Seahorse ECAR data, confirming a shift towards glycolysis.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is adapted from standard Agilent Seahorse methodologies.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Medium Exchange: Remove the cell culture medium and wash cells with the warmed assay medium. Add the final volume of assay medium to each well.
-
Incubate: Place the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.
-
Load Cartridge: Load the injector ports of the sensor cartridge with the mitochondrial modulators: oligomycin, FCCP, and a mix of rotenone/antimycin A.
-
Run Assay: Calibrate the sensor cartridge and run the Mito Stress Test on the Seahorse XF Analyzer.
-
Data Normalization: After the assay, normalize the data to cell number or protein concentration.
Protocol 2: D-Glucose-¹³C Isotope Tracing
This protocol outlines a general workflow for a stable isotope tracing experiment.
-
Cell Seeding: Seed cells in culture plates and grow to the desired confluency (typically 80-90%).
-
Prepare Labeling Medium: Prepare culture medium where standard glucose is replaced with a ¹³C-labeled glucose isotopomer (e.g., [U-¹³C₆]glucose).
-
Labeling: Remove the standard medium, wash cells once with PBS, and add the ¹³C-labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady-state. This time should be determined empirically (typically 8-24 hours).
-
Metabolite Extraction:
-
Place the culture plate on dry ice to quench metabolism.
-
Aspirate the medium.
-
Add an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
-
Sample Processing: Centrifuge the lysate at high speed to pellet protein and cell debris. Collect the supernatant containing the metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopologue distributions of target metabolites.
-
Data Analysis: Correct the raw data for the natural abundance of ¹³C and calculate the fractional contribution of glucose to each metabolite.
Visualizing Workflows and Pathways
Conclusion
The Agilent Seahorse XF Analyzer and D-Glucose-¹³C tracing are powerful, complementary techniques that together provide a comprehensive and validated picture of cellular metabolism. Seahorse assays offer a high-throughput, real-time window into the functional bioenergetic state of cells, identifying what changes are occurring in mitochondrial respiration and glycolysis. ¹³C tracing provides the mechanistic detail, quantifying how cells are routing glucose carbons to fuel these pathways. By integrating these two approaches, researchers can confidently define metabolic phenotypes, elucidate mechanisms of drug action, and discover novel metabolic vulnerabilities in disease.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Extracellular Flux Assays for the Measurement of Glycolysis and Mitochondrial Respiration in Brain Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of NMR and MS for D-Glucose-1-¹³C,1-d: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for D-Glucose-1-¹³C,1-d. By presenting experimental protocols and quantitative data, this document serves as a valuable resource for cross-validating analytical results for isotopically labeled glucose, a crucial tracer in metabolic research and drug development.
Introduction
D-Glucose labeled with stable isotopes such as ¹³C and deuterium (d) is an indispensable tool for tracing metabolic pathways and quantifying metabolic fluxes. The ability to accurately and reliably detect and quantify these labeled molecules is paramount. NMR and MS are two powerful and complementary analytical techniques for this purpose. NMR spectroscopy provides detailed structural information and quantification based on nuclear spin properties, while mass spectrometry offers high sensitivity and precise mass determination, allowing for the differentiation of isotopomers. This guide focuses on D-Glucose-1-¹³C,1-d, a commercially available isotopologue, to illustrate the principles of cross-validation between these two techniques.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standardized protocols for acquiring NMR and MS data for D-Glucose-1-¹³C,1-d.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of D-Glucose-1-¹³C,1-d in 0.5 mL of deuterium oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) for chemical shift referencing and quantification.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength spectrometer equipped with a cryoprobe.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (D1): 5 s
-
Acquisition Time (AQ): 3-4 s
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200 ppm
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): 1-2 s
-
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a 1 µg/mL stock solution of D-Glucose-1-¹³C,1-d in a 50:50 mixture of acetonitrile and water.
-
For analysis, dilute the stock solution to the desired concentration (e.g., 10-100 ng/mL) using the same solvent system.
-
An internal standard, such as uniformly labeled D-Glucose (U-¹³C₆), can be added for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like glucose.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate to improve ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Negative ion mode is often preferred for glucose analysis.
-
MS Parameters:
-
Capillary Voltage: 2.5-3.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Energy (for MS/MS): 10-40 eV (for fragmentation studies).
-
Data Presentation and Comparison
The following tables summarize the expected quantitative data for D-Glucose-1-¹³C,1-d from NMR and MS analyses. In solution, glucose exists as an equilibrium mixture of α- and β-anomers.
NMR Data
Table 1: Expected ¹³C NMR Chemical Shifts (δ) for D-Glucose-1-¹³C,1-d in D₂O. [1] The presence of ¹³C at the C1 position will result in a significantly enhanced signal for this carbon. The chemical shifts for the other carbons will be largely unaffected.
| Carbon Atom | α-anomer (δ, ppm) | β-anomer (δ, ppm) |
| C1 | ~93.0 | ~96.8 |
| C2 | ~72.4 | ~75.2 |
| C3 | ~73.8 | ~76.9 |
| C4 | ~70.7 | ~70.7 |
| C5 | ~72.4 | ~76.9 |
| C6 | ~61.6 | ~61.6 |
Table 2: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for the Anomeric Proton of D-Glucose-1-¹³C,1-d in D₂O. The deuterium at the C1 position will lead to the absence of the H1 proton signal. The coupling between H1 and H2 will also be absent.
| Anomer | H1 (δ, ppm) | J(H1, H2) (Hz) |
| α-anomer | Absent | N/A |
| β-anomer | Absent | N/A |
Mass Spectrometry Data
Table 3: Expected m/z Values for D-Glucose-1-¹³C,1-d and its Fragments in Negative Ion Mode ESI-MS. The molecular weight of unlabeled D-glucose is 180.0634 g/mol . D-Glucose-1-¹³C,1-d has a molecular weight of approximately 182.0705 g/mol . The [M-H]⁻ ion is commonly observed.
| Ion | Unlabeled D-Glucose (m/z) | D-Glucose-1-¹³C,1-d (m/z) | Mass Shift (Da) |
| [M-H]⁻ | 179.0559 | 181.0626 | +2.0067 |
| [M-H-H₂O]⁻ | 161.0453 | 163.0520 | +2.0067 |
| [M-H-2H₂O]⁻ | 143.0348 | 145.0415 | +2.0067 |
| [M-H-C₂H₄O₂]⁻ | 119.0348 | 119.0348 or 121.0415 | 0 or +2.0067 |
Note: The fragmentation of the labeled glucose will depend on which atoms are lost. If the C1 carbon is retained in the fragment, a mass shift of +2 will be observed. If it is lost, the fragment will have the same mass as the corresponding fragment from unlabeled glucose.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of NMR and MS results for D-Glucose-1-¹³C,1-d.
Conclusion
The cross-validation of NMR and MS data provides a robust methodology for the structural confirmation and purity assessment of isotopically labeled compounds like D-Glucose-1-¹³C,1-d. NMR offers unambiguous structural information through chemical shifts and the observable effects of isotopic substitution on the spectrum. Mass spectrometry provides highly sensitive detection and accurate mass measurements that confirm the incorporation of the isotopic labels. By utilizing both techniques in a complementary fashion, researchers can have high confidence in the identity and quality of their labeled tracers, which is fundamental for the integrity of metabolic studies and drug development programs.
References
Deuterated Glucose Outshines 13C-Glucose for Dynamic Metabolic Imaging in Key Aspects
For researchers and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is paramount. When it comes to Dynamic Metabolic Imaging (DMI), deuterated (²H) glucose is emerging as a powerful alternative to the more established carbon-13 (¹³C) labeled glucose, offering distinct advantages in tracking metabolic pathways over extended periods and providing unique insights into redox metabolism.
While hyperpolarized ¹³C-MRI delivers superior signal-to-noise ratio (SNR) and spatial resolution, its application is confined to a very short time window following injection.[1][2] In contrast, DMI with deuterated glucose allows for the observation of metabolic processes over several hours, enabling a more comprehensive understanding of both non-oxidative and oxidative glucose metabolism.[3][4] This extended observation window is particularly crucial for studying slower metabolic processes and achieving a steady-state view of metabolism in vivo.[5]
Key Advantages of Deuterated Glucose in DMI:
-
Longer Observation Times: DMI can monitor metabolic processes for more than an hour, whereas hyperpolarized ¹³C-MRI signals are typically undetectable after 60 seconds. This allows for the tracking of labeled glucose through various downstream metabolic pathways.
-
Insights into Redox Metabolism: Deuterated tracers can track the exchange of hydrogen atoms, providing valuable information about redox cofactors like NADPH, which is essential for biosynthesis and antioxidant defense.
-
Safety and Cost-Effectiveness: Deuterated glucose is non-radioactive, biocompatible, and relatively inexpensive, making it a practical choice for in vivo studies in both preclinical and clinical settings.
-
Minimal Background Signal: The natural abundance of deuterium is very low (0.0115%), resulting in minimal background signal and allowing for clear detection of the administered tracer and its metabolites.
Comparative Performance: Deuterated Glucose vs. ¹³C-Glucose
A direct comparison of DMI using [6,6-²H₂]glucose and hyperpolarized ¹³C-MRI using [1-¹³C]pyruvate (a downstream product of glucose metabolism) in rats at 4.7 T revealed the complementary nature of these techniques. While hyperpolarized ¹³C-MRI yielded higher SNR and spatial resolution, DMI provided maps of both lactate and Glx (glutamate and glutamine), offering a broader view of glucose metabolism.
| Parameter | Deuterated Glucose (DMI) | ¹³C-Glucose (Hyperpolarized ¹³C-MRI) | Reference |
| Tracer | [6,6-²H₂]glucose | Hyperpolarized [1-¹³C]pyruvate | |
| Temporal Window | > 1 hour | < 60 seconds | |
| Metabolites Detected | Lactate, Glutamate + Glutamine (Glx) | Lactate, Bicarbonate | |
| Signal-to-Noise Ratio (SNR) | Lower | Superior | |
| Spatial Resolution | Coarser (e.g., 8-mm) | Higher (e.g., 4-mm) | |
| Primary Insight | Non-oxidative and oxidative metabolism | Early, rapid glycolysis | |
| Cost | More cost-effective | Can be expensive |
Peak SNR values from a comparative study in rats at 4.7 T:
| Metabolite | Peak SNR (Mean ± SD) |
| Deuterated Tracers | |
| [6,6-²H₂]glucose | 12.7 ± 5.6 |
| HDO | 10.4 ± 4.5 |
| Glx-d | 3.9 ± 1.6 |
| [3,3-²H₂]lactate | 1.8 ± 0.6 |
| ¹³C Tracers | |
| [1-¹³C]pyruvate | 107 ± 65 |
| [1-¹³C]lactate | 12.0 ± 5.5 |
Experimental Protocols
Deuterated Glucose DMI Protocol (Human Brain)
This protocol is a representative example for a DMI study in humans.
-
Subject Preparation: Subjects fast overnight prior to the study.
-
Tracer Administration: An oral dose of [6,6′-²H₂]glucose (0.75 g/kg body weight) dissolved in water is administered.
-
Metabolic Uptake Period: The subject rests for approximately 45-90 minutes to allow for the deuterated glucose to be metabolized and reach a steady state in the brain.
-
MRI Acquisition:
-
Anatomical reference images (e.g., T1-weighted MRI) are acquired.
-
A 3D MR spectroscopic imaging (MRSI) study is performed to detect the deuterium spectral signature from different spatial locations.
-
-
Data Processing:
-
The raw data is processed to correct for any field inhomogeneities.
-
The deuterium spectra at each spatial location are quantified by spectral fitting to generate metabolic maps for glucose, lactate, and Glx.
-
Hyperpolarized ¹³C-Glucose MRI Protocol (Preclinical)
This protocol is a generalized example for a preclinical hyperpolarized ¹³C-glucose study.
-
Hyperpolarization: A sample of [U-¹³C]glucose is hyperpolarized using a dynamic nuclear polarization (DNP) polarizer.
-
Animal Preparation: The animal is anesthetized and positioned within the MRI scanner. A tail-vein catheter is inserted for tracer injection.
-
Tracer Injection: The hyperpolarized [U-¹³C]glucose solution is rapidly dissolved and injected as a bolus.
-
MRI Acquisition:
-
Anatomical reference images are acquired.
-
Dynamic ¹³C MR spectroscopic imaging is initiated immediately upon injection to capture the transient signal of the hyperpolarized tracer and its metabolites.
-
-
Data Processing:
-
The dynamic ¹³C spectra are processed and quantified to map the distribution of hyperpolarized glucose, lactate, and other downstream metabolites over time.
-
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the metabolic fate of deuterated glucose and the general workflow of a DMI experiment.
Caption: Metabolic fate of [6,6-²H₂]glucose in DMI.
Caption: General experimental workflow for a DMI study.
References
- 1. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]
Navigating the Labyrinth of Cellular Metabolism: A Guide to Reproducible Flux Data with D-Glucose-13C,d
For researchers, scientists, and drug development professionals, deciphering the intricate network of cellular metabolism is paramount to understanding disease and developing effective therapies. Metabolic Flux Analysis (MFA) using stable isotope tracers stands as a cornerstone technique, offering a quantitative snapshot of the rates of metabolic reactions. Among the most widely used tracers is D-Glucose-13C,d, a deuterated and carbon-13 labeled glucose molecule. This guide provides an objective comparison of its performance in ensuring the reproducibility of metabolic flux data, supported by experimental insights and detailed protocols.
At its core, 13C-Metabolic Flux Analysis (13C-MFA) involves introducing a substrate enriched with 13C into a biological system.[1] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites.[1] By measuring the isotopic enrichment patterns using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different metabolic pathways.[1] The accuracy and reproducibility of these flux estimations, however, are not guaranteed and depend heavily on experimental design and model validation.[2][3]
The Critical Role of Model Validation and Experimental Design
The gold standard for measuring metabolic fluxes is model-based MFA, where fluxes are estimated from mass isotopomer data using a mathematical model of the metabolic network. A crucial and often informal step in this process is model selection—deciding which compartments, metabolites, and reactions to include. An incomplete network model can lead to statistically unacceptable fits and biased metabolic fluxes. Therefore, rigorous model validation is essential for obtaining reproducible data.
Parallel labeling experiments, where cells are grown in parallel cultures with different isotopic tracers, have emerged as a powerful strategy to test the inherent assumptions of 13C-MFA and validate the metabolic network model. This approach has been shown to produce statistically acceptable fits and consistent flux estimations across parallel cultures.
Performance of D-Glucose-13C Tracers: A Comparative Overview
The choice of the 13C-labeled tracer is a major determinant of the precision of flux estimations. Different isotopomers of D-glucose can provide more precise estimates for specific pathways. For instance, studies have shown that [1,2-13C2]glucose provides the most precise estimates for glycolysis and the pentose phosphate pathway (PPP), outperforming the more commonly used [1-13C]glucose.
To provide a clearer picture, the following table summarizes the performance of various D-glucose-13C tracers in determining fluxes in central carbon metabolism.
| Tracer | Primary Target Pathway(s) | Relative Precision (Compared to [1-13C]glucose) | Key Considerations |
| [1-13C]glucose | Glycolysis, Pentose Phosphate Pathway (oxPPP) | Baseline | Commonly used, but can result in larger confidence intervals for some fluxes compared to other tracers. |
| [U-13C6]glucose | TCA Cycle, overall network metabolism | Variable, can be less precise for oxPPP | Provides broad labeling across central carbon metabolism. |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway | High | Offers superior precision for glycolytic and PPP fluxes. |
| [2-13C]glucose | Glycolysis, Pentose Phosphate Pathway | High | Outperforms [1-13C]glucose in precision for specific pathways. |
| [3-13C]glucose | Glycolysis, Pentose Phosphate Pathway | High | Similar to [2-13C]glucose, offers improved precision over [1-13C]glucose. |
| Mixtures of Tracers (e.g., 75% [1-13C]glucose + 25% [U-13C]glucose) | Upper Metabolism | High | Can provide optimal flux resolution in specific parts of the metabolic network. |
Experimental Workflow and Methodologies
Reproducible 13C-MFA studies hinge on meticulously executed experimental protocols. The following provides a generalized workflow and key experimental considerations.
Generalized Workflow for 13C-Metabolic Flux Analysis
Caption: A generalized workflow for a typical 13C-Metabolic Flux Analysis experiment.
Key Experimental Protocols
1. Cell Culture and Isotopic Labeling:
-
Cells are cultured in a chemically defined medium to ensure precise control over substrate availability.
-
The standard carbon source (e.g., glucose) is replaced with the desired 13C-labeled tracer (e.g., [1,2-13C2]glucose) at a known concentration.
-
Cultures are maintained until a metabolic and isotopic steady state is reached. This is a critical assumption for stationary 13C-MFA.
2. Metabolite Quenching and Extraction:
-
To halt metabolic activity instantaneously and preserve the in vivo state of metabolites, rapid quenching is essential. This is often achieved by using cold solvents like methanol or ethanol.
-
Metabolites are then extracted from the cells using appropriate solvent systems.
3. Isotopic Analysis:
-
The extracted metabolites are typically derivatized to improve their volatility and stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR spectroscopy is used to measure the mass isotopomer distributions (MIDs) of key intracellular metabolites.
4. Flux Estimation and Statistical Analysis:
-
The measured MIDs, along with other extracellular rate measurements (e.g., glucose uptake, lactate secretion), are used as inputs for computational flux analysis.
-
Software packages like Metran, OpenFlux, or 13CFLUX are employed to estimate the intracellular fluxes by fitting the experimental data to a metabolic model.
-
A chi-square test is typically used to assess the goodness-of-fit of the model to the data. Confidence intervals for the estimated fluxes are also calculated to determine the precision of the measurements.
Signaling Pathways and Metabolic Reprogramming
Metabolic fluxes are tightly regulated by complex signaling pathways. Understanding these connections is crucial for interpreting flux data and for drug development. For example, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism, promoting glucose uptake and glycolysis.
Caption: The PI3K/Akt/mTOR signaling pathway's role in upregulating glucose metabolism.
Conclusion: Towards More Reproducible Metabolic Flux Data
The reproducibility of metabolic flux data obtained with this compound is not solely dependent on the tracer itself, but is a result of a holistic approach that encompasses rigorous experimental design, meticulous execution, and robust data analysis. While various D-glucose isotopomers offer different levels of precision for specific pathways, the principles of model validation through parallel labeling experiments and comprehensive statistical analysis are universally critical for generating reliable and reproducible findings. For researchers and drug development professionals, adhering to these best practices will be instrumental in unlocking the full potential of 13C-MFA to unravel the complexities of cellular metabolism and guide the development of novel therapeutics.
References
A Researcher's Guide to Stable Isotope Tracers: Benchmarking D-Glucose-¹³C,d
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate stable isotope tracer is a critical decision in the design of metabolic studies, directly impacting the quality and scope of the data obtained. This guide provides a comprehensive comparison of D-Glucose-¹³C,d against other commonly used stable isotope tracers, offering insights into their respective applications, performance, and the experimental data that supports their use. While direct head-to-head experimental data for D-Glucose-¹³C,d is emerging, its utility can be understood through the well-established principles of carbon-13 and deuterium tracing.
The Power of Dual Labeling: D-Glucose-¹³C,d
D-Glucose-¹³C,d is a powerful tool for metabolic flux analysis as it combines two types of stable isotopes: Carbon-13 (¹³C) and deuterium (²H or D). This dual-labeling strategy offers a unique advantage by allowing for the simultaneous tracing of the glucose carbon backbone and the tracking of hydrogen atoms, providing insights into both central carbon metabolism and redox (reduction-oxidation) reactions.
-
¹³C-Labeling: Tracks the fate of carbon atoms from glucose as they travel through various metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This is the gold standard for quantifying the relative activity of these pathways.[1]
-
Deuterium (d)-Labeling: Tracks the exchange of hydrogen atoms, which is particularly useful for providing insights into redox metabolism, including the production and consumption of critical cofactors like NADPH.[1]
By incorporating both ¹³C and deuterium, D-Glucose-¹³C,d has the potential to provide a more comprehensive snapshot of cellular metabolism from a single tracer experiment compared to singly labeled glucose molecules.
Comparison of D-Glucose-¹³C,d with Other Stable Isotope Tracers
The choice of a stable isotope tracer is highly dependent on the specific research question. Below is a comparison of D-Glucose-¹³C,d with other commonly used glucose tracers.
| Tracer | Primary Application | Advantages | Disadvantages |
| D-Glucose-¹³C,d | Simultaneous analysis of central carbon metabolism and redox state. | Provides a more comprehensive metabolic picture from a single experiment. | Potentially more complex data analysis due to the presence of multiple isotopes. |
| [U-¹³C₆]glucose | General labeling of central carbon metabolism; tracing the complete glucose backbone. | Excellent for assessing the overall contribution of glucose to various metabolic pathways. | Limited insight into redox cofactor metabolism. Can be expensive. |
| [1,2-¹³C₂]glucose | High-precision analysis of glycolysis and the pentose phosphate pathway. | Provides precise estimates for fluxes in the upper part of central carbon metabolism.[2][3] | Less effective for resolving fluxes in the TCA cycle. |
| [6,6-²H₂]glucose | Measurement of whole-body glucose turnover and gluconeogenesis. | Well-established for in vivo studies of glucose production.[4] | Does not provide detailed information on intracellular carbon transitions. |
| Heavy Water (D₂O) | In vivo studies of gluconeogenesis, glycogenolysis, and lipogenesis. | Cost-effective for long-term in vivo studies. | Can affect cellular processes at high concentrations; interpretation can be complex. |
Performance Data: A Focus on ¹³C-Labeled Glucose Isotopomers
While direct comparative flux data for D-Glucose-¹³C,d is not yet widely published, extensive research has been conducted to benchmark the performance of various ¹³C-glucose isotopomers in resolving metabolic fluxes. The following table summarizes findings from a computational evaluation of ¹³C tracers for metabolic flux analysis in mammalian cells.
| Tracer | Precision Score for Glycolysis | Precision Score for PPP | Precision Score for TCA Cycle | Overall Network Precision |
| [1,2-¹³C₂]glucose | High | High | Low | High |
| [2-¹³C]glucose | High | High | Low | Moderate |
| [3-¹³C]glucose | High | High | Low | Moderate |
| [1-¹³C]glucose | Moderate | Moderate | Low | Low |
| [U-¹³C₆]glucose | Low | Low | High | Moderate |
This table is a qualitative summary based on findings that indicate [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis and the pentose phosphate pathway, while uniformly labeled glucose is better for the TCA cycle.
Key Metabolic Pathways and Experimental Workflows
Visualizing the flow of atoms and the experimental process is crucial for understanding stable isotope tracing. The following diagrams, created using the DOT language, illustrate key metabolic pathways and a generalized experimental workflow.
Caption: Interplay between Glycolysis and the Pentose Phosphate Pathway.
Caption: The Tricarboxylic Acid (TCA) Cycle and Anaplerosis.
Caption: Generalized Experimental Workflow for Stable Isotope Tracing.
Experimental Protocols
Detailed and reproducible protocols are essential for successful metabolic flux analysis. Below are representative protocols for in vitro and in vivo studies.
In Vitro ¹³C-Glucose Tracing in Adherent Cell Culture
This protocol provides a general framework for conducting a ¹³C-glucose tracing experiment in cultured cells.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing the desired ¹³C-glucose isotopomer (e.g., [U-¹³C₆]glucose) at a known concentration. The medium should be identical to the standard culture medium in all other aspects, but glucose-free, with the labeled glucose added back. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.
-
Tracer Introduction:
-
Aspirate the standard culture medium.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeled medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady state. The optimal incubation time depends on the cell type and the pathways of interest and may need to be determined empirically.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Dry the metabolite extract and derivatize if necessary for analysis by gas chromatography-mass spectrometry (GC-MS) or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).
In Vivo Deuterated Glucose Tracing in a Mouse Model
This protocol outlines a general procedure for an in vivo glucose turnover study using a deuterated glucose tracer.
-
Animal Preparation:
-
Acclimate mice to the experimental conditions.
-
For studies of glucose production, fast the mice overnight (e.g., 12-16 hours) to achieve a basal state.
-
Surgically implant catheters (e.g., in the jugular vein) for tracer infusion and blood sampling. Allow for a recovery period.
-
-
Tracer Preparation: Prepare a sterile solution of the deuterated glucose tracer (e.g., [6,6-²H₂]glucose) in saline.
-
Tracer Infusion:
-
Administer a priming bolus of the tracer to rapidly achieve isotopic equilibrium in the plasma glucose pool.
-
Follow the bolus with a constant infusion of the tracer for the duration of the experiment (e.g., 90-120 minutes).
-
-
Blood Sampling: Collect small blood samples at regular intervals during the infusion to monitor the isotopic enrichment of plasma glucose.
-
Sample Processing:
-
Separate plasma from the blood samples by centrifugation.
-
Deproteinize the plasma samples.
-
Prepare glucose derivatives for analysis (e.g., by derivatization to aldonitrile acetate).
-
-
Sample Analysis: Analyze the isotopic enrichment of the glucose derivative by GC-MS.
-
Data Analysis: Calculate the rate of appearance of glucose (glucose turnover) from the isotopic enrichment of plasma glucose and the tracer infusion rate.
Conclusion
D-Glucose-¹³C,d represents a significant advancement in stable isotope tracing, offering the potential for a more holistic view of cellular metabolism by simultaneously tracking carbon and hydrogen fluxes. While direct comparative studies are still emerging, the well-documented strengths of ¹³C and deuterium tracers provide a strong rationale for its use in complex metabolic investigations. For researchers aiming to dissect the interplay between central carbon metabolism and redox homeostasis, D-Glucose-¹³C,d is a promising tool. However, for studies focused solely on either carbon backbone tracing or glucose turnover, singly labeled tracers like [1,2-¹³C₂]glucose or [6,6-²H₂]glucose, respectively, remain highly effective and well-validated choices. The selection of the optimal tracer will always depend on the specific biological questions being addressed.
References
A Researcher's Guide to Metabolic Tracers: Evaluating the Limitations of D-Glucose-13C,d
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of atoms through complex biochemical networks. Among these, D-glucose labeled with both Carbon-13 (13C) and deuterium (d, 2H) offers a unique window into cellular metabolism, allowing for the simultaneous interrogation of carbon backbone fate and redox reactions. However, like any sophisticated tool, these co-labeled tracers have inherent limitations that researchers, scientists, and drug development professionals must carefully consider. This guide provides an objective comparison of D-Glucose-13C,d with alternative tracers, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
Core Principles: The Power and Pitfalls of Dual Labeling
The primary advantage of using a dually labeled tracer like this compound is the ability to track distinct yet interconnected metabolic processes. The 13C atoms follow the carbon skeleton of glucose through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] In parallel, the deuterium atoms can provide insights into redox metabolism, particularly the production and consumption of NADPH, a critical component of biosynthetic reactions and antioxidant defense.[1]
However, the introduction of a heavier isotope, particularly deuterium, can introduce complications that are not as prominent with 13C labeling alone. These limitations primarily revolve around the kinetic isotope effect (KIE) and the potential for label loss through exchange reactions.[2][3][4]
Key Limitations of this compound Tracers
1. Kinetic Isotope Effect (KIE):
The replacement of a proton (1H) with a deuteron (2H) doubles the atomic mass, which can slow down the rate of enzymatic reactions where a carbon-hydrogen bond is broken. While the KIE for 13C is generally considered negligible due to the smaller mass difference, the deuterium KIE can be more pronounced. Experimental evidence suggests a relatively small but measurable KIE of 4-6% for deuterated glucose in vivo. This means that the metabolic flux of the deuterated tracer may be slightly slower than its unlabeled counterpart, potentially leading to an underestimation of true metabolic rates.
2. Deuterium Label Loss:
A more significant limitation is the loss of deuterium labels through exchange reactions with protons from water. This is particularly problematic in pathways where hydrogen exchange is common. For instance, during a full turn of the TCA cycle, it's possible for all deuterium labels to be lost. This label loss can complicate the interpretation of data and lead to inaccurate estimations of flux through certain pathways.
3. Analytical Complexity:
The simultaneous presence of both 13C and deuterium labels adds a layer of complexity to data analysis. Mass spectrometry and NMR spectroscopy can distinguish between the different isotopologues, but the deconvolution of the resulting spectra requires sophisticated analytical techniques and careful correction for natural isotope abundance and label loss.
Comparative Performance: this compound vs. Alternative Tracers
The choice of a metabolic tracer should be guided by the specific biological question being addressed. While this compound offers the unique ability to probe both carbon and redox metabolism simultaneously, other tracers may be more suitable for specific applications.
| Tracer | Primary Application | Advantages | Disadvantages |
| This compound (e.g., [6,6-2H2, 6-13C]-glucose) | Simultaneous analysis of carbon flux, KIE, and 2H label loss. | Provides a more complete metabolic picture in a single experiment. | Susceptible to kinetic isotope effects and significant deuterium label loss; complex data analysis. |
| [U-13C6]glucose | Global analysis of central carbon metabolism. | Traces all carbon atoms, providing a comprehensive view of glycolysis, PPP, and TCA cycle. | Limited insight into redox cofactor metabolism; can be expensive. |
| [1,2-13C2]glucose | Glycolysis and Pentose Phosphate Pathway (PPP) flux analysis. | Provides high-precision estimates for glycolysis and the PPP. | Less informative for the TCA cycle compared to other tracers. |
| [6,6-2H2]glucose | Measuring glucose turnover and redox metabolism (NADPH production). | Cost-effective for in vivo studies; provides unique insights into hydrogen exchange reactions. | Prone to label loss; does not directly trace the carbon backbone. |
| Deuterated Water (D2O) | Insights into gluconeogenesis, glycogenolysis, and redox metabolism. | Labels a wide range of metabolites through hydrogen exchange. | Interpretation can be complex due to widespread labeling; potential for physiological effects at high concentrations. |
| [U-13C5]glutamine | Analysis of the Tricarboxylic Acid (TCA) cycle. | Preferred tracer for detailed characterization of the TCA cycle. | Does not directly trace glucose metabolism. |
Quantitative Data from Experimental Studies
The following table summarizes experimental data on the kinetic isotope effect and deuterium label loss observed with deuterated glucose tracers.
| Tracer | Metabolite | Kinetic Isotope Effect (kH/kD) | Deuterium Label Loss (%) | Experimental System | Reference |
| [6,6-2H2]-glucose | Lactate | 1.042 | 15.7 ± 2.6 | Rat Brain | |
| [6,6-2H2]-glucose | Glutamate | 1.035 | 37.9 ± 1.1 | Rat Brain | |
| [6,6-2H2]-glucose | Glutamine | 1.020 | 41.5 ± 5.2 | Rat Brain |
These values highlight the importance of accounting for both KIE and label loss when using deuterated glucose tracers for quantitative metabolic flux analysis.
Experimental Protocols
Protocol 1: General Workflow for a 13C or Deuterated Glucose Tracer Experiment in Cultured Cells
This protocol is adapted from established methods for metabolic flux analysis in mammalian cells.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
For the labeling experiment, switch to a labeling medium containing the chosen isotopically labeled glucose (e.g., [U-13C6]glucose, [6,6-2H2]glucose, or a dually labeled tracer) at a concentration that mimics physiological conditions. It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.
-
Incubate the cells for a sufficient time to reach isotopic steady state. This time should be determined empirically for the specific cell line and metabolites of interest.
-
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual labeling medium.
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a phase separation by adding chloroform and water to the lysate to separate polar metabolites from lipids and proteins.
-
-
Sample Analysis:
-
Prepare the polar metabolite fraction for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This may involve derivatization for GC-MS analysis.
-
Analyze the sample to determine the mass isotopologue distribution of the metabolites of interest.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of heavy isotopes.
-
Use metabolic flux analysis software to calculate metabolic fluxes from the mass isotopologue distributions and extracellular flux measurements (e.g., glucose consumption and lactate secretion rates).
-
Protocol 2: Simultaneous Measurement of [6,6-2H2]glucose and [U-13C6]glucose
This method allows for the simultaneous determination of glucose turnover using two different tracers.
-
Tracer Infusion: Administer a primed-constant infusion of [6,6-2H2]glucose and a bolus or oral load of [U-13C6]glucose.
-
Sample Collection: Collect blood samples at timed intervals.
-
Sample Preparation:
-
Deproteinize plasma samples.
-
Prepare glucose derivatives for GC-MS analysis. For example, glucose aldonitrile pentaacetate can be used to determine 13C enrichment in the C-1 to C-5 fragment, while oxidation to glucarate can be used for total 13C enrichment.
-
-
GC-MS Analysis:
-
13C enrichment is determined from the specific fragments of the glucose derivatives.
-
2H enrichment is calculated as the difference between the total enrichment (from 2H and 13C) and the 13C enrichment.
-
-
Data Analysis: Use appropriate kinetic models to calculate the rate of glucose appearance and other metabolic parameters.
Visualizing Metabolic Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of D-Glucose-13C,d: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical reagents are paramount for laboratory safety and environmental compliance. D-Glucose-13C,d, a stable, non-radioactive, isotopically labeled compound, requires adherence to standard chemical waste procedures rather than radiological waste protocols.[1][] Unlike their radioactive counterparts, stable isotopes do not decay or pose a radiation risk.[1][3]
The disposal of this compound should be handled with the same precautions as its unlabeled equivalent, treating it as a standard chemical waste product.[1] Disposal procedures are governed by federal, state, and local environmental regulations. Consulting your institution's Environmental Health and Safety (EHS) department and the product's Safety Data Sheet (SDS) is the critical first step in ensuring compliance and safety.
Key Safety and Disposal Information
The following table summarizes essential data for the safe handling and disposal of this compound, compiled from safety data sheets.
| Parameter | Value / Guideline | Reference |
| Hazard Classification | Not classified as a hazardous substance or mixture. | |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, protective gloves, lab coat. | |
| Primary Disposal Method | Offer to a licensed professional waste disposal company. | |
| Spill Containment | Sweep or shovel solid material into a suitable, sealed, and labeled container for disposal, minimizing dust generation. | |
| Environmental Precautions | Prevent entry into drains, sewers, or public waterways. | |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach for the disposal of this compound in a laboratory setting.
1. Pre-Disposal Assessment & Preparation:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the manufacturer-specific SDS for this compound to understand its properties and any specific handling advice.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Work Area: Conduct all handling and preparation for disposal in a well-ventilated area, such as a chemical fume hood, especially if there is a risk of generating dust.
2. Containerization and Labeling:
-
Select Appropriate Container: Place waste this compound into a clean, dry, and sealable container that is compatible with chemical waste.
-
Label Clearly: Securely affix a waste label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
Any other identifiers required by your institution’s waste management program.
-
-
Seal Container: Ensure the container is tightly sealed to prevent spills or leakage.
3. Waste Segregation and Storage:
-
Segregate Waste: Store the sealed container with other non-hazardous solid chemical waste.
-
Avoid Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.
-
Designated Storage Area: Store the waste container in a designated, secure area for chemical waste pickup, following institutional guidelines.
4. Final Disposal Arrangement:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated safety officer to schedule a pickup for the chemical waste.
-
Documentation: Record the disposal in your laboratory's chemical inventory or waste log. Note the chemical name, quantity, and date of disposal. Never dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling D-Glucose-13C,d
For researchers, scientists, and drug development professionals, the safe and efficient handling of isotopically labeled compounds like D-Glucose-13C,d is paramount. While this compound is not classified as a hazardous substance, adherence to proper laboratory protocols is essential due to the lack of extensive toxicological data.[1][2] This guide provides immediate safety, operational, and disposal information to ensure minimal risk and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is recommended. The following personal protective equipment should be utilized:
-
Hand Protection: Wear suitable protective gloves.[1] Nitrile gloves are a common and effective choice for handling non-hazardous powders.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust particles.[1]
-
Skin and Body Protection: A laboratory coat should be worn to prevent contamination of personal clothing.[1] For tasks with a higher risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/CEN approved respirator is advised.
Physical and Chemical Properties
A summary of the key physical and chemical properties of D-Glucose-13C labeled compounds is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C5¹³CH12O6 |
| Molecular Weight | Approximately 181.15 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 150 - 152 °C |
| Solubility | Soluble in water |
(Note: The exact molecular weight will vary depending on the specific isotopic labeling.)
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for the safe and effective use of this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a designated benchtop space, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have spill containment materials, such as absorbent pads, within easy reach.
-
-
Handling:
-
Before use, allow the container of this compound to reach room temperature to prevent condensation.
-
Open the container in a well-ventilated area to minimize potential inhalation of any fine particles.
-
Use a spatula or other appropriate tool to carefully weigh the desired amount of the compound on a calibrated balance. Avoid generating dust during this process.
-
If preparing a solution, slowly add the powder to the solvent to prevent splashing.
-
-
Post-Handling:
-
Securely close the container of this compound after use.
-
Clean all equipment and the work area thoroughly.
-
Wash hands with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of as chemical waste. It is recommended to contact a licensed professional waste disposal service. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or weighing paper, that come into contact with this compound should be placed in a sealed, labeled container for chemical waste disposal.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as chemical waste. The clean container can then be disposed of according to laboratory and local regulations.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
